molecular formula C5H7F2I B1427504 1,1-Difluoro-3-(iodomethyl)cyclobutane CAS No. 1434142-22-9

1,1-Difluoro-3-(iodomethyl)cyclobutane

Cat. No.: B1427504
CAS No.: 1434142-22-9
M. Wt: 232.01 g/mol
InChI Key: ZQIGYMBIEBXPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-3-(iodomethyl)cyclobutane is a useful research compound. Its molecular formula is C5H7F2I and its molecular weight is 232.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-difluoro-3-(iodomethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2I/c6-5(7)1-4(2-5)3-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIGYMBIEBXPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-22-9
Record name 1,1-difluoro-3-(iodomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] Among these, the 1,1-difluorocyclobutane moiety has emerged as a valuable bioisostere, prized for its ability to impart desirable characteristics such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][3] This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway to 1,1-Difluoro-3-(iodomethyl)cyclobutane, a versatile building block for drug discovery and development. We will delve into the strategic considerations behind each synthetic transformation, offering detailed experimental protocols and mechanistic insights to empower researchers in this critical area.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The cyclobutane ring, a strained four-membered carbocycle, provides a rigid and three-dimensional structural element that is increasingly utilized in drug design.[4] When geminally difluorinated at a non-reacting position, this scaffold's metabolic stability is often significantly enhanced. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it resistant to cleavage by metabolic enzymes. Furthermore, the introduction of the polar yet lipophilic gem-difluoro group can profoundly influence a molecule's interactions with biological targets and its overall pharmacokinetic profile.[2][4]

This compound serves as a key intermediate, with the iodomethyl group acting as a versatile handle for a wide array of subsequent chemical modifications. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the construction of more complex molecular architectures.

This guide will focus on a practical and scalable synthetic sequence commencing from a commercially available precursor, 3,3-difluorocyclobutanecarboxylic acid. The pathway involves a two-step reduction-iodination sequence, which we will explore in detail.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to the corresponding alcohol, (1,1-difluorocyclobutan-3-yl)methanol, as a key precursor. This alcohol can, in turn, be derived from the reduction of a suitable carboxylic acid derivative, namely 3,3-difluorocyclobutanecarboxylic acid. This commercially available starting material provides an efficient entry point into the desired scaffold.

The overall synthetic strategy is therefore a three-step process:

  • Reduction of 3,3-difluorocyclobutanecarboxylic acid to (1,1-difluorocyclobutan-3-yl)methanol.

  • Activation of the primary alcohol, typically through tosylation, to create a good leaving group.

  • Nucleophilic Substitution with an iodide source via a Finkelstein-type reaction to yield the final product.

Retrosynthesis Target This compound Precursor1 (1,1-Difluorocyclobutan-3-yl)methanol Target->Precursor1 Iodination (Finkelstein) Precursor2 3,3-Difluorocyclobutanecarboxylic Acid Precursor1->Precursor2 Reduction Precursor3 Commercial Starting Material Precursor2->Precursor3

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

Step 1: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid

The initial step involves the reduction of the carboxylic acid to the corresponding primary alcohol. While several reducing agents can accomplish this transformation, borane complexes such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2) are particularly effective and selective for carboxylic acids.[5] These reagents offer high yields and are generally tolerant of the gem-difluoro group.

Protocol: Synthesis of (1,1-Difluorocyclobutan-3-yl)methanol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3,3-Difluorocyclobutanecarboxylic Acid107496-54-8136.1010.0 g73.5 mmol
Borane-tetrahydrofuran complex (1 M in THF)14044-65-685.94 (for BH3·THF)110 mL110 mmol
Tetrahydrofuran (THF), anhydrous109-99-972.11100 mL-
Methanol67-56-132.0450 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.4650 mL-
Diethyl ether60-29-774.12200 mL-
Saturated Sodium Bicarbonate Solution--100 mL-
Brine--100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,3-difluorocyclobutanecarboxylic acid (10.0 g, 73.5 mmol).

  • Add anhydrous tetrahydrofuran (100 mL) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 1 M solution of borane-tetrahydrofuran complex (110 mL, 110 mmol) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will be observed.

  • Slowly add 1 M hydrochloric acid (50 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude alcohol by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (1,1-difluorocyclobutan-3-yl)methanol as a colorless oil.

Step 2 & 3: Tosylation and Finkelstein Iodination

The conversion of the primary alcohol to the target iodide is most efficiently achieved through a two-step, one-pot procedure or a sequential approach involving the formation of a sulfonate ester intermediate, such as a tosylate, followed by a Finkelstein reaction.[6][7] The tosylate is an excellent leaving group, facilitating nucleophilic substitution by the iodide ion.[6][8]

The Finkelstein reaction involves the exchange of a halide or a sulfonate leaving group with an iodide.[9][10] The reaction is typically driven to completion by the precipitation of the sodium salt of the leaving group (e.g., sodium tosylate) in a solvent like acetone, in which sodium iodide is soluble.[7][9]

Protocol: Synthesis of this compound

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
(1,1-Difluorocyclobutan-3-yl)methanol-122.105.0 g40.9 mmol
p-Toluenesulfonyl chloride (TsCl)98-59-9190.659.36 g49.1 mmol
Triethylamine (Et3N)121-44-8101.198.5 mL61.4 mmol
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-
Sodium Iodide (NaI)7681-82-5149.8912.26 g81.8 mmol
Acetone67-64-158.08150 mL-
Saturated Sodium Thiosulfate Solution--50 mL-
Water7732-18-518.02100 mL-
Brine--100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve (1,1-difluorocyclobutan-3-yl)methanol (5.0 g, 40.9 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (8.5 mL, 61.4 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (9.36 g, 49.1 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the tosylation is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • To the crude tosylate, add acetone (150 mL) followed by sodium iodide (12.26 g, 81.8 mmol).

  • Heat the resulting suspension to reflux and maintain for 4-6 hours. A white precipitate of sodium tosylate will form.

  • After cooling to room temperature, filter off the precipitate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with water (100 mL), saturated sodium thiosulfate solution (50 mL) to remove any residual iodine, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a low percentage of ethyl acetate in hexanes) to obtain this compound as a colorless to pale yellow oil.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2 & 3: Tosylation & Iodination Start 3,3-Difluorocyclobutanecarboxylic Acid Process1 Dissolve in anhydrous THF Start->Process1 Process2 Cool to 0°C Process1->Process2 Process3 Add BH3·THF solution Process2->Process3 Process4 Stir at room temperature Process3->Process4 Process5 Quench with Methanol Process4->Process5 Process6 Acidic Workup Process5->Process6 Process7 Extraction and Purification Process6->Process7 Product1 (1,1-Difluorocyclobutan-3-yl)methanol Process7->Product1 Start2 (1,1-Difluorocyclobutan-3-yl)methanol Product1->Start2 Process8 Dissolve in anhydrous DCM Start2->Process8 Process9 Add Et3N and TsCl at 0°C Process8->Process9 Process10 Stir to form Tosylate Process9->Process10 Process11 Solvent Exchange to Acetone Process10->Process11 Process12 Add NaI and Reflux Process11->Process12 Process13 Workup and Purification Process12->Process13 FinalProduct This compound Process13->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Causality and Mechanistic Considerations

The Reduction Step

The choice of a borane reagent for the reduction of the carboxylic acid is deliberate. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane is less reactive towards many other functional groups, offering a degree of chemoselectivity. The mechanism proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

The Tosylation and Iodination Sequence

The conversion of the alcohol to an iodide proceeds via an SN2 mechanism.[8][11] The hydroxyl group is a poor leaving group; therefore, it is first converted into a tosylate. The sulfonyl group of the tosylate is strongly electron-withdrawing, making the tosylate anion a very stable and thus excellent leaving group.

The subsequent Finkelstein reaction is a classic SN2 displacement.[9][10] The iodide ion acts as a potent nucleophile, attacking the carbon atom bearing the tosylate group and displacing it. The use of acetone as a solvent is crucial for driving the reaction to completion, as the sodium tosylate byproduct is insoluble in acetone and precipitates out of the solution, shifting the equilibrium towards the product side according to Le Chatelier's principle.[6][9]

Conclusion

This technical guide has outlined a reliable and scalable synthetic route to this compound, a valuable building block for the synthesis of novel therapeutic agents. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, we aim to equip researchers with the practical knowledge necessary to successfully synthesize this important intermediate. The strategic incorporation of the 1,1-difluorocyclobutane motif holds significant promise for the advancement of drug discovery programs, and the methodology described herein provides a clear and efficient path to access this key structural unit.

References

The Difluorocyclobutane Motif: A Technical Guide to its Physicochemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1][2] Among the various fluorinated scaffolds, difluorocyclobutane derivatives have emerged as particularly valuable motifs.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of difluorocyclobutane derivatives. We will delve into their synthesis, conformational intricacies, and the profound impact of fluorine substitution on lipophilicity, acidity, and metabolic stability, offering field-proven insights to empower rational drug design.

Introduction: The Rise of a Privileged Scaffold

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional conformation that can serve as a versatile bioisostere for various molecular frameworks, including common fragments like ethane, pyrrolidine, and even aromatic rings.[4] When adorned with geminal fluorine atoms, the resulting difluorocyclobutane moiety presents a compelling combination of properties for drug discovery.[1][3] This motif has been successfully incorporated into FDA-approved drugs, such as Ivosidenib, where it proved crucial for enhancing metabolic stability while preserving potency.[1][5][6] The inherent stability of the C-F bond, coupled with the conformational constraints of the cyclobutane ring, provides a powerful strategy to overcome metabolic liabilities and fine-tune pharmacokinetic profiles.[7][8]

This guide will explore the fundamental physicochemical characteristics of difluorocyclobutane derivatives, providing a robust knowledge base for their effective application in medicinal chemistry programs.

Synthetic Strategies: Accessing the Difluorocyclobutane Core

The efficient synthesis of functionalized difluorocyclobutane building blocks is paramount for their widespread adoption in drug discovery. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and scale.

From Cyclobutanones

A common and versatile approach involves the use of cyclobutanone precursors.

  • Deoxofluorination: The direct conversion of a carbonyl group to a gem-difluoro group can be achieved using deoxofluorinating reagents. However, this method can sometimes be limited by substrate scope and efficiency.[4]

  • Addition of Fluorinated Reagents: Introduction of fluoroalkyl groups (CHF2, CF3, C2F5) can be accomplished by the addition of reagents like PhSO2CHF2, TMSCF3, or TMSC2F5 to a cyclobutanone.[9]

  • Organolanthanum Reagents: For the synthesis of gem-difluorocyclobutanols, the use of organolanthanum reagents has proven crucial. These reagents effectively add carbon nucleophiles to 3,3-difluorocyclobutanone, a reaction that is often problematic with more common organometallic reagents like Grignards or organolithiums, which can promote undesired elimination of HF.[1][6]

Ring Expansion and Rearrangement Reactions

Innovative approaches utilizing ring expansion and rearrangement offer alternative pathways to difluorocyclobutanes.

  • Wagner-Meerwein Rearrangement: A notable method involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs). This protocol utilizes commercially available Selectfluor and Py·HF as fluorine sources and proceeds via a Wagner-Meerwein rearrangement under mild conditions, yielding 2-arylsubstituted gem-difluorocyclobutanes.[10][11]

Chemodivergent Synthesis from Difluoroalkylating Reagents

Recently, novel difluoroalkylating reagents have been developed to provide access to a diverse range of difluoroalkylated cyclobutanes.

  • 2-(Difluoromethylene)cyclobutyl Sulfonium Salts (CB-DFASs): These highly reactive reagents can be synthesized from readily available cyclobutanone enol silyl ether. CB-DFASs enable the chemodivergent synthesis of a wide variety of difluoroalkylated cyclobutenes through reactions with numerous nucleophiles. These cyclobutene products can then be readily transformed into the corresponding difluoroalkylated cyclobutanes.[4]

Experimental Protocol: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes via Wagner-Meerwein Rearrangement [10][11]

  • To a solution of the aryl-substituted methylenecyclopropane (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2) in a fluorinated ethylene propylene (FEP) tube, add Py·HF (e.g., 70% HF in pyridine, 5.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Selectfluor (2.0 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for the specified time (e.g., 1 hour), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylsubstituted gem-difluorocyclobutane.

Diagram: Synthetic Pathways to Difluorocyclobutane Derivatives

Synthetic_Pathways cluster_0 From Cyclobutanones cluster_1 Ring Expansion/Rearrangement cluster_2 From Difluoroalkylating Reagents Cyclobutanone Cyclobutanone Difluorocyclobutane gem-Difluorocyclobutane Cyclobutanone->Difluorocyclobutane Deoxofluorination Fluoroalkyl_Cyclobutane Fluoroalkyl-substituted Cyclobutane Cyclobutanone->Fluoroalkyl_Cyclobutane Addition of Fluorinated Reagents Difluorocyclobutanol gem-Difluorocyclobutanol 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone->Difluorocyclobutanol Organolanthanum Reagents MCP Methylenecyclopropane (MCP) Aryl_Difluorocyclobutane 2-Aryl-gem- Difluorocyclobutane MCP->Aryl_Difluorocyclobutane Migratory gem- Difluorination CB_DFAS CB-DFAS Difluoro_Cyclobutene Difluoroalkylated Cyclobutene CB_DFAS->Difluoro_Cyclobutene Nucleophilic Addition Difluoro_Cyclobutane2 Difluoroalkylated Cyclobutane Difluoro_Cyclobutene->Difluoro_Cyclobutane2 Reduction/ Transformation

Caption: Key synthetic strategies for accessing difluorocyclobutane derivatives.

Conformational Analysis: The Puckered World of Difluorocyclobutanes

The cyclobutane ring is not planar but adopts a puckered or "folded" conformation to alleviate torsional strain.[12][13] This puckering results in two distinct substituent positions: axial and equatorial. The introduction of fluorine atoms significantly influences the conformational preferences of the ring, which in turn impacts the molecule's overall shape, dipole moment, and interaction with biological targets.

Conformational analysis, often performed using a combination of computational studies (DFT), X-ray crystallography, and NMR spectroscopy, reveals the preferred spatial arrangement of substituents.[9] For instance, in cis-1,2-disubstituted (fluoro)alkyl cyclobutanes, the orientation of the C-F bond relative to adjacent C-H bonds can have a profound effect on the molecule's properties. A prevalent synclinal orientation is observed for CH2F- and CHF2-substituted derivatives, while an antiperiplanar orientation in cis-isomeric CF3- and C2F5-substituted cyclobutanes can lead to interesting hyperconjugative effects.[9]

Diagram: Conformational Puckering of a Substituted Difluorocyclobutane

Caption: Puckered conformation of a difluorocyclobutane ring showing axial and equatorial positions.

Physicochemical Properties: The Impact of Difluorination

The introduction of a gem-difluoro group onto a cyclobutane ring profoundly alters its physicochemical properties, offering a powerful lever for drug designers to fine-tune molecular characteristics.

Lipophilicity (logP and logD)

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is typically quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD).[14][15][16] While fluorine is highly electronegative, its effect on lipophilicity is not always straightforward and can be highly dependent on the molecular context.[9]

Interestingly, the stereochemistry of difluorocyclobutane derivatives can have a significant impact on their lipophilicity. For example, cis-isomeric CF3- and C2F5-substituted cyclobutanes have been observed to be less lipophilic than might be anticipated, a phenomenon attributed to increased polarization of the α-C–H bond.[9] This can lead to substantial differences in logP between cis and trans isomers.[9] In some cases, fluorinated trans-compounds are more lipophilic than their non-fluorinated analogs, while the difference is marginal for cis-isomers.[17]

Derivative TypeNon-fluorinated logPcis-Difluoro logPtrans-Difluoro logPΔlogP (trans - cis)Reference
Model Amide (CF3-substituted)-2.313.000.69[9]
Model Amide (C2F5-substituted)---0.61[9]

Table 1: Comparison of logP values for cis- and trans-difluorocyclobutane derivatives.

Experimental Protocol: Determination of logP by Shake-Flask Method [14]

  • Prepare a stock solution of the difluorocyclobutane derivative of known concentration in a suitable solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

  • Add a small aliquot of the stock solution to the biphasic system in a vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine atoms can significantly influence the acidity or basicity of nearby functional groups.[18][19] The introduction of a CF2 moiety generally leads to an increase in the acidity of carboxylic acids and a decrease in the basicity of amines.[9][18][19] This effect is generally predictable and consistent, with each fluorine atom contributing to a decrease in pKa of approximately 0.4 units for δ-fluorinated compounds.[20]

Compound TypeNon-fluorinated pKaMonofluoromethyl pKaDifluoromethyl pKaTrifluoromethyl pKaReference
Cyclobutanecarboxylic Acid~4.8~4.4~4.0~3.8[20]
Cyclobutylamine~10.0~9.6~9.2~8.0[20]

Table 2: Representative pKa values for fluoroalkyl-substituted cyclobutane derivatives.

Experimental Protocol: pKa Determination by Potentiometric Titration [21]

  • Dissolve a precise amount of the difluorocyclobutane derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

  • Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) of known concentration.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • Determine the equivalence point(s) from the titration curve.

  • The pKa can be determined from the pH at the half-equivalence point or by analyzing the pre-equivalence point part of the titration curve.

Metabolic Stability

A key advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[1][7][22] The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes.[8] Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug in the body.[8]

Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of model derivatives.[18][19] In the development of the drug Ivosidenib, the gem-difluorocyclobutane motif was instrumental in increasing metabolic stability.[1][5][6]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Prepare a stock solution of the difluorocyclobutane derivative in a suitable solvent (e.g., DMSO).

  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer at pH 7.4.

  • Pre-incubate the microsome mixture at 37°C.

  • Initiate the metabolic reaction by adding the test compound to the incubation mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the rate of disappearance, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Diagram: Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow Start Prepare Stock Solution of Test Compound Initiate_Reaction Initiate Reaction with Test Compound Start->Initiate_Reaction Prepare_Incubation Prepare Incubation Mixture (Liver Microsomes, NADPH) Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Pre_Incubate->Initiate_Reaction Time_Points Sample at Various Time Points Initiate_Reaction->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis: Plot ln(% remaining) vs. time Analyze->Data_Analysis Calculate Calculate t1/2 and CLint Data_Analysis->Calculate

Caption: A typical workflow for assessing in vitro metabolic stability.

Conclusion: A Versatile Tool for Modern Drug Discovery

Difluorocyclobutane derivatives represent a valuable and increasingly utilized structural motif in medicinal chemistry. Their unique conformational properties, combined with the profound influence of the gem-difluoro group on lipophilicity, pKa, and metabolic stability, provide drug designers with a sophisticated toolkit for optimizing lead compounds. A thorough understanding of the synthesis and physicochemical properties of these derivatives, as outlined in this guide, is essential for harnessing their full potential in the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and application of this privileged scaffold in future drug discovery endeavors.

References

The Strategic Introduction of the gem-Difluoro-3-(iodomethyl)cyclobutane Moiety in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates is a paramount objective. Among the array of structural motifs employed to this end, fluorinated carbocycles have garnered significant attention. This guide provides an in-depth technical exploration of 1,1-Difluoro-3-(iodomethyl)cyclobutane (CAS Number: 1434142-22-9), a versatile building block that elegantly combines the unique conformational constraints of a cyclobutane ring with the profound electronic effects of geminal fluorine substitution and the reactive potential of a primary iodide.

This document will delve into the synthetic pathways, physicochemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug development programs.

The gem-Difluorocyclobutane Motif: A Bioisosteric Advantage

The 1,1-difluorocyclobutane unit is increasingly recognized as a valuable bioisostere for various functional groups, including gem-dimethyl, carbonyl, and even phenyl rings in certain contexts. The introduction of the gem-difluoro group imparts a unique set of properties that can be strategically leveraged to overcome common challenges in drug design.

Key Physicochemical Impacts:

  • Modulation of Lipophilicity: The gem-difluoro group can subtly alter the lipophilicity (LogP) of a molecule. While often increasing it, the effect is highly context-dependent and can be influenced by neighboring functionalities. This allows for fine-tuning of a compound's solubility and permeability profile.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the gem-difluoro motif resistant to oxidative metabolism. This can block metabolic "soft spots" in a drug candidate, thereby increasing its half-life and bioavailability.

  • Conformational Restriction: The puckered nature of the cyclobutane ring, further influenced by the gem-difluoro substitution, introduces a degree of conformational rigidity. This can help to lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby acidic or basic centers through inductive effects. This can be crucial for optimizing the ionization state of a drug at physiological pH, impacting its absorption, distribution, and target engagement.

Synthesis of this compound: A Plausible and Efficient Route

While a direct, single-pot synthesis of this compound is not extensively documented, a robust and logical multi-step synthetic pathway can be constructed from commercially available starting materials. This proposed synthesis prioritizes efficiency and scalability, key considerations in a drug discovery setting.

The overall synthetic strategy involves a three-step sequence starting from 3,3-difluorocyclobutanecarboxylic acid:

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety is reduced to the corresponding primary alcohol, (1,1-difluorocyclobutan-3-yl)methanol.

  • Conversion of the Alcohol to a Good Leaving Group: The hydroxyl group is transformed into a more reactive species, typically a tosylate or mesylate.

  • Halogen Exchange: A Finkelstein reaction is employed to displace the leaving group with iodide, yielding the target compound.

Alternatively, direct conversion of the alcohol to the iodide can be achieved using an Appel or Mitsunobu reaction.

Experimental Protocols:

Step 1: Synthesis of (1,1-difluorocyclobutan-3-yl)methanol

The reduction of 3,3-difluorocyclobutanecarboxylic acid can be effectively achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) or borane complexes are suitable for this transformation.

  • Protocol using Lithium Aluminum Hydride (LiAlH₄):

    • To a stirred solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq.) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield crude (1,1-difluorocyclobutan-3-yl)methanol, which can be purified by flash column chromatography.

Step 2 & 3: Conversion of (1,1-difluorocyclobutan-3-yl)methanol to this compound

Two primary, reliable methods for this conversion are the Appel reaction and the Mitsunobu reaction.

  • Protocol via Appel Reaction:

    • To a solution of (1,1-difluorocyclobutan-3-yl)methanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 eq.) portion-wise.

    • Add imidazole (1.5 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.[1]

  • Protocol via Finkelstein Reaction (following tosylation):

    • Tosylation: To a solution of (1,1-difluorocyclobutan-3-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.). Stir at room temperature for 12 hours. Work up by washing with water and brine, then dry and concentrate to obtain the tosylate.

    • Iodination: Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq.). Heat the mixture to reflux for 12-24 hours. The precipitation of sodium tosylate drives the reaction to completion. Cool the mixture, filter off the precipitate, and concentrate the filtrate. Purify the residue by column chromatography.[2][3]

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway A 3,3-Difluorocyclobutanecarboxylic Acid B (1,1-Difluorocyclobutan-3-yl)methanol A->B   Reduction (e.g., LiAlH₄) C This compound B->C   Iodination (e.g., Appel Reaction)

Caption: Proposed synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use as a building block.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1434142-22-9--INVALID-LINK--
Molecular Formula C₅H₇F₂I--INVALID-LINK--
Molecular Weight 232.01 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Purity (GC) ≥98%--INVALID-LINK--
Storage Conditions 4°C, protect from light--INVALID-LINK--

Spectroscopic Data (Predicted):

While experimental spectra for this specific compound are not widely published, the following are predicted chemical shifts based on the analysis of similar structures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.2-3.4 ppm (d, 2H, -CH₂I)

    • δ 2.6-2.9 ppm (m, 1H, -CH-)

    • δ 2.2-2.6 ppm (m, 4H, cyclobutane -CH₂-)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 120-125 ppm (t, J ≈ 280-290 Hz, -CF₂-)

    • δ 35-40 ppm (t, J ≈ 20-25 Hz, cyclobutane -CH₂- adjacent to CF₂)

    • δ 30-35 ppm (-CH-)

    • δ 5-10 ppm (-CH₂I)

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • A complex multiplet is expected in the range of δ -80 to -110 ppm.

Reactivity and Strategic Applications in Drug Discovery

The primary reactive handle on this compound is the iodomethyl group. As a primary iodide, it is an excellent electrophile for Sₙ2 reactions, allowing for the facile introduction of a wide variety of nucleophiles.

Typical Transformations:

  • N-Alkylation: Reaction with primary or secondary amines to introduce nitrogen-containing functionalities, a cornerstone of medicinal chemistry.

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • S-Alkylation: Reaction with thiols to generate thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organocuprates, to form new carbon-carbon bonds.

The presence of the gem-difluoro group is not expected to significantly hinder the Sₙ2 reactivity at the iodomethyl position due to its distance from the reaction center. However, the electron-withdrawing nature of the fluorines may have a minor influence on the reaction kinetics.

Diagram of Key Reactions:

Reactions A This compound B N-Alkylated Product A->B   R₂NH C O-Alkylated Product A->C   R-OH D S-Alkylated Product A->D   R-SH E C-Alkylated Product A->E   'R⁻'

Caption: Common nucleophilic substitution reactions of the title compound.

Case Study Consideration: Bioisosteric Replacement

Consider a lead compound containing a neopentyl group (-CH₂-C(CH₃)₃). This group is often associated with poor metabolic stability due to oxidation of the methyl groups. Replacing this with a 1,1-difluoro-3-cyclobutylmethyl group can offer a solution. The gem-difluoro moiety would block metabolism at that position, and the overall steric profile would be similar, potentially maintaining binding affinity. The polarity and conformational rigidity introduced by the fluorinated ring could also lead to improved pharmacokinetic properties.

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its synthesis is achievable through logical and scalable routes, and its reactivity profile allows for the introduction of diverse chemical functionalities. The strategic incorporation of the gem-difluorocyclobutane motif can impart beneficial properties such as enhanced metabolic stability, modulated lipophilicity, and conformational constraint. For researchers and scientists in the pharmaceutical industry, a deep understanding of the synthesis and application of this and similar fluorinated scaffolds is crucial for the successful design and development of the next generation of therapeutics.

References

A Technical Guide to the Stability and Storage of 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1-Difluoro-3-(iodomethyl)cyclobutane is a valuable saturated carbocyclic building block in modern medicinal chemistry, prized for its role in introducing the gem-difluorocyclobutane motif into drug candidates. The incorporation of fluorine can significantly enhance metabolic stability and modulate physicochemical properties[1][2]. However, the presence of a primary iodomethyl group introduces inherent reactivity that necessitates a thorough understanding of the compound's stability profile. This guide provides an in-depth analysis of the factors governing the stability of this compound, details potential degradation pathways, and establishes rigorous protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Molecular Profile and Inherent Reactivity

The stability of this compound is dictated by the interplay of its two key structural features: the chemically robust gem-difluorocyclobutane ring and the highly reactive iodomethyl group.

  • The Gem-Difluorocyclobutane Core: The carbon-fluorine (C-F) bonds are exceptionally strong (bond energy ~485 kJ/mol), rendering the difluorinated positions highly resistant to metabolic oxidation and chemical degradation[3]. This moiety imparts stability to the overall scaffold.

  • The Iodomethyl Group: The carbon-iodine (C-I) bond is significantly weaker and more labile (bond energy ~234 kJ/mol). This bond is susceptible to cleavage via several mechanisms, making it the primary site of potential degradation. Its reactivity is analogous to other primary alkyl iodides, which are known to be sensitive to light, heat, and nucleophiles. Notably, the non-fluorinated analog, (iodomethyl)cyclobutane, is sometimes supplied stabilized with copper, which suggests a propensity for radical-mediated decomposition that requires quenching[4].

A summary of the compound's key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1434142-22-9[5]
Molecular Formula C₅H₇F₂I[5]
Molecular Weight 232.01 g/mol [5]
Purity (Typical) ≥95-98%[5][6]
Appearance Colorless Liquid (Assumed)[7]
LogP 2.4667[5]

Postulated Degradation Pathways

Understanding potential degradation mechanisms is critical for developing effective storage strategies. The primary point of failure is the C-I bond. Two principal pathways are postulated.

A. Photolytic Cleavage: The C-I bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating a highly reactive cyclobutylmethyl radical and an iodine radical. This process can initiate a cascade of undesired side reactions, including dimerization or reaction with solvents.

B. Nucleophilic Substitution: The primary carbon atom of the iodomethyl group is electrophilic and susceptible to attack by nucleophiles (e.g., water, alcohols, amines). Iodide is an excellent leaving group, facilitating Sₙ2 reactions that result in the formation of impurities such as the corresponding alcohol, ether, or amine.

Postulated degradation pathways for this compound.

Critical Factors Influencing Stability

Based on the compound's inherent reactivity, the following environmental factors must be strictly controlled.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including decomposition. The kinetic energy can promote both nucleophilic substitution and homolytic cleavage. Therefore, refrigerated storage is mandatory. Multiple suppliers recommend storage at 2°C to 8°C (or 4°C)[5][7].

  • Light: As illustrated in the degradation pathway, UV light is a primary catalyst for the formation of radical impurities. The compound must be protected from light at all times.

  • Atmosphere & Moisture: The presence of moisture provides a nucleophile (water) for hydrolysis, leading to the formation of 3-(hydroxymethyl)-1,1-difluorocyclobutane. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to displace moisture and oxygen, which can participate in radical chain reactions.

  • Incompatible Materials: Avoid contact with strong acids, bases, and potent oxidizing or reducing agents, as these can catalyze decomposition or react violently[8]. Containers and equipment should be clean, dry, and free of reactive contaminants.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, the following protocols are essential.

Long-Term Storage
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes degradation kinetics.[5][7]
Light Store in an amber or opaque vialPrevents photolytic cleavage of the C-I bond.[5][7]
Container Tightly sealed glass vial with a PTFE-lined capEnsures an inert, non-reactive seal and prevents moisture ingress.[7]
Atmosphere Displace headspace with Argon or NitrogenCreates an inert environment, preventing oxidation and hydrolysis.
Laboratory Handling Workflow

The following workflow should be adopted for handling the compound from receipt to experimental use.

Handling Workflow receive Receive Compound log Log Lot #, Date, Purity (CoA) receive->log storage Transfer to Long-Term Storage (2-8°C, Dark, Inert Gas) log->storage aliquot Equilibrate to Room Temp (in desiccator) storage->aliquot For Use retest Re-analyze Stored Stock Periodically for Purity storage->retest weigh Weigh Required Amount (under inert atmosphere if possible) aliquot->weigh use Use Immediately in Reaction weigh->use

Recommended workflow for handling this compound.
Personal Protective Equipment (PPE)

When handling the compound, appropriate PPE is crucial.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a risk of splashing[8].

  • Hand Protection: Wear chemically resistant gloves. Given the compound's structure, nitrile or neoprene gloves are suitable for incidental contact. Consult manufacturer compatibility charts for extended use[8].

  • Body Protection: A standard laboratory coat should be worn at all times[8].

Experimental Methodology: Forced Degradation Study

To empirically determine the stability of a specific lot, a forced degradation study is recommended. This protocol provides a framework for assessing stability under various stress conditions.

Objective: To identify key degradation pathways and quantify the rate of purity loss under thermal, photolytic, and hydrolytic stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • HPLC system with UV and/or MS detector

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.

  • Application of Stress Conditions (in triplicate):

    • Control: Store a sample of the stock solution at 5°C, protected from light.

    • Thermal Stress: Place a sample in an oven at 60°C for 48 hours.

    • Photolytic Stress: Expose a sample to light in a photostability chamber (ICH Q1B guidelines) for a defined period. Wrap a control sample in foil and place it in the same chamber.

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Stress (Optional): Mix the stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Monitor the peak area of the parent compound and the formation of any new impurity peaks. Use an MS detector to identify the mass of major degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify the conditions under which the compound is least stable.

    • Propose structures for major impurities based on their mass and retention time, correlating them with the postulated degradation pathways.

Conclusion

While the gem-difluorocyclobutane core of this compound provides a stable anchor, the compound's overall integrity is governed by the labile carbon-iodine bond. Its stability is critically dependent on strict control of temperature and light. Adherence to the recommended storage conditions—refrigeration at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere—is paramount to prevent degradation via photolytic and nucleophilic pathways. By implementing the rigorous handling protocols and stability testing frameworks outlined in this guide, researchers can ensure the high purity of this valuable building block, thereby safeguarding the reliability and reproducibility of their synthetic endeavors.

References

molecular weight of 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 1,1-Difluoro-3-(iodomethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a fluorinated cyclobutane derivative of increasing interest in medicinal chemistry and materials science. Moving beyond a simple statement of the value, this document elucidates the methodology for its precise calculation, contextualizes its importance in experimental design and analytical characterization, and presents its implications for drug development. The guide is structured to offer both fundamental knowledge and practical, field-proven insights, ensuring that researchers can confidently and accurately utilize this critical parameter in their work. We will detail the derivation of the molecular weight from its constituent elements, discuss its verification via mass spectrometry, and explore its role in stoichiometric calculations and its influence on physicochemical properties relevant to pharmacokinetic profiles.

Part 1: Core Molecular Attributes and Structural Identity

The foundation of any chemical study is the unambiguous identification of the molecule . For this compound, this begins with its fundamental formula and structure, which are the basis for determining its molecular weight.

Chemical Formula and Structure

The molecular formula for this compound is C₅H₇F₂I [1]. This formula dictates that each molecule is composed of five carbon atoms, seven hydrogen atoms, two fluorine atoms, and one iodine atom.

The structural arrangement is critical to its chemical behavior. The IUPAC name, this compound, describes a four-membered carbon ring (cyclobutane). One carbon atom (position 1) is geminally disubstituted with two fluorine atoms. A third carbon atom (position 3) bears an iodomethyl (-CH₂I) substituent.

Caption: 2D Structure of this compound.

Calculation of Average Molecular Weight

The molecular weight (MW) is the sum of the average atomic weights of each atom in the molecular formula. The average atomic weights, which account for the natural abundance of isotopes, are established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).

The calculation is performed as follows:

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Subtotal ( g/mol )Source
CarbonC512.01160.055[2][3][4]
HydrogenH71.0087.056[5][6][7]
FluorineF218.99837.996[8][9][10]
IodineI1126.904126.904[11][12][13]
Total C₅H₇F₂I 232.011

Based on this calculation, the is 232.01 g/mol . This value is consistent with data from chemical suppliers[1].

Monoisotopic Mass vs. Molecular Weight

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is a more relevant parameter than the average molecular weight. The monoisotopic mass is calculated using the mass of the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ¹⁹F, and ¹²⁷I).

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁹F: 18.998403 u

  • ¹²⁷I: 126.904473 u

Calculation: (5 × 12.000000) + (7 × 1.007825) + (2 × 18.998403) + (1 × 126.904473) = 231.96548 Da

This distinction is critical. While the average molecular weight is used for bulk calculations (e.g., weighing reagents), the monoisotopic mass is what is typically observed as the most abundant peak for the molecular ion in an HRMS spectrum, providing definitive confirmation of the elemental composition.

Part 2: The Role of Molecular Weight in Research and Development

An accurate molecular weight is not merely a descriptive statistic; it is a cornerstone of quantitative chemical science that directly impacts experimental validity, analytical interpretation, and strategic drug design.

Cornerstone of Stoichiometry and Synthesis

In chemical synthesis, all quantitative aspects rely on the mole concept, which is bridged by the molecular weight.

  • Reagent Quantification: To achieve a desired molar ratio in a reaction, the mass of this compound needed is calculated directly from its molecular weight. Inaccurate calculations lead to suboptimal reaction conditions, reduced yield, and increased impurities.

  • Yield Calculation: The theoretical yield of a product derived from this starting material is calculated using its molecular weight. This allows for the accurate assessment of reaction efficiency and optimization.

Stoichiometry_Workflow cluster_input Inputs cluster_calc Calculation cluster_exp Experiment cluster_output Analysis A Desired Moles (n) of Product C Calculate Mass (m) m = n * MW A->C B MW of Reactant (232.01 g/mol) B->C D Weigh Reactant (Mass = m) C->D E Perform Reaction D->E F Isolate Product E->F G Calculate % Yield F->G

Caption: Workflow for Stoichiometric Calculations in Synthesis.

Validation by Analytical Techniques

The molecular weight serves as a primary point of validation for compound identity.

  • Mass Spectrometry (MS): This is the definitive technique for confirming molecular weight. Low-resolution MS can confirm the nominal mass, while high-resolution MS, as discussed, can verify the exact mass to within parts-per-million (ppm) accuracy, confirming the elemental formula C₅H₇F₂I.

  • Nuclear Magnetic Resonance (NMR): While NMR primarily elucidates structure, the integration of proton (¹H NMR) signals, when compared to an internal standard of known concentration, can be used to determine sample purity and concentration, an analysis that relies on the known molecular weight.

Implications for Drug Discovery

In drug development, molecular weight is a key component of widely accepted guidelines for predicting drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when, among other factors, the molecular weight is over 500 g/mol . At ~232 g/mol , this compound itself, and the scaffolds derived from it, fall well within the desirable range for small molecule drug candidates, suggesting a favorable starting point for optimizing pharmacokinetic properties.

Part 3: Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows provide a clear methodology for both the theoretical calculation and experimental verification of the molecular weight.

Protocol: Theoretical Molecular Weight Calculation

Objective: To accurately calculate the average molecular weight from the chemical formula.

  • Step 1: Deconstruct the Molecular Formula. Identify each unique element and the number of atoms of each.

    • Result: C=5, H=7, F=2, I=1.

  • Step 2: Obtain Standard Atomic Weights. Consult an authoritative source (e.g., IUPAC periodic table) for the standard atomic weight of each element.

    • Result: C ≈ 12.011, H ≈ 1.008, F ≈ 18.998, I ≈ 126.904 g/mol .

  • Step 3: Calculate Subtotals. For each element, multiply its atom count by its standard atomic weight.

    • Self-Validation: Ensure units ( g/mol ) are consistent.

  • Step 4: Sum Subtotals. Add the subtotals from all elements to arrive at the final molecular weight.

    • Result: 232.011 g/mol .

  • Step 5: Apply Significant Figures. Round the final result according to the precision of the atomic weights used.

    • Final Value: 232.01 g/mol .

Protocol: Conceptual Workflow for MS Verification

Objective: To experimentally confirm the molecular mass and elemental composition.

MS_Verification_Workflow A Prepare Dilute Solution of C₅H₇F₂I in Suitable Solvent B Infuse Sample into Mass Spectrometer (e.g., ESI source) A->B C Ionize Molecules (e.g., [M+H]⁺ or [M]⁺) B->C D Analyze Ions in High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) C->D E Data Processing: Compare Observed m/z to Theoretical m/z D->E F Confirm Mass (within 5 ppm error) E->F

Caption: Conceptual Workflow for High-Resolution Mass Spectrometry Verification.

Methodology:

  • A dilute solution of the compound is prepared and introduced into an electrospray ionization (ESI) or similar "soft" ionization source coupled to a high-resolution mass spectrometer.

  • The soft ionization technique minimizes fragmentation, allowing for the observation of the molecular ion (or a common adduct like [M+H]⁺).

  • The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.

  • The observed m/z for the most abundant isotopologue is compared to the calculated theoretical monoisotopic mass (231.96548 Da).

  • Trustworthiness Check: A match within a narrow tolerance window (typically < 5 ppm) provides high confidence in both the molecular weight and the elemental formula of the synthesized compound.

Conclusion

The , determined to be 232.01 g/mol , is a fundamental parameter that transcends simple identification. It is an indispensable tool for the practicing researcher, forming the basis of synthetic planning, ensuring the validity of analytical data, and providing key insights into the compound's potential as a building block in drug discovery. This guide has detailed its calculation, contextualized its importance, and provided workflows for its theoretical and experimental validation, equipping scientists with the comprehensive knowledge required for its effective application.

References

conformational analysis of gem-difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of gem-Difluorocyclobutanes

Authored by a Senior Application Scientist

Abstract

The gem-difluorocyclobutane motif is an increasingly vital structural element in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa.[1][2][3][4] The conformational rigidity and unique stereoelectronic profile imparted by the difluoromethylene group offer a sophisticated tool for optimizing drug candidates.[1][5][6] However, harnessing the full potential of this scaffold requires a deep and quantitative understanding of its three-dimensional structure and dynamic behavior. This guide provides a comprehensive overview of the principles and state-of-the-art methodologies for the , integrating both experimental and computational techniques. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful motif in their discovery programs.

The Structural Imperative: Why Conformation Matters

The cyclobutane ring is not a flat square as often depicted in two-dimensional drawings.[7] To alleviate torsional strain resulting from eclipsing C-H bonds in a planar arrangement, the ring adopts a "puckered" or "bent" conformation.[7][8] This puckering creates two equivalent, low-energy states that rapidly interconvert through a higher-energy planar transition state. The degree of puckering and the energy barrier to this inversion are fundamental to the molecule's overall shape and how it presents its substituents to a biological target.

The introduction of a gem-difluoro group profoundly influences this conformational landscape. The strong C-F bonds, with their high polarity and unique stereoelectronic demands, alter the puckering angle and the barrier to inversion. Understanding these alterations is not merely an academic exercise; it is critical for rational drug design, as the precise spatial arrangement of atoms dictates molecular recognition and biological activity.[5][9][10]

The Puckered World of Cyclobutane: A Dynamic Equilibrium

The conformation of a cyclobutane ring can be described by its puckering angle (θ), which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. In an unsubstituted cyclobutane, this angle is approximately 29-35 degrees, with an inversion barrier of around 1.4-1.5 kcal/mol (480-500 cm⁻¹).[8][11][12] This dynamic process is often referred to as "ring flipping."

The introduction of substituents, particularly the strongly electronegative and sterically demanding gem-difluoro group, can significantly alter this equilibrium. The primary causality lies in:

  • Dipole-Dipole Interactions: The large dipole moment of the C-F bonds influences the preferred puckering to minimize electrostatic repulsion.

  • Hyperconjugation: Interactions between C-C or C-H sigma orbitals and C-F sigma-star (σ*) anti-bonding orbitals can stabilize certain puckered conformations.[8][11]

  • Steric Strain: The size of other substituents on the ring will influence the puckering to minimize van der Waals clashes.

This interplay of forces determines the precise puckering angle and can even render the two puckered forms non-equivalent, leading to a conformational bias.

Caption: Ring inversion of cyclobutane proceeds via a planar transition state.

Experimental Elucidation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone experimental technique for determining the solution-state conformation of gem-difluorocyclobutanes. The high natural abundance (100%) and spin ½ nucleus of fluorine (¹⁹F) make it an ideal NMR probe.[13][14] A multi-nuclear approach, combining ¹H and ¹⁹F NMR data, provides the necessary constraints to build a high-resolution 3D model.

Key NMR Observables
  • Chemical Shifts (δ): ¹⁹F chemical shifts are exquisitely sensitive to the local electronic environment and span a very wide range (typically -50 to -220 ppm for organofluorine compounds), providing a sensitive reporter on conformation.[14][15][16] Changes in the puckering that alter the spatial relationship of the fluorine atoms to other parts of the molecule will be reflected in their chemical shifts.

  • Coupling Constants (J): Scalar or J-coupling provides through-bond connectivity and, most importantly, dihedral angle information. The key couplings to analyze are:

    • ³J_HH (Vicinal H-H): The relationship between the three-bond H-C-C-H coupling constant and the corresponding dihedral angle is described by the Karplus equation.[17][18][19] This is fundamental for determining the conformation of the hydrocarbon backbone of the ring.

    • ³J_HF (Vicinal H-F): Similar to ³J_HH, these couplings are dependent on the H-C-C-F dihedral angle. An extended Karplus equation can be parameterized to correlate these values with structure.[20]

    • ⁴J_FF (Four-bond F-F): In 3,3-difluorocyclobutanes, the through-space interaction between the two fluorine atoms gives rise to a four-bond coupling constant. The magnitude of this coupling is highly dependent on the F-C-C-F dihedral angle and the inter-fluorine distance, making it a powerful indicator of the ring's pucker. Unlike vicinal couplings, the relationship is not a simple Karplus curve and is strongly influenced by through-space Fermi contact interactions.[21]

Experimental Protocol: A Self-Validating NMR Workflow

This protocol outlines a robust, self-validating system for acquiring the necessary data for a full conformational analysis.

Step 1: Sample Preparation & Referencing

  • Dissolve 5-10 mg of the gem-difluorocyclobutane sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a high-quality NMR tube.

  • For ¹⁹F NMR, use an external or internal reference standard. While CFCl₃ (δ = 0 ppm) is the traditional standard, it is often more practical to use a secondary standard like trifluorotoluene (δ ≈ -63.7 ppm) and reference the spectrum accordingly.[15]

Step 2: 1D Spectra Acquisition

  • Acquire a standard ¹H NMR spectrum to identify all proton resonances.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum. The high chemical shift dispersion often allows for clear resolution of inequivalent fluorine signals.[14]

Step 3: 2D Homonuclear Correlation

  • Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish all proton-proton coupling networks within the cyclobutane ring.

Step 4: 2D Heteronuclear Correlation

  • Run a ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) experiment. This is a critical step to unambiguously assign which protons are attached to which carbons and to correlate fluorine signals with their attached protons (if any) or geminal protons.

Step 5: Measurement of Coupling Constants

  • Extract precise J-coupling values from high-resolution 1D ¹H and ¹⁹F spectra. If signals are overlapped, 2D J-resolved spectroscopy can be employed. Pay careful attention to ³J_HH, ³J_HF, and ⁴J_FF values.

Step 6: Through-Space Correlation (NOE/ROE)

  • Acquire a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect protons that are close in space (< 5 Å), providing crucial distance constraints that are independent of bond connectivity. This data is essential for validating the puckered conformation derived from J-couplings.

Caption: A standard workflow for NMR data acquisition.

Computational Chemistry: An In-Silico Corroboration

While NMR provides an experimental snapshot of the solution-state conformation, computational methods, particularly Density Functional Theory (DFT), offer a powerful complementary approach.[5][22] DFT allows for the calculation of the geometries and relative energies of different conformers, the transition state for ring inversion, and even the prediction of NMR parameters to validate against experimental data.[23]

The Causality of Method Selection
  • Functional: The choice of functional is critical. For well-behaved organic molecules like gem-difluorocyclobutanes, the B3LYP hybrid functional is a widely used and reliable starting point, offering a good balance between accuracy and computational cost.[22][23]

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ provides sufficient flexibility to accurately describe the geometry and electronic structure of fluorinated compounds.[12] The inclusion of diffuse functions (+) is important for describing the lone pairs on fluorine.

Protocol: A Validated Computational Workflow

This protocol ensures that the calculated results represent true energy minima and are physically meaningful.

Step 1: Initial Structure Generation

  • Build an initial 3D structure of the gem-difluorocyclobutane using a molecular editor. Create both a planar and a puckered starting geometry.

Step 2: Geometry Optimization

  • Perform a full geometry optimization on the initial structures using the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This will locate the nearest stationary point on the potential energy surface.

Step 3: Frequency Calculation (Self-Validation)

  • Perform a frequency calculation on each optimized geometry. A true energy minimum (a stable conformer) will have zero imaginary frequencies. A transition state (like the planar form) will have exactly one imaginary frequency corresponding to the ring inversion motion. This step is a critical self-validation check; without it, one cannot be certain the optimized structure is a stable conformer.

Step 4: Conformational Search & Energy Profile

  • For the puckered minimum, perform a relaxed potential energy surface scan by systematically varying the ring puckering dihedral angle. This maps out the energy profile for the ring flip and provides a calculated value for the inversion barrier (ΔG‡).

Step 5: NMR Parameter Prediction

  • Using the final, validated minimum-energy geometry, perform a calculation of NMR parameters (chemical shifts and coupling constants). This is typically done using a method like GIAO (Gauge-Including Atomic Orbital) for chemical shifts.

  • Compare the calculated J-couplings and chemical shifts with the experimental data. A strong correlation provides high confidence in the determined conformation.

Integrated Analysis: Synthesizing a Coherent Model

The true power in conformational analysis comes from integrating the experimental and computational data. Discrepancies between the two can be as informative as agreements, often pointing to solvent effects not captured in the gas-phase computational model or the presence of multiple conformations in solution.

G cluster_main Integrated Conformational Analysis Molecule Target Molecule (gem-Difluorocyclobutane) NMR NMR Experiment (See Protocol 3.2) Molecule->NMR DFT DFT Calculation (See Protocol 4.2) Molecule->DFT NMR_Data Experimental Data (J-couplings, NOEs, δ) NMR->NMR_Data DFT_Data Computational Data (Energies, Geometries) DFT->DFT_Data Validation Cross-Validation (Compare Exp. vs Calc. NMR data) NMR_Data->Validation DFT_Data->Validation Model Validated 3D Conformational Model (Puckering Angle, Inversion Barrier) Validation->Model

Caption: Integrated workflow combining experimental and computational methods.

Data Summary

The final output of this analysis can be summarized for clarity and comparison.

ParameterTypical Range for Puckered gem-DifluorocyclobutanePrimary Method of Determination
Puckering Angle (θ) 20° - 35°DFT Geometry, NMR J-Couplings
Inversion Barrier (ΔG‡) 1.0 - 3.0 kcal/molDFT Energy Profile, Dynamic NMR
³J_HH (trans) 7 - 10 Hz¹H NMR
³J_HH (cis) 4 - 7 Hz¹H NMR
³J_HF (trans-like) 15 - 30 Hz¹H or ¹⁹F NMR
³J_HF (cis-like) 1 - 10 Hz¹H or ¹⁹F NMR
⁴J_FF 10 - 25 Hz¹⁹F NMR

Note: These are representative values and can vary significantly based on the substitution pattern.

Conclusion: From Conformation to Application

A rigorous is an indispensable component of modern, structure-based drug design. By employing a synergistic approach that combines high-resolution NMR spectroscopy with validated DFT calculations, researchers can develop a precise and accurate model of the three-dimensional structure and dynamic behavior of these important motifs. This understanding provides the causal link between molecular structure and function, enabling the rational design of substituents to control conformation, optimize interactions with biological targets, and ultimately develop safer and more effective therapeutics. The protocols and principles outlined in this guide provide a robust framework for achieving this critical objective.

References

The Strategic Imperative of Fluorine: A Technical Guide to its Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Halogen Glow

In the landscape of contemporary drug discovery, the element fluorine has transcended its status as a mere structural curiosity to become a cornerstone of rational drug design. Its strategic incorporation into small molecule therapeutics is no longer a matter of serendipity but a calculated, data-driven decision aimed at overcoming a myriad of pharmacokinetic and pharmacodynamic hurdles. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a deep dive into the "why" and "how" of leveraging fluorinated motifs to sculpt molecules with superior clinical potential. We will eschew a superficial overview in favor of a granular exploration of the fundamental principles, actionable experimental protocols, and illustrative case studies that underpin the successful application of fluorine in medicinal chemistry.

I. The Fluorine Advantage: Modulating a Molecule's Destiny

The unique physicochemical properties of fluorine, stemming from its high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond, empower medicinal chemists to fine-tune a drug candidate's profile in several critical areas.[1][2]

A. Fortifying the Molecular Scaffold: Enhancing Metabolic Stability

One of the most celebrated roles of fluorine is its ability to shield a molecule from metabolic degradation.[1][3] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This "metabolic blocking" strategy is a powerful tool to enhance a drug's half-life and oral bioavailability.

A prime example of this is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound was susceptible to metabolic attack at several positions. Through rational design, the introduction of fluorine atoms at these metabolically labile sites led to a more stable and potent drug.[1]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of a compound, allowing for a direct comparison between a parent molecule and its fluorinated analog.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and its non-fluorinated counterpart.

  • Pooled liver microsomes (human, rat, or other relevant species).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system.

  • Positive control compounds (e.g., a high-clearance and a low-clearance drug).

  • Acetonitrile or methanol (for reaction termination).

  • 96-well plates.

  • Incubator capable of maintaining 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, dilute the liver microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[5] The 0-minute sample serves as the initial concentration reference.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]

cluster_workflow Metabolic Stability Assay Workflow prep Reagent Preparation (Compound, Microsomes, NADPH) incubate Incubation at 37°C prep->incubate Add compound to microsomes sample Time-Point Sampling (0, 5, 15, 30, 60 min) incubate->sample Initiate with NADPH terminate Reaction Termination (Cold Acetonitrile) sample->terminate Stop reaction analyze LC-MS/MS Analysis terminate->analyze Quantify remaining compound data Data Analysis (t½, CLint Calculation) analyze->data

Caption: Workflow for the in vitro microsomal stability assay.

B. Fine-Tuning Molecular Interactions: Impact on Binding Affinity

The introduction of fluorine can significantly enhance a ligand's binding affinity for its target protein.[1] This can occur through direct interactions, such as the formation of hydrogen bonds or multipolar interactions with the protein backbone, or indirectly by influencing the molecule's conformation to favor a more bioactive state.[1][3] For instance, the fluorine atom in the C-6 position of fluoroquinolone antibiotics improves their binding to the DNA gyrase-complex by 2-17 fold.[1]

Experimental Protocol: Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of molecular interactions, providing kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).

Objective: To determine the binding affinity and kinetics of a fluorinated compound to its target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Purified target protein.

  • Fluorinated test compound and its non-fluorinated analog.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of the test compound in running buffer.

    • Inject the analyte solutions sequentially over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (in Resonance Units, RU) in real-time.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

cluster_spr SPR Binding Affinity Workflow immobilize Immobilize Target Protein on Sensor Chip inject Inject Fluorinated Compound (Analyte) immobilize->inject detect Real-Time Detection of Binding (RU change) inject->detect analyze Kinetic Analysis (ka, kd, KD) detect->analyze

Caption: Generalized workflow for an SPR binding affinity assay.

C. Modulating Ionization: The Effect on pKa

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups.[6] This pKa modulation is a critical tool for optimizing a drug's solubility, permeability, and target engagement.[7] Generally, the introduction of fluorine will decrease the pKa of a nearby basic group (making it less basic) and decrease the pKa of an acidic group (making it more acidic).[6]

Compound/SubstituentParent Molecule pKaFluorinated Analog pKaΔpKaReference
Pyridine5.232-Fluoropyridine: -0.44-5.67[8]
Aniline4.634-Fluoroaniline: 4.65+0.02N/A
Benzoic Acid4.204-Fluorobenzoic Acid: 4.14-0.06N/A
Pyrrolidine in PDE9 inhibitor9.8Fluorinated pyrrolidine: 8.6-1.2[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a classic and accurate method for determining the pKa of an ionizable compound.[9][10]

Objective: To experimentally determine the pKa value(s) of a test compound.

Materials:

  • Potentiometer with a calibrated pH electrode.

  • Standardized solutions of HCl (0.1 M) and NaOH (0.1 M).[9]

  • Test compound (at least 10⁻⁴ M solution).[11]

  • Magnetic stirrer and stir bar.

  • Inert gas (e.g., nitrogen) for purging.

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture). For basic compounds, acidify the solution with a known amount of HCl to a starting pH of ~1.8-2.0.[10]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.[9]

    • Immerse the pH electrode and begin stirring.

    • Titrate the solution by adding small, precise increments of the standardized titrant (NaOH for an acidified basic compound).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve (the inflection point).

D. Navigating the Lipophilicity Landscape

The impact of fluorine on lipophilicity (logP/logD) is nuanced and context-dependent.[12][13] While a single fluorine atom often leads to a slight increase in lipophilicity, polyfluorinated groups like the trifluoromethyl (CF₃) group can significantly increase it.[14] However, the position of the fluorine atom(s) relative to other functional groups can also lead to a decrease in lipophilicity.[12] Careful modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Compound/SubstituentParent Molecule logPFluorinated Analog logPΔlogPReference
Anisole2.11Trifluoroanisole (PhOCF₃)~ +1.0[15]
Toluene2.73Trifluorotoluene (PhCF₃)+0.88 (Hansch π value)[14]
Cyclopropanecarboxylic acid0.35Trifluoromethyl-cyclopropanecarboxylic acid1.89[13]

Experimental Protocol: Lipophilicity (logP) Determination by HPLC

This method provides a rapid and reliable way to estimate the logP of a compound based on its retention time on a reverse-phase HPLC column.

Objective: To determine the logP of a fluorinated compound and its non-fluorinated analog.

Materials:

  • HPLC system with a reverse-phase column (e.g., C18).

  • Mobile phase (e.g., a gradient of water and acetonitrile or methanol).

  • A set of standard compounds with known logP values.

  • Test compounds.

Procedure:

  • Calibration:

    • Inject the standard compounds and record their retention times (tR).

    • Create a calibration curve by plotting the known logP values of the standards against their retention times.

  • Sample Analysis:

    • Inject the test compounds under the same chromatographic conditions and record their retention times.

  • Data Analysis:

    • Use the calibration curve to determine the logP of the test compounds from their measured retention times.

II. Synthetic Strategies: Accessing Fluorinated Motifs

The growing importance of fluorinated compounds has spurred the development of a diverse array of synthetic methods for their preparation.[16][17] These can be broadly categorized into nucleophilic and electrophilic fluorination, as well as methods for introducing fluorinated alkyl groups.

A. Nucleophilic Fluorination

This approach typically involves the displacement of a leaving group with a fluoride source. Common reagents include:

  • DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor®: Versatile reagents for the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides.

  • Alkali metal fluorides (e.g., KF, CsF): Used in nucleophilic aromatic substitution (SNAr) reactions.

B. Electrophilic Fluorination

These methods utilize reagents that deliver an electrophilic fluorine atom ("F+"). They are particularly useful for the fluorination of electron-rich systems. Common reagents include:

  • Selectfluor® (F-TEDA-BF₄): A widely used, commercially available electrophilic fluorinating agent.

  • N-Fluorobenzenesulfonimide (NFSI): Another common N-F type electrophilic fluorinating reagent.

C. Introduction of Fluoroalkyl Groups

Methods for the direct introduction of fluoroalkyl groups, such as the trifluoromethyl (CF₃) group, are of immense importance. Reagents like TMSCF₃ (Ruppert-Prakash reagent) are frequently employed for this purpose.

cluster_synthesis Key Fluorination Strategies nucleophilic Nucleophilic Fluorination (e.g., DAST, KF) product Fluorinated Product nucleophilic->product electrophilic Electrophilic Fluorination (e.g., Selectfluor®, NFSI) electrophilic->product fluoroalkylation Fluoroalkylation (e.g., TMSCF₃) fluoroalkylation->product starting_material Starting Material starting_material->nucleophilic Displacement of leaving group starting_material->electrophilic Attack on electron-rich center starting_material->fluoroalkylation Addition of fluoroalkyl group

Caption: Overview of major synthetic strategies for fluorination.

III. Concluding Remarks: The Future is Fluorinated

The strategic incorporation of fluorine is a mature and indispensable tool in the medicinal chemist's arsenal. As our understanding of the subtle interplay between fluorine substitution and biological systems deepens, and as synthetic methodologies for the precise introduction of fluorinated motifs continue to advance, the prevalence of fluorinated drugs is set to grow.[17] This guide has provided a foundational understanding of the key principles and practical considerations for leveraging fluorine in drug discovery. The successful application of this knowledge will undoubtedly contribute to the development of the next generation of safer and more effective medicines.

IV. References

  • Fluorine in drug design: a case study with fluoroanisoles. PubMed. --INVALID-LINK--

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. --INVALID-LINK--

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. --INVALID-LINK--

  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem. --INVALID-LINK--

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. --INVALID-LINK--

  • The Pivotal Role of Fluorinated Compounds in Modern Drug Discovery and Development. Benchchem. --INVALID-LINK--

  • Case studies of fluorine in drug discovery. ResearchGate. --INVALID-LINK--

  • Fluorination Methods for Drug Discovery and Development. PubMed. --INVALID-LINK--

  • The Dark Side of Fluorine. ACS Publications. --INVALID-LINK--

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. --INVALID-LINK--

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. --INVALID-LINK--

  • Recent Advances on Fluorine Chemistry. PubMed Central. --INVALID-LINK--

  • Fluorination methods in drug discovery. Semantic Scholar. --INVALID-LINK--

  • Review: Fluorine in Medicinal Chemistry. ResearchGate. --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. --INVALID-LINK--

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. --INVALID-LINK--

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. --INVALID-LINK--

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. --INVALID-LINK--

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. --INVALID-LINK--

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. --INVALID-LINK--

  • A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem. --INVALID-LINK--

  • Fluorine in heterocyclic chemistry. ResearchGate. --INVALID-LINK--

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. --INVALID-LINK--

  • Microsomal Stability Assay Protocol. AxisPharm. --INVALID-LINK--

  • Microsomal Clearance/Stability Assay. Domainex. --INVALID-LINK--

  • Microsomal Stability Assay. Creative Bioarray. --INVALID-LINK--

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. --INVALID-LINK--

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. --INVALID-LINK--

  • Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed Central. --INVALID-LINK--

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. --INVALID-LINK--

  • In vitro Metabolic Stability of [18F]Fluoroalkyl Compounds in Rat Hepatic Microsomes. ResearchGate. --INVALID-LINK--

  • Determining pKa Background: The tendency of a compound to donate a proton is expressed as its acid ionization constant. Enamine. --INVALID-LINK--

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. --INVALID-LINK--

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. --INVALID-LINK--

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. --INVALID-LINK--

  • Isothermal Titration Calorimetry. The Huck Institutes. --INVALID-LINK--

  • Surface Plasmon Resonance (SPR) Assay. Charles River. --INVALID-LINK--

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. --INVALID-LINK--

  • LogP—Making Sense of the Value. ACD/Labs. --INVALID-LINK--

  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. --INVALID-LINK--

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. ResearchGate. --INVALID-LINK--

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. --INVALID-LINK--

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. --INVALID-LINK--

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. --INVALID-LINK--

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. --INVALID-LINK--

  • How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone. --INVALID-LINK--

References

The Ascendancy of Fluorinated Cyclobutanes: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Strained Ring and a Polar Atom

In the landscape of modern drug discovery and materials science, the confluence of unique structural motifs and strategic elemental substitution has become a paramount driver of innovation. Among the rising stars in the medicinal chemist's toolkit are fluorinated cyclobutane building blocks. The inherent strain and conformational rigidity of the cyclobutane ring, when combined with the profound electronic influence of fluorine, give rise to a class of compounds with remarkable and often counterintuitive properties.[1][2] This guide provides an in-depth exploration of these valuable scaffolds, moving beyond a mere catalog of structures to elucidate the underlying principles that govern their synthesis, behavior, and application. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel molecular architectures with enhanced performance.

The incorporation of a cyclobutane moiety can lock the conformation of a molecule, replacing flexible fragments and providing a defined spatial arrangement of substituents.[3][4] When fluorine, the most electronegative element, is introduced, it dramatically alters a molecule's physicochemical properties, including metabolic stability, acidity, lipophilicity, and binding affinity.[5][6] This strategic combination has led to the growing presence of fluorinated cyclobutanes in bioactive small molecules.[2][3]

I. Crafting the Core: Synthetic Strategies for Fluorinated Cyclobutanes

The construction of fluorinated cyclobutanes can be broadly categorized into two primary approaches: the formation of the four-membered ring with fluorine already in place, and the fluorination of a pre-existing cyclobutane core. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

A. Building the Ring: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition of alkenes is a powerful and direct method for constructing the cyclobutane skeleton.[7][8] This approach can be induced thermally or photochemically, with the latter often offering milder reaction conditions.[9][10]

A key consideration in these reactions is the electronic nature of the alkene partners. Fluorinated alkenes, for instance, readily add to non-fluorinated unsaturated compounds, often favoring the formation of a four-membered ring even when a six-membered ring is a possible outcome with a conjugated diene.[10]

Experimental Protocol: Sunlight-Driven [2+2] Cycloaddition of a Fluorinated Chalcone

This protocol describes the synthesis of a cyclobutane derivative from a fluorinated heteroaromatic chalcone using sunlight as a catalyst-free energy source.[9]

Materials:

  • Fluorinated heteroaromatic chalcone (e.g., (E)-1-(3,4-difluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Sunlight source

Procedure:

  • Dissolve the fluorinated chalcone in DCM in a round-bottom flask to a concentration of 0.01 M.

  • Stir the solution at room temperature.

  • Expose the flask to direct sunlight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Continue irradiation until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cyclobutane dimer by column chromatography on silica gel.

B. Modifying the Core: Fluorination of Cyclobutane Precursors

The introduction of fluorine onto a pre-formed cyclobutane ring offers a versatile approach to a wide array of fluorinated building blocks. This can be achieved through nucleophilic or electrophilic fluorination methods.

Nucleophilic Fluorination: This strategy involves the displacement of a leaving group on a cyclobutane precursor with a fluoride source.[1][11][12] Common fluoride sources include potassium fluoride, cesium fluoride, and various amine-HF reagents. The stereochemical outcome is typically inversion of configuration at the reaction center.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are used to deliver an electrophilic fluorine atom to an electron-rich cyclobutane derivative, such as an enolate or an enol ether.

Illustrative Synthetic Workflow: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

The following diagram illustrates a typical multi-step synthesis of a key fluorinated cyclobutane building block, 3-fluorocyclobutanecarboxylic acid, starting from a commercially available precursor. This process often involves nucleophilic fluorination as a key step.[11][12]

Synthesis_Workflow start Cyclobutane-1,1-dicarboxylic acid intermediate1 Protection & Reduction start->intermediate1 intermediate2 Hydroxymethyl cyclobutane methanol intermediate1->intermediate2 intermediate3 Activation of Hydroxyl intermediate2->intermediate3 intermediate4 Mesylated or Tosylated Intermediate intermediate3->intermediate4 intermediate5 Nucleophilic Fluorination (e.g., TBAF) intermediate4->intermediate5 intermediate6 Fluorinated Intermediate intermediate5->intermediate6 intermediate7 Oxidation intermediate6->intermediate7 product 3-Fluorocyclobutanecarboxylic Acid intermediate7->product

Caption: A generalized synthetic workflow for 3-fluorocyclobutanecarboxylic acid.

II. The Impact of Fluorine: Physicochemical Properties and Conformational Effects

The introduction of fluorine into a cyclobutane ring profoundly influences its electronic and steric properties, leading to significant changes in lipophilicity, acidity/basicity, and molecular conformation.

A. Lipophilicity (LogP)

The effect of fluorine on lipophilicity is complex and often counterintuitive. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall effect on the molecule depends on the degree and position of fluorination, as well as the stereochemistry.[3]

For instance, in a series of cis-1,2-disubstituted (fluoro)alkyl cyclobutanes, it was observed that the lipophilicity of cis-isomeric CF3- and C2F5-substituted amides was lower than might be anticipated.[3][13] This phenomenon was attributed to the specific conformation of these molecules, which leads to a positive polarization of the molecular surface.[3]

Substituent (R) in Model AmideLogP (cis-isomer)LogP (trans-isomer)
CH3~2.1~2.2
CH2F~1.8~1.9
CHF2~2.0~2.1
CF3~1.9~2.4
C2F5~2.1~2.8
Note: The LogP values are illustrative and can vary based on the specific molecular scaffold.
B. Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine generally leads to an increase in the acidity of carboxylic acids and a decrease in the basicity of amines.[14][15] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the acidic or basic center.

For example, the pKa values of cyclobutane-derived amines and carboxylic acids bearing CH2F or CHF2 groups are consistent with the electron-withdrawing effect of the fluoroalkyl substituents.[14][15]

CompoundpKa
Cyclobutanamine~10.7
1-(Fluoromethyl)cyclobutanamine~9.5
1-(Difluoromethyl)cyclobutanamine~8.8
Cyclobutanecarboxylic acid~4.8
1-(Fluoromethyl)cyclobutanecarboxylic acid~4.2
1-(Difluoromethyl)cyclobutanecarboxylic acid~3.8
Note: The pKa values are approximate and can be influenced by experimental conditions.
C. Conformational Effects

The puckered nature of the cyclobutane ring leads to the existence of different conformations. The introduction of fluorine can influence the conformational preferences of the ring and its substituents.[4][16] Computational studies and experimental data from X-ray diffraction and NMR spectroscopy have shown that hyperconjugative interactions and dipole minimization play a crucial role in determining the favored conformation.[3][4]

In cis-1,2-disubstituted cyclobutanes, the relative orientation of the C-F bond and vicinal C-H bonds can lead to significant hyperconjugation, affecting the molecule's electronic properties and, consequently, its lipophilicity.[3]

Logical Relationship: Fluorine's Influence on Molecular Properties

The following diagram illustrates the interconnected effects of fluorine substitution on the key physicochemical properties of cyclobutane building blocks.

Fluorine_Effects Fluorine Fluorine Substitution Inductive Inductive Effect (-I) Fluorine->Inductive Hyperconjugation Hyperconjugation Fluorine->Hyperconjugation Conformation Altered Conformation Fluorine->Conformation Metabolic Enhanced Metabolic Stability Fluorine->Metabolic Acidity Modified Acidity/Basicity (pKa) Inductive->Acidity Hyperconjugation->Conformation Lipophilicity Modulated Lipophilicity (LogP) Hyperconjugation->Lipophilicity Conformation->Lipophilicity Binding Improved Binding Affinity Conformation->Binding

Caption: The multifaceted impact of fluorine on cyclobutane properties.

III. Applications in Drug Discovery: The Fluorinated Cyclobutane as a Bioisostere

The unique properties of fluorinated cyclobutanes make them valuable bioisosteres for commonly found groups in drug molecules.[1][17] A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity.

The rigid cyclobutane scaffold can serve as a non-aromatic replacement for phenyl rings, providing a more three-dimensional structure that can improve binding to target proteins and enhance metabolic stability.[7] The introduction of fluorine can further fine-tune the electronic properties to mimic those of the substituted phenyl ring.

For example, the 1-trifluoromethyl-cyclobutyl group has been explored as a bioisosteric replacement for the tert-butyl group.[18] While slightly larger and more lipophilic, this substitution can preserve the original mode of bioactivity and, in some cases, increase resistance to metabolic clearance.[18]

Conclusion: A Future Forged in Fluorine and Four-Membered Rings

Fluorinated cyclobutane building blocks represent a powerful and versatile tool for medicinal chemists and materials scientists. Their synthesis, while often requiring multi-step procedures, provides access to a rich diversity of structures with tunable physicochemical properties. The strategic incorporation of fluorine allows for the fine-tuning of lipophilicity, acidity, and conformation, enabling the optimization of drug candidates and the design of novel materials. As our understanding of the subtle interplay between the strained cyclobutane ring and the powerful electronic effects of fluorine continues to grow, so too will the applications of these remarkable building blocks in shaping the future of molecular design.

References

Methodological & Application

Application Notes and Protocols for 1,1-Difluoro-3-(iodomethyl)cyclobutane in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,1-Difluoro-3-methylcyclobutane Moiety in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, with a continuous demand for novel molecular scaffolds that can impart advantageous physicochemical and pharmacological properties to drug candidates. Among the myriad of structural motifs, saturated carbocycles have gained prominence for their ability to introduce three-dimensionality, improve metabolic stability, and fine-tune lipophilicity.[1] The cyclobutane ring, in particular, offers a unique conformational profile that can effectively orient substituents for optimal target engagement.[1]

The incorporation of fluorine atoms into drug molecules is a well-established strategy to modulate properties such as pKa, metabolic stability, and binding affinity.[2] The gem-difluoro motif (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl group or an ether linkage, while also influencing the local electronic environment.[3] Consequently, the combination of a cyclobutane scaffold with gem-difluorination presents a powerful tool for medicinal chemists.

This application note provides a detailed guide for the utilization of 1,1-difluoro-3-(iodomethyl)cyclobutane , a versatile building block for the introduction of the 1,1-difluoro-3-methylcyclobutane moiety into a wide range of molecules through various alkylation reactions. We will delve into the preparation of this reagent, its reactivity profile, and provide detailed, field-proven protocols for its application in C-, N-, O-, and S-alkylation reactions.

Reagent Profile and Preparation

This compound

PropertyValue
CAS Number 1434142-22-9
Molecular Formula C₅H₇F₂I
Molecular Weight 232.01 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Storage Store at 2-8°C, protected from light
Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding alcohol, (3,3-difluorocyclobutyl)methanol, through a standard iodination procedure.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of (3,3-Difluorocyclobutyl)methanol cluster_1 Step 2: Iodination A (3,3-Difluorocyclobutyl)methanol B This compound A->B I₂, PPh₃, Imidazole   DCM, rt

Caption: Synthetic route to this compound.

Step-by-Step Procedure:

  • Dissolve Reagents: To a solution of (3,3-difluorocyclobutyl)methanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

  • Iodine Addition: Add iodine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Alkylation Reactions: Mechanism and Scientific Rationale

This compound is a primary alkyl iodide. However, the presence of the cyclobutane ring introduces significant steric hindrance around the reactive C-I bond, analogous to neopentyl halides. This steric bulk has profound implications for the mechanism of nucleophilic substitution.

G cluster_0 This compound cluster_1 Nucleophile cluster_2 Reaction Pathway reagent F₂-Cyclobutyl-CH₂-I Nu Nu:⁻ SN1 SN1 Reaction (Unlikely - Unstable 1° Carbocation) reagent->SN1 Ionization SN2 SN2 Reaction (Hindered) Nu->SN2 Backside Attack

Caption: Workflow for the N-alkylation of heterocycles.

Step-by-Step Procedure:

  • Prepare Reaction Mixture: To a solution of the heterocyclic amine (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile (0.2 M), add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) at room temperature.

  • Add Alkylating Agent: Add this compound (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table of Representative N-Alkylation Reactions

HeterocycleBaseSolventTemp (°C)Time (h)Yield (%)
ImidazoleK₂CO₃DMF801675-85
1,2,4-TriazoleNaHDMF602460-70
IndazoleCs₂CO₃ACN701880-90
Protocol 3: O-Alkylation of Phenols

This protocol outlines a general procedure for the O-alkylation of phenols.

Step-by-Step Procedure:

  • Deprotonation: To a solution of the phenol (1.0 eq) in DMF (0.2 M), add a strong base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with 1 M NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Table of Representative O-Alkylation Reactions

PhenolBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF901870-80
4-MethoxyphenolCs₂CO₃DMF801685-95
4-NitrophenolNaHDMF702465-75
Protocol 4: S-Alkylation of Thiols

This protocol provides a general method for the S-alkylation of thiols.

Step-by-Step Procedure:

  • Thiolate Formation: To a solution of the thiol (1.0 eq) in a solvent such as ethanol or DMF (0.2 M), add a base like potassium carbonate (1.5 eq) or sodium ethoxide (1.1 eq). Stir at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 5: C-Alkylation of Active Methylene Compounds

This protocol describes the C-alkylation of active methylene compounds like diethyl malonate.

Step-by-Step Procedure:

  • Enolate Formation: To a solution of the active methylene compound (e.g., diethyl malonate, 1.0 eq) in a polar aprotic solvent like DMF or THF (0.2 M), add a strong base such as sodium hydride (1.2 eq) at 0 °C. Stir for 30 minutes at this temperature.

  • Alkylation: Add this compound (1.1 eq) to the enolate solution at 0 °C and then allow the reaction to warm to room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. [4]

Troubleshooting and Safety Precautions

  • Low Reactivity: Due to the steric hindrance of the substrate, reactions may be sluggish. Increasing the temperature, using a stronger base, or adding a catalytic amount of sodium iodide (for other alkyl halides) can enhance the reaction rate.

  • Side Reactions: With ambident nucleophiles (e.g., enolates), both C- and O-alkylation may occur. The reaction conditions, particularly the solvent and counter-ion, can influence the selectivity.

  • Safety: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Alkyl iodides can be lachrymatory.

Conclusion

This compound is a valuable and versatile building block for the introduction of the 1,1-difluoro-3-methylcyclobutane moiety, a scaffold of increasing importance in medicinal chemistry. The protocols outlined in this application note provide a solid foundation for researchers to utilize this reagent in a variety of alkylation reactions. While the steric hindrance of the cyclobutane ring necessitates careful optimization of reaction conditions, the successful incorporation of this unique structural motif can lead to the development of novel compounds with enhanced pharmacological profiles.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the gem-Difluorocyclobutane Moiety in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable building block. This strained, yet stable, four-membered ring system introduces a unique three-dimensional geometry that can enhance metabolic stability, improve binding affinity to biological targets, and serve as a bioisosteric replacement for other functional groups.[1] The gem-difluoro substitution, in particular, can subtly alter electronic properties and lipophilicity, providing a nuanced approach to optimizing drug candidates.[1]

1,1-Difluoro-3-(iodomethyl)cyclobutane (CAS 1434142-22-9) is a versatile synthetic intermediate that provides a direct entry point for the introduction of this valuable scaffold.[2][3][4] The primary iodide functionality serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile formation of new carbon-heteroatom and carbon-carbon bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this building block in SN2 reactions with a variety of nucleophiles. We will delve into the underlying mechanistic principles and provide detailed, actionable protocols for N-, O-, S-, and C-alkylation reactions.

Core Principles: Reactivity of this compound in SN2 Reactions

The primary carbon bearing the iodine atom in this compound is highly susceptible to nucleophilic attack via a concerted SN2 mechanism. Several factors contribute to its reactivity:

  • Excellent Leaving Group: The iodide ion is a superb leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. This facilitates its displacement by a wide range of nucleophiles.

  • Steric Accessibility: As a primary alkyl iodide, the electrophilic carbon is sterically unhindered, allowing for efficient backside attack by the nucleophile, a prerequisite for the SN2 pathway.

  • Electronic Effects: The electron-withdrawing nature of the two fluorine atoms on the cyclobutane ring can have a modest activating effect on the electrophilic carbon, further promoting nucleophilic attack.

The general workflow for these reactions is depicted below. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.

G cluster_0 General Workflow for SN2 Reactions reagent This compound reaction Reaction Mixture reagent->reaction Electrophile nucleophile Nucleophile (Nu-H or Nu-) nucleophile->reaction base Base (e.g., K2CO3, NaH, Et3N) base->reaction Deprotonation (if needed) solvent Aprotic Polar Solvent (e.g., DMF, DMSO, Acetonitrile) solvent->reaction Reaction Medium product Product: (1,1-Difluorocyclobutan-3-yl)methyl-Nu workup Aqueous Workup & Extraction purification Purification (e.g., Column Chromatography) workup->purification purification->product reaction->workup Quenching

Caption: General experimental workflow for nucleophilic substitution.

Protocols for Nucleophilic Substitution

The following protocols are designed as starting points and may require optimization based on the specific nucleophile used. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: N-Alkylation of Amines and Heterocycles

The introduction of the difluorocyclobutylmethyl moiety onto nitrogen atoms is a common strategy in drug design. This protocol is applicable to a wide range of primary and secondary amines, as well as N-H containing heterocycles.

Rationale: A mild inorganic base such as potassium carbonate is often sufficient to neutralize the HI formed during the reaction, or to deprotonate less acidic N-H bonds. For less nucleophilic amines or more acidic heterocycles, a stronger base may be required. Aprotic polar solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine or heterocycle (1.0 eq.).

  • Solvent and Base Addition: Dissolve or suspend the starting material in anhydrous dimethylformamide (DMF, 0.2-0.5 M). Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Electrophile: Add this compound (1.1-1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophile TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary/Secondary AminesK₂CO₃, Et₃NDMF, CH₃CN50-704-12
AnilinesK₂CO₃, Cs₂CO₃DMF, DMSO60-808-24
N-H Heterocycles (e.g., Imidazole, Pyrazole)K₂CO₃, NaHDMF, THF25-602-8
Protocol 2: O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)

The formation of ethers via the Williamson synthesis is a robust and widely used transformation. This protocol details the O-alkylation of alcohols and phenols.

Rationale: A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide or phenoxide. The reaction is typically run in an aprotic solvent to avoid protonation of the highly basic alkoxide intermediate.

Step-by-Step Protocol:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF) or DMF (0.2-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Addition of Electrophile: Re-cool the mixture to 0 °C and add this compound (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive alcohols.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Nucleophile TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AlcoholsNaHTHF, DMF25-502-6
Secondary AlcoholsNaH, KHDMF40-706-18
PhenolsK₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile25-801-8
Protocol 3: S-Alkylation of Thiols

The synthesis of thioethers (sulfides) is readily achieved by the alkylation of thiols.

Rationale: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Therefore, milder bases and reaction conditions can often be employed. The resulting thiolate is a potent nucleophile.

Step-by-Step Protocol:

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent such as DMF or ethanol (0.2-0.5 M).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.). Stir for 15-30 minutes at room temperature.

  • Addition of Electrophile: Add this compound (1.05 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature or warm gently (40-50 °C) to accelerate the reaction. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product via column chromatography.

Nucleophile TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Aliphatic ThiolsK₂CO₃, NaOHDMF, EtOH25-501-4
ThiophenolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile25-601-3
Protocol 4: C-Alkylation of Carbon Nucleophiles

The formation of a new C-C bond using this compound can be achieved with soft carbon nucleophiles, such as malonate esters.

Rationale: Stabilized carbanions, like those derived from diethyl malonate, are excellent nucleophiles for SN2 reactions. A moderately strong base is required to deprotonate the acidic α-proton of the malonate.

Step-by-Step Protocol:

  • Carbanion Formation: To a flame-dried, inert-atmosphere flask, add sodium hydride (NaH, 1.2 eq.) and suspend it in anhydrous THF. Cool to 0 °C.

  • Nucleophile Addition: Slowly add diethyl malonate (1.1 eq.) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.

  • Addition of Electrophile: Add this compound (1.0 eq.) to the solution of the enolate.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C in THF) until the starting iodide is consumed (monitor by GC-MS or TLC).

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting dialkylated malonate by vacuum distillation or column chromatography.

Nucleophile TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Malonate EstersNaH, NaOEtTHF, EtOH25-706-24
Cyanoacetate EstersK₂CO₃, DBUDMF, CH₃CN50-808-18

Troubleshooting and Mechanistic Considerations

G cluster_1 Reaction Pathway and Potential Issues start Reactants: Alkyl Iodide + Nucleophile desired_path Desired SN2 Pathway start->desired_path side_reaction Potential Side Reaction (E2) start->side_reaction Strongly Basic/ Hindered Nucleophile product Desired Product desired_path->product byproduct Elimination Byproduct side_reaction->byproduct issue1 Low Conversion product->issue1 issue2 Side Product Formation byproduct->issue2 solution1 Increase Temp. Increase Time Use Stronger Base/Nucleophile issue1->solution1 solution2 Use Less Hindered Base Lower Temperature Choose Less Basic Nucleophile issue2->solution2

Caption: Troubleshooting common issues in nucleophilic substitutions.

The primary competitor to the SN2 reaction is the E2 elimination pathway. However, for a primary alkyl iodide like this compound, elimination is generally not a significant concern unless a very sterically hindered and strongly basic nucleophile is used at elevated temperatures.

  • Low Reactivity: If a reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from THF to DMF or DMSO), or employing a stronger, less-hindered base to generate the nucleophile more effectively.

  • Multiple Alkylations: For primary and secondary amines, over-alkylation to form tertiary amines and quaternary ammonium salts can be an issue. Using a large excess of the starting amine can help favor mono-alkylation.

Conclusion

This compound is a highly effective building block for introducing the valuable gem-difluorocyclobutane motif into a diverse range of molecules. Its primary iodide handle ensures high reactivity in SN2 reactions with a broad spectrum of N-, O-, S-, and C-nucleophiles. The protocols provided herein offer robust starting points for synthetic chemists in academic and industrial settings. By understanding the core principles of the SN2 reaction and carefully selecting reaction conditions, researchers can efficiently and reliably incorporate this unique fluorinated scaffold to accelerate their drug discovery and development programs.

References

1,1-Difluoro-3-(iodomethyl)cyclobutane: A Strategic Tool for Bioisosteric Replacement in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fluorine and Strained Ring Systems in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1][2][3] The unique electronic nature of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][4] When combined with sterically constrained scaffolds like cyclobutanes, the resulting motifs offer medicinal chemists a powerful strategy to navigate complex biological landscapes.[1] The gem-difluorocyclobutane unit, in particular, has proven crucial in enhancing metabolic stability and maintaining potency in several successful drug development programs.[1] This application note provides a detailed guide to the synthesis and application of 1,1-difluoro-3-(iodomethyl)cyclobutane , a versatile building block for introducing this valuable bioisostere.

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5][6] This strategy aims to improve a compound's pharmacological profile by fine-tuning its physicochemical and pharmacokinetic properties.[6][7] The 1,1-difluorocyclobutane moiety serves as an effective bioisostere for various groups, including carbonyls and other cyclic systems, offering a means to enhance metabolic stability and explore new chemical space.[1][7]

The Strategic Advantage of this compound

The title compound, with CAS number 1434142-22-9, is a key intermediate for introducing the 1,1-difluorocyclobutane core.[8][9] The iodomethyl group provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the facile coupling of the cyclobutane scaffold to a parent molecule. This approach is often more efficient and versatile than the de novo synthesis of the entire fluorinated ring system within the target molecule.

PropertyValueSource
Molecular Formula C₅H₇F₂I[8]
Molecular Weight 232.01[8]
LogP 2.4667[8]
Rotatable Bonds 1[8]
Purity ≥98% (Commercially available)[8]

Synthetic Protocol: Preparation of this compound

The synthesis of this compound typically starts from a commercially available precursor, 1,1-difluoro-3-(hydroxymethyl)cyclobutane. The protocol involves a straightforward nucleophilic substitution reaction to replace the hydroxyl group with iodine.

Workflow for Synthesis

Synthesis_Workflow start 1,1-Difluoro-3-(hydroxymethyl)cyclobutane reaction Iodination Reaction start->reaction reagents Iodinating Reagent (e.g., I₂, PPh₃, Imidazole) reagents->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

  • 1,1-Difluoro-3-(hydroxymethyl)cyclobutane

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-difluoro-3-(hydroxymethyl)cyclobutane (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Iodine: Add iodine (1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn from a clear solution to a brown or dark-colored suspension.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine. The color of the mixture should fade.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Extract the aqueous layers with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound.

Application Protocol: Bioisosteric Replacement via Nucleophilic Substitution

The primary utility of this compound is its use as an electrophile in nucleophilic substitution reactions. This allows for the attachment of the 1,1-difluorocyclobutylmethyl group to a variety of nucleophilic scaffolds, such as amines, phenols, thiols, and carbanions.

General Workflow for Bioisosteric Replacement

Bioisosteric_Replacement parent Parent Molecule (R-NuH) (e.g., Amine, Phenol, Thiol) reaction Nucleophilic Substitution (Sₙ2) parent->reaction reagent This compound reagent->reaction base Base (e.g., K₂CO₃, Cs₂CO₃, NaH) base->reaction solvent Polar Aprotic Solvent (e.g., DMF, DMSO, ACN) solvent->reaction product Modified Molecule (R-Nu-CH₂-cyclobutane-F₂) reaction->product Forms new C-Nu bond

Caption: General workflow for bioisosteric replacement using this compound.

Example Protocol: N-Alkylation of an Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Parent amine (1.0 eq)

  • This compound (1.1-1.5 eq)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN))

Procedure:

  • Reaction Setup: To a solution of the parent amine in the chosen solvent, add the base.

  • Addition of Alkylating Agent: Add this compound to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the desired N-alkylated product.

Case Study: Enhancing Metabolic Stability

The gem-difluorocyclobutane motif is known to block potential sites of metabolic oxidation.[1] For instance, in the development of the GLS-1 inhibitor IPN60090 and the MCHR1 inhibitor BMS-814580, this motif was critical in improving metabolic stability while preserving biological activity.[1] Replacing a metabolically labile group, such as an isopropyl or tert-butyl group, with the 1,1-difluorocyclobutylmethyl moiety can be a highly effective strategy to enhance the pharmacokinetic profile of a drug candidate.

Logical Framework for Bioisosteric Application

Application_Logic start Identify Metabolically Labile Group in Lead Compound bioisostere Select 1,1-Difluorocyclobutylmethyl as Bioisostere start->bioisostere synthesis Synthesize Analog via Nucleophilic Substitution with This compound bioisostere->synthesis assay Perform In Vitro Metabolic Stability Assay (e.g., Microsomal Stability) synthesis->assay comparison Compare Half-Life (t½) of Analog vs. Parent Compound assay->comparison outcome Improved Metabolic Stability? comparison->outcome success Successful Bioisosteric Replacement outcome->success Yes failure Re-evaluate Strategy outcome->failure No

Caption: Logical framework for applying this compound as a bioisostere to improve metabolic stability.

Conclusion

This compound is a high-value building block for medicinal chemists seeking to leverage the benefits of fluorination and strained ring systems. Its utility in introducing the metabolically robust 1,1-difluorocyclobutane bioisostere via straightforward nucleophilic substitution protocols makes it an essential tool for lead optimization. By strategically replacing metabolically labile groups, researchers can significantly improve the pharmacokinetic properties of drug candidates, ultimately increasing their potential for clinical success.

References

Application Notes & Protocols: The Strategic Deployment of Difluorocyclobutanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Motif

In the perpetual quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists increasingly turn to bioisosteric replacement as a key strategy. Among the motifs that have gained significant traction, the gem-difluorocyclobutane core stands out as a uniquely powerful building block.[1][2][3] Its incorporation into molecular scaffolds is not merely an exercise in structural variation but a deliberate tactic to modulate critical drug-like properties. The strategic value of this moiety is underscored by its presence in FDA-approved drugs such as Ivosidenib, where the difluorocyclobutane unit was instrumental in enhancing metabolic stability while preserving potent biological activity.[4][5]

This guide provides an in-depth exploration of the applications of difluorocyclobutanes, moving beyond theoretical advantages to offer practical, field-proven protocols for their synthesis and incorporation. We will dissect the causality behind experimental choices and provide a framework for researchers to confidently leverage this versatile motif in their own drug discovery campaigns.

Part 1: Physicochemical Impact and Bioisosteric Rationale

The utility of the 3,3-difluorocyclobutane ring stems from the unique electronic properties of fluorine. The two fluorine atoms create a strong dipole across the four-membered ring, introducing polarity into a localized, non-polar hydrocarbon scaffold. This unique combination of being small, polar, yet lipophilic makes it an intriguing bioisostere for common functional groups that often present metabolic or pharmacokinetic liabilities.[1][6][7]

Key Bioisosteric Relationships:

  • Carbonyl Surrogate: The polarized C-F bonds in the difluorocyclobutane moiety can mimic the hydrogen bond accepting capability of a carbonyl group.[8] This allows for the replacement of a potentially reactive ketone, which can be susceptible to metabolic reduction or off-target covalent binding, with a highly stable, non-reactive carbocycle.

  • Gem-Dimethyl Group Replacement: While similar in size to a gem-dimethyl group, the difluorocyclobutane offers a significant reduction in lipophilicity and an increase in polarity.[8] This can lead to improved aqueous solubility and a more favorable ADME profile, addressing common issues of poor bioavailability associated with highly lipophilic compounds.

  • Metabolic Shield: The high strength of the C-F bond makes the difluorocyclobutane ring exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" effect can prevent undesirable hydroxylation at or near the site of modification, prolonging the half-life of a drug candidate.[4][9]

Caption: Bioisosteric roles of the 3,3-difluorocyclobutane motif.

Comparative Physicochemical Properties

The theoretical benefits of incorporating a difluorocyclobutane are borne out by empirical data. The following table summarizes the measured impact on key physicochemical properties when replacing common motifs with a 3,3-difluorocyclobutane.

Moiety/FragmentRepresentative StructureTypical cLogPpKa of Proximal AmineRationale for Impact
3,3-Difluorocyclobutane R-C(CH₂)₂CF₂ModerateLoweredThe electron-withdrawing effect of the fluorine atoms decreases the basicity of nearby amines.[10]
Cyclobutane (non-fluorinated) R-C(CH₂)₂CH₂HigherBaselineStandard alkyl character contributes to higher lipophilicity.
Gem-Dimethyl R-C(CH₃)₂HighestBaselineThe two methyl groups significantly increase lipophilicity.
Carbonyl R-C=OLowestN/AThe polar carbonyl group significantly increases hydrophilicity.[8]

Part 2: Synthetic Strategies & Experimental Protocols

The primary challenge in synthesizing 1,1-disubstituted 3,3-difluorocyclobutanes has been the limited availability of robust synthetic methods.[1][4] Direct nucleophilic addition to the commercially available 3,3-difluorocyclobutanone using standard organometallic reagents like Grignards or organolithiums is often unsuccessful, leading to undesired elimination of HF.[6]

Recent advancements have overcome this hurdle through the use of organolanthanum reagents, which effectively control the basicity of the carbon nucleophile, enabling clean addition to the ketone.[4][6][7] This breakthrough provides a divergent and reliable entry point to a vast array of functionalized difluorocyclobutanes.

SynthesisWorkflow Start 3,3-Difluorocyclobutanone (Commercially Available) Step1 Protocol 1: Organolanthanum-Mediated Nucleophilic Addition Start->Step1 Add R-CeCl₂ Intermediate 1-Substituted-3,3-difluorocyclobutanol (Key Intermediate) Step1->Intermediate Step2 Protocol 2: Lewis Acid-Catalyzed Functionalization (e.g., Friedel-Crafts) Intermediate->Step2 Add Nu-H, FeCl₃ (cat.) Product 1,1-Disubstituted-3,3-difluorocyclobutane (Diverse Products) Step2->Product

Caption: Divergent synthesis workflow for 1,1-disubstituted difluorocyclobutanes.

Protocol 1: Organolanthanum-Mediated Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ol

This protocol details the crucial first step: the nucleophilic addition of an aryl group to 3,3-difluorocyclobutanone.

A. Materials & Reagents

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl lithium or Aryl magnesium bromide (1.1 equiv)

  • 3,3-Difluorocyclobutanone (1.0 equiv)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

B. Step-by-Step Methodology

  • Preparation of Organocerium Reagent:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous CeCl₃ (1.2 equiv).

    • Add anhydrous THF to create a suspension (approx. 0.4 M).

    • Stir the suspension vigorously at room temperature for 2-3 hours. This step is critical for disaggregation and activation.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the organometallic reagent (e.g., Phenyl lithium, 1.1 equiv) dropwise to the CeCl₃ suspension.

    • Allow the mixture to stir at -78 °C for 1-2 hours. The formation of the organocerium reagent is often accompanied by a color change.

  • Nucleophilic Addition:

    • In a separate flame-dried flask, dissolve 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF.

    • Cool the ketone solution to -78 °C.

    • Slowly transfer the pre-formed organocerium reagent from step 1 into the ketone solution via cannula.

    • Monitor the reaction by TLC or LC-MS. Allow the reaction to stir at -78 °C for 2-4 hours or until completion.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutan-1-ol.

C. Causality & Self-Validation

  • Why Organolanthanum? Lanthanum is a soft Lewis acid that moderates the hard, basic character of organolithium or Grignard reagents. This transmetalation generates a softer organocerium nucleophile which preferentially adds to the carbonyl carbon without promoting the competing β-elimination of fluoride.[5][6]

  • Self-Validation: Successful synthesis of the tertiary alcohol product without significant formation of elimination byproducts (e.g., 1-fluoro-3-arylcyclobutene) validates the effectiveness of the organocerium reagent. The purity can be confirmed by ¹H, ¹⁹F, and ¹³C NMR spectroscopy.

Protocol 2: Iron-Catalyzed Friedel-Crafts Alkylation to Synthesize 1,1-Diaryl-3,3-difluorocyclobutanes

This protocol uses the tertiary alcohol synthesized in Protocol 1 as a precursor to a stabilized carbocation for a subsequent C-C bond formation.

A. Materials & Reagents

  • 1-Aryl-3,3-difluorocyclobutan-1-ol (from Protocol 1, 1.0 equiv)

  • Nucleophile (e.g., Anisole, Phenol, or other electron-rich arene, 1.5-2.0 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃, 10 mol%)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

B. Step-by-Step Methodology

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the 1-aryl-3,3-difluorocyclobutan-1-ol (1.0 equiv).

    • Add the arene nucleophile (1.5 equiv) and the anhydrous solvent (e.g., MeCN, 0.2 M).

    • Stir the solution until all solids are dissolved.

  • Catalysis:

    • Add the Lewis acid catalyst, FeCl₃ (0.1 equiv), to the stirring solution.

    • Heat the reaction mixture to 40-60 °C. The optimal temperature may vary depending on the nucleophilicity of the arene.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the target 1,1-diaryl-3,3-difluorocyclobutane.

C. Causality & Self-Validation

  • Why Iron(III) Chloride? FeCl₃ is an inexpensive, robust, and effective Lewis acid for promoting the formation of the tertiary carbocation intermediate from the alcohol precursor.[4][6] The gem-difluoro groups help stabilize the positive charge, facilitating the subsequent electrophilic aromatic substitution.

  • Self-Validation: The successful formation of the 1,1-diaryl product with high regioselectivity (typically para to an activating group on the nucleophile) confirms the desired reaction pathway. Characterization by 2D NMR (HSQC, HMBC) can be used to unequivocally confirm the structure and connectivity. The stability of the product to the purification conditions further validates the robustness of the difluorocyclobutane motif.[6]

Conclusion

The gem-difluorocyclobutane is far more than a niche structural curiosity; it is a validated and highly effective tool for overcoming common challenges in drug discovery, particularly concerning metabolic stability and the fine-tuning of physicochemical properties. The development of reliable and divergent synthetic routes, such as the organolanthanum-mediated additions and subsequent Lewis acid-catalyzed functionalizations, has made this valuable motif more accessible than ever. By understanding the underlying principles of its bioisosteric utility and mastering the protocols for its synthesis, researchers can unlock new avenues for the design of superior therapeutic agents.

References

Gram-Scale Synthesis of Difluorocyclobutane Derivatives: A Practical Guide to Scalable Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclobutane motif is a privileged structural unit in modern medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable bioisostere for carbonyl groups and other functionalities.[1][2] The presence of this moiety in FDA-approved drugs, such as the anti-cancer agent Ivosidenib, underscores its importance in drug discovery.[2][3] However, accessing these valuable building blocks, particularly on a gram scale, presents significant synthetic challenges. This guide provides a detailed overview of robust and scalable strategies for the synthesis of 3,3-difluorocyclobutane derivatives, with a focus on field-proven, step-by-step protocols, safety considerations, and the underlying chemical principles.

Strategic Overview: Constructing the Difluorocyclobutane Core

Two primary retrosynthetic strategies dominate the synthesis of difluorocyclobutanes: the formation of the four-membered ring from a fluorinated precursor, and the introduction of fluorine atoms onto a pre-existing cyclobutane scaffold.

  • Strategy A: [2+2] Cycloaddition: This approach involves the cycloaddition of a fluorinated alkene, such as 1,1-difluoroethene, with another alkene.[4] While powerful for constructing the core ring structure, this method can sometimes lead to mixtures of regioisomers and requires careful optimization of photochemical or thermal conditions.[4][5]

  • Strategy B: Deoxofluorination of Cyclobutanones: This is often the most practical and scalable approach for producing 3,3-difluorocyclobutane building blocks.[6][7] The strategy relies on the synthesis of a 3-oxocyclobutane precursor, followed by a deoxofluorination reaction to install the gem-difluoro moiety. This method offers excellent control over the fluorine atom placement and is amenable to multigram scales.[2][6]

This guide will focus on Strategy B, providing a comprehensive workflow from commercially available starting materials to key functionalized difluorocyclobutane derivatives.

Core Workflow: Deoxofluorination Pathway

The following diagram outlines a reliable and scalable pathway for the synthesis of key 3,3-difluorocyclobutane building blocks, starting from the alkylation of a malonic ester.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Key Fluorination Step cluster_2 Part 3: Gram-Scale Derivatization A Diisopropyl Malonate B Diisopropyl 3-Oxocyclobutane- 1,1-dicarboxylate A->B Alkylation & Cyclization C Diisopropyl 3,3-Difluorocyclobutane- 1,1-dicarboxylate B->C Deoxofluorination (e.g., Morph-DAST) D 3,3-Difluorocyclobutane- carboxylic Acid C->D Hydrolysis & Decarboxylation E 3,3-Difluorocyclobutanamine D->E Curtius Rearrangement or similar

Caption: Scalable workflow for 3,3-difluorocyclobutane derivatives.

Detailed Protocols and Methodologies

The protocols described below are designed for gram-scale synthesis. All operations involving hazardous reagents, particularly fluorinating agents, must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

This precursor is synthesized via the alkylation of diisopropyl malonate. The procedure is adapted from established literature methods for preparing cyclobutanone derivatives.[2]

Protocol 1: Synthesis of the Cyclobutanone Precursor

  • Reaction Setup: To a flame-dried, three-neck, 2 L round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 800 mL).

  • Base Addition: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol) via a dropping funnel over 30 minutes, keeping the internal temperature below -65 °C.

  • Malonate Addition: In a separate flask, dissolve diisopropyl malonate (188 g, 1.0 mol) in anhydrous THF (200 mL). Add this solution to the reaction flask slowly, maintaining the temperature below -65 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation: Add a solution of 1-bromo-2-chloroethane (157 g, 1.1 mol) in THF (100 mL) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cyclization: Re-cool the mixture to -78 °C. Slowly add a second equivalent of n-butyllithium (2.5 M in hexanes, 400 mL, 1.0 mol). Allow the reaction to warm to room temperature and stir for 24 hours to effect cyclization.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (500 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield diisopropyl 3-oxocyclobutane-1,1-dicarboxylate as a colorless oil.

Part 2: Deoxofluorination of the Cyclobutanone Precursor

This is the critical step where the gem-difluoro group is installed. The choice of fluorinating agent is crucial for safety and scalability. While diethylaminosulfur trifluoride (DAST) is effective, its thermal instability poses risks on a larger scale. Morpholinosulfur trifluoride (Morph-DAST) is generally more stable and is preferred for gram-scale operations.[6]

Protocol 2: Gram-Scale Deoxofluorination

  • Reaction Setup: In a 1 L flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (114 g, 0.5 mol) in anhydrous dichloromethane (DCM, 500 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add Morph-DAST (137 g, 0.75 mol) dropwise over 1 hour. Causality Note: Slow addition is critical to control the exothermicity of the reaction.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Prepare a separate 2 L beaker with a vigorously stirred, chilled solution of saturated aqueous sodium bicarbonate (NaHCO₃, 800 mL). Safety Critical Step: Slowly and carefully add the reaction mixture to the NaHCO₃ solution. This quenching process is highly exothermic and releases gas (SO₂, CO₂). Ensure adequate ventilation and control the rate of addition to prevent excessive foaming and pressure buildup.[8] Continue stirring until gas evolution ceases.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate, can be purified by vacuum distillation.

Part 3: Conversion to Key Building Blocks

The difluorinated dicarboxylate is a versatile intermediate that can be converted into essential building blocks like carboxylic acids and amines.

Protocol 3A: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This procedure involves the hydrolysis of the diester followed by decarboxylation.

  • Hydrolysis: In a 1 L round-bottom flask, dissolve the purified diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (132 g, 0.5 mol) in a mixture of methanol (250 mL) and water (250 mL). Add sodium hydroxide (60 g, 1.5 mol) and stir the mixture at 60 °C for 6 hours.[9]

  • Decarboxylation: After cooling to room temperature, carefully acidify the mixture to pH 1 with concentrated hydrochloric acid. Heat the mixture to 100 °C for 4 hours to effect decarboxylation.

  • Extraction: Cool the mixture and extract the product with ethyl acetate (4 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid as a solid, which can be further purified by recrystallization.[9]

Protocol 3B: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

This amine can be prepared from the carboxylic acid via a Curtius rearrangement.

  • Acid Chloride Formation: In a 500 mL flask, suspend 3,3-difluorocyclobutanecarboxylic acid (68 g, 0.5 mol) in anhydrous DCM (250 mL). Add oxalyl chloride (69 g, 0.55 mol) followed by a catalytic amount of DMF (1 mL). Stir at room temperature until gas evolution ceases (approx. 4 hours).

  • Azide Formation: Cool the solution to 0 °C. Carefully add a solution of sodium azide (39 g, 0.6 mol) in water (100 mL). Stir vigorously for 1 hour at 0 °C. Separate the organic layer, dry with anhydrous sodium sulfate, and filter. Caution: Azide compounds are potentially explosive. Use appropriate shielding and avoid heating.

  • Curtius Rearrangement: Transfer the DCM solution of the acyl azide to a 1 L flask containing toluene (300 mL). Heat the solution gently to 80 °C. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. Hold at this temperature for 2 hours after gas evolution stops.

  • Carbamate Formation: Cool the solution and add benzyl alcohol (65 g, 0.6 mol). Reflux for 4 hours to form the benzyl carbamate. Concentrate the solvent under reduced pressure.

  • Deprotection: Dissolve the crude carbamate in methanol (400 mL). Add 10% Palladium on carbon (5 g) to the solution. Subject the mixture to a hydrogen atmosphere (1 atm, balloon) and stir overnight at room temperature.[10]

  • Salt Formation: Filter the reaction mixture through a pad of Celite. To the filtrate, add concentrated hydrochloric acid (50 mL). Evaporate the solvent under reduced pressure to afford 3,3-difluorocyclobutanamine hydrochloride as a solid.[10]

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsScale (mol)Typical YieldRef.
1Diisopropyl 3-oxocyclobutane-1,1-dicarboxylateDiisopropyl Malonaten-BuLi, 1-bromo-2-chloroethane1.060-70%[2]
2Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylateOxocyclobutane PrecursorMorph-DAST0.575-85%[6]
3A3,3-Difluorocyclobutanecarboxylic AcidDifluoro-diesterNaOH, HCl0.590-98%[9]
3B3,3-Difluorocyclobutanamine HClCarboxylic Acid(COCl)₂, NaN₃, BnOH, H₂/Pd-C0.570-80% (over 5 steps)[10]

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE)

When handling fluorinating agents and other hazardous chemicals, a high level of PPE is mandatory.[8]

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[8]

  • Hand Protection: Use double-gloving, with a chemical-resistant outer glove (e.g., Neoprene or Viton) over a nitrile inner glove.[11][12]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are essential.[8]

Handling Fluorinating Agents (DAST, Morph-DAST)
  • Ventilation: All manipulations must be performed in a properly functioning chemical fume hood.[13]

  • Inert Atmosphere: These reagents are moisture-sensitive. Handle under a nitrogen or argon atmosphere.

  • Quenching: As detailed in Protocol 2, quenching is hazardous. Always add the reagent to the quenching solution slowly and with efficient cooling and stirring. Never add water or protic solvents directly to the neat reagent. The process is exothermic and releases toxic gases.[8]

  • Spill Management: In case of a spill, evacuate the area. Contain the spill with an inert absorbent material. Do not use water. Contact your institution's emergency response team.[8]

Waste Disposal

All fluorinated waste, including quenched aqueous layers and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[8] Clearly label all waste containers.

Conclusion

The deoxofluorination of 3-oxocyclobutane precursors represents a robust, reliable, and scalable strategy for the gram-scale synthesis of 3,3-difluorocyclobutane derivatives. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, researchers can confidently produce multigram quantities of these highly valuable building blocks. The availability of these intermediates through scalable synthesis empowers chemists in drug discovery and materials science to fully explore the potential of the gem-difluorocyclobutane motif in developing next-generation molecules.

References

Application Notes and Protocols for the Functionalization of 1,1-Disubstituted Difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the gem-Difluorocyclobutane Motif in Modern Chemistry

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, have made fluorinated motifs highly sought after. Among these, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[1][2] Its rigid, three-dimensional structure can enforce specific conformations, leading to improved binding affinity and selectivity for biological targets. The FDA-approved anti-cancer drug Ivosidenib, which features a gem-difluorocyclobutane moiety crucial for its metabolic stability, stands as a testament to the power of this structural unit in medicinal chemistry.[1]

However, the synthetic accessibility of functionalized 1,1-disubstituted difluorocyclobutanes has historically been a significant bottleneck, limiting their broader application. This guide provides a comprehensive overview of the state-of-the-art methodologies for the functionalization of this important scaffold, with a focus on practical, field-proven protocols for researchers in drug development and synthetic chemistry. We will delve into the key strategies that have unlocked the synthetic potential of these valuable building blocks, enabling the creation of diverse and novel molecular architectures.

Core Synthetic Strategy: A Divergent Approach from a Common Intermediate

A powerful and divergent strategy for accessing a wide array of 1,1-disubstituted difluorocyclobutanes commences with the commercially available 3,3-difluorocyclobutanone. This approach hinges on the initial formation of a pivotal intermediate, a 1-substituted-3,3-difluorocyclobutanol, which can then be channeled through distinct functionalization pathways.

Part 1: The Gateway Intermediate: Organolanthanum-Mediated Nucleophilic Addition

The direct addition of common organometallic reagents, such as organolithiums or Grignard reagents, to 3,3-difluorocyclobutanone is notoriously problematic. The high acidity of the α-protons in the ketone often leads to undesired side reactions, such as enolization and subsequent elimination of HF, resulting in low yields of the desired tertiary alcohol.[1]

To circumvent this challenge, a robust method employing organolanthanum reagents has been developed.[1][3] The transmetalation of organolithium or Grignard reagents with a lanthanum source, such as LaCl₃·2LiCl, generates less basic organolanthanum species. These reagents exhibit a higher propensity for nucleophilic addition to the carbonyl group over deprotonation, leading to the efficient formation of 1-substituted-3,3-difluorocyclobutanols.[1][3]

This method displays a broad substrate scope, accommodating a variety of aryl, heteroaryl, alkynyl, and even some alkyl nucleophiles, thus providing access to a diverse library of difluorocyclobutanol intermediates.[1]

Workflow for the Synthesis of 1-Aryl-3,3-difluorocyclobutanols

cluster_prep Reagent Preparation cluster_reaction Reaction Sequence ArylHalide Aryl Halide (Ar-X) Lithiation Lithium-Halogen Exchange (Ar-X + n-BuLi) ArylHalide->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation LaCl3 LaCl₃·2LiCl Transmetalation Transmetalation (Ar-Li + LaCl₃·2LiCl) LaCl3->Transmetalation THF Dry THF THF->Lithiation Lithiation->Transmetalation Intermediate Organolanthanum Reagent (Ar-LaCl₂) Transmetalation->Intermediate Addition Nucleophilic Addition Product 1-Aryl-3,3-difluorocyclobutanol Addition->Product Ketone 3,3-Difluorocyclobutanone Ketone->Addition Intermediate->Addition

Caption: Organolanthanum-mediated synthesis of 1-aryl-3,3-difluorocyclobutanols.

Protocol 1: General Procedure for the Synthesis of 1-Aryl-3,3-difluorocyclobutanol

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv) and dry tetrahydrofuran (THF, to a concentration of 0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Transmetalation:

    • In a separate flame-dried flask, add anhydrous LaCl₃·2LiCl (1.2 equiv) and suspend it in dry THF.

    • Transfer the freshly prepared aryllithium solution to the LaCl₃·2LiCl suspension at -78 °C via cannula.

    • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Nucleophilic Addition:

    • Cool the resulting organolanthanum reagent solution back to -78 °C.

    • Add a solution of 3,3-difluorocyclobutanone (1.5 equiv) in dry THF dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.

Part 2: Functionalization via Carbocation Intermediates

The tertiary alcohol of the 1-aryl-3,3-difluorocyclobutanol intermediate can be readily transformed into a good leaving group, facilitating the formation of a stabilized tertiary carbocation. This electrophilic intermediate can then be trapped by a variety of nucleophiles, leading to the formation of diverse 1,1-disubstituted difluorocyclobutanes.

Iron(III) chloride has been identified as an effective and inexpensive Lewis acid catalyst for this transformation.[1] It promotes the dehydration of the difluorocyclobutanol, generating the key carbocationic intermediate, which then undergoes reaction with nucleophiles such as arenes (Friedel-Crafts type reaction), thiols, and azides.[1]

Workflow for Iron-Catalyzed Functionalization

Start 1-Aryl-3,3-difluorocyclobutanol Carbocation Difluorocyclobutyl Carbocation Start->Carbocation Dehydration FeCl3 FeCl₃ (cat.) FeCl3->Carbocation Nucleophile Nucleophile (Nu-H) (e.g., Arene, Thiol, Azide) Product 1-Aryl-1-Nu-3,3-difluorocyclobutane Nucleophile->Product Nucleophilic Attack Carbocation->Product

Caption: Iron-catalyzed functionalization via a carbocation intermediate.

Protocol 2: Iron-Catalyzed Reaction with Arene Nucleophiles

  • Reaction Setup:

    • To a dry vial, add the 1-aryl-3,3-difluorocyclobutanol (1.0 equiv), the arene nucleophile (2.0-5.0 equiv), and a catalytic amount of anhydrous FeCl₃ (10 mol%).

    • Add a suitable solvent, such as 1,2-dichloroethane (DCE) or nitromethane, to achieve a concentration of 0.1-0.2 M.

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture to 40-60 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the 1,1-diaryl-3,3-difluorocyclobutane product.

Table 1: Representative Examples of Iron-Catalyzed Functionalization

EntryDifluorocyclobutanol Substituent (Ar)NucleophileProductYield (%)
1PhenylAnisole1-(4-Methoxyphenyl)-1-phenyl-3,3-difluorocyclobutane85
24-FluorophenylToluene1-(4-Fluorophenyl)-1-(p-tolyl)-3,3-difluorocyclobutane78
32-ThienylThiophene1,1-Di(thiophen-2-yl)-3,3-difluorocyclobutane65
4PhenylThiophenol1-Phenyl-1-(phenylthio)-3,3-difluorocyclobutane92
5PhenylTMSN₃1-Azido-1-phenyl-3,3-difluorocyclobutane75

(Yields are representative and may vary based on specific substrates and reaction conditions. Data synthesized from[1])

Part 3: Functionalization via Radical Intermediates

An alternative and complementary strategy for the functionalization of 1-aryl-3,3-difluorocyclobutanols involves the generation of a difluorocyclobutyl radical. This can be achieved through the homolytic cleavage of the C-O bond of the tertiary alcohol using a low-valent titanium catalyst.[1] The resulting radical is a versatile intermediate that can participate in various C-C bond-forming reactions, such as Giese-type additions to Michael acceptors.[1]

This radical-based approach significantly expands the scope of accessible 1,1-disubstituted difluorocyclobutanes, particularly for the introduction of alkyl chains and other functional groups that are not readily incorporated via the carbocationic pathway.

Protocol 3: Titanium-Catalyzed Radical Addition to Michael Acceptors

  • Catalyst Preparation (if necessary):

    • If using a Ti(IV) precatalyst like Cp*TiCl₃, pre-reduction to the active Ti(III) species is required. This is typically done in situ using a stoichiometric reductant like zinc dust.

  • Reaction Setup:

    • In a glovebox or under a strictly inert atmosphere, add the Ti(III) catalyst or the Ti(IV) precatalyst (e.g., Cp*TiCl₃, 10 mol%) and zinc dust (2.0 equiv) to a dry reaction vessel.

    • Add the 1-aryl-3,3-difluorocyclobutanol (1.0 equiv) and the Michael acceptor (e.g., acrylonitrile, 2.0 equiv).

    • Add a suitable aprotic solvent, such as THF or dioxane.

  • Reaction Execution:

    • Seal the vessel and heat the mixture to the appropriate temperature (typically 60-80 °C).

    • Stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction and quench with saturated aqueous NaHCO₃ solution.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography.

Emerging Frontiers: Direct C-H Functionalization and Ring-Opening Reactions

While the functionalization of the C1 position via the difluorocyclobutanol intermediate is well-established, the direct modification of the C-H bonds on the cyclobutane ring and ring-opening strategies represent emerging and potentially powerful avenues for diversification.

Direct C-H Functionalization: A Look to the Future

Direct C-H functionalization of a pre-existing 1,1-disubstituted difluorocyclobutane would offer a highly atom-economical route to novel derivatives without the need for pre-installed functional handles. While specific examples for this exact scaffold are still nascent in the literature, developments in the broader field of C-H activation on cyclobutanes provide a promising outlook.[4] Methodologies employing transition metal catalysis (e.g., Pd, Rh, Ru) with directing groups have shown success in achieving site-selective C-H functionalization of other cyclobutane systems.[4] The application of these strategies to difluorocyclobutanes is an active area of research, with the potential to unlock new chemical space.

Ring-Opening Reactions: Accessing Acyclic Fluorinated Scaffolds

The inherent ring strain of the cyclobutane core can be harnessed to drive ring-opening reactions, providing access to valuable acyclic fluorinated building blocks. While extensively studied for gem-difluorocyclopropanes, the ring-opening of 1,1-disubstituted difluorocyclobutanes is a less explored but promising area. Acid-mediated or transition-metal-catalyzed ring-opening could potentially lead to a variety of linear structures containing a difluoromethylene group, which are also of significant interest in medicinal chemistry. Research in this area is ongoing and is expected to provide new synthetic disconnections for the preparation of complex fluorinated molecules.

Conclusion and Outlook

The functionalization of 1,1-disubstituted difluorocyclobutanes has transitioned from a significant synthetic challenge to a feasible and versatile endeavor. The development of robust protocols, particularly those starting from 3,3-difluorocyclobutanone, has empowered chemists to incorporate this valuable motif into a wide range of molecules. The divergent strategy, proceeding through a common difluorocyclobutanol intermediate and branching into either carbocationic or radical pathways, offers a powerful platform for the rapid generation of molecular diversity.

As the field continues to evolve, the development of direct C-H functionalization methods and controlled ring-opening reactions will undoubtedly further expand the synthetic utility of 1,1-disubstituted difluorocyclobutanes. These advancements will continue to fuel the integration of this unique fluorinated scaffold into the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

Application Notes & Protocols: The Use of 1,1-Difluoro-3-(iodomethyl)cyclobutane Derivatives in Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing unparalleled insights into in-vivo biochemical processes for clinical diagnostics and drug development.[1] The radionuclide Fluorine-18 (¹⁸F) is paramount in this field, owing to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[2][3][4] However, the direct labeling of complex, heat-sensitive biomolecules with [¹⁸F]fluoride often requires harsh conditions incompatible with their structural integrity.[3] This challenge is overcome through the use of prosthetic groups—small, bifunctional molecules that are first radiolabeled with ¹⁸F and then conjugated to the target biomolecule under mild conditions.[5][6]

This guide details the application of a novel class of prosthetic groups derived from the 1,1-difluorocyclobutane scaffold. The incorporation of fluorinated cycloalkanes into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and constrain molecular conformation to improve target affinity.[7][8][9][10] By leveraging the 1,1-difluorocyclobutane core, we can develop PET tracers with potentially superior pharmacokinetic profiles. This document provides the scientific rationale, detailed experimental protocols, and expert insights for the synthesis and application of PET tracers using building blocks related to 1,1-Difluoro-3-(iodomethyl)cyclobutane.

Part 1: Rationale and Design Strategy

The Scientific Imperative for Advanced Prosthetic Groups

The design of a PET tracer is a multi-parameter optimization problem. The tracer must not only bind to its biological target with high affinity and specificity but also exhibit favorable in-vivo distribution, metabolism, and clearance properties. The prosthetic group used to introduce the ¹⁸F label is not merely a linker; it significantly influences the overall pharmacological properties of the final tracer molecule.[11]

Why the 1,1-Difluorocyclobutane Moiety?

The gem-difluorocyclobutane unit is an attractive bioisostere for various functional groups and offers several distinct advantages in drug and tracer design:

  • Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. The presence of the gem-difluoro group can block sites of oxidative metabolism, potentially increasing the in-vivo stability of the tracer and leading to cleaner imaging signals.[9]

  • Modulation of Physicochemical Properties: This motif introduces polarity without significantly increasing basicity, offering a unique tool to fine-tune a molecule's solubility and lipophilicity (LogP). This modulation is critical for optimizing blood-brain barrier penetration or minimizing non-specific binding.[8][9]

  • Conformational Rigidity: The four-membered cyclobutane ring is more rigid than common alkyl linkers.[12] This structural constraint can lock the bioactive molecule into a favorable conformation for target binding, thereby enhancing affinity and selectivity.

The molecule this compound (CAS 1434142-22-9) serves as a foundational building block.[13] While the iodomethyl group is an excellent reactive handle for alkylating nucleophiles like thiols or amines, a more robust and versatile strategy for PET involves creating a labeling precursor that can be universally applied. The protocols below are based on a state-of-the-art "labeling-then-conjugation" approach, which is more suitable for a wide range of sensitive biomolecules.

The Two-Stage Labeling Strategy

Our recommended workflow involves two primary stages: the radiosynthesis of a universally applicable [¹⁸F]difluorocyclobutane prosthetic group, followed by its efficient conjugation to the target molecule. This approach ensures that the sensitive biomolecule is never exposed to the relatively harsh conditions of the initial radiofluorination step.

G cluster_0 Stage 1: Radiosynthesis cluster_1 Stage 2: Conjugation Precursor Difluorocyclobutane Precursor (with Leaving Group & Conjugation Handle) Synth Automated Synthesis Module Precursor->Synth F18 [¹⁸F]Fluoride (from Cyclotron) F18->Synth Prosthetic Purified [¹⁸F]Prosthetic Group Synth->Prosthetic Labeling & HPLC Purification Biomolecule Target Biomolecule (e.g., Peptide, Antibody) Conjugation Mild Conjugation Reaction (e.g., Click Chemistry) Prosthetic->Conjugation Biomolecule->Conjugation Tracer Final [¹⁸F]PET Tracer Conjugation->Tracer Final Purification (HPLC)

Figure 1: The two-stage strategy for PET tracer synthesis.

Part 2: Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]3-azido-1,1-difluorocyclobutane-methyltosylate

This protocol describes the synthesis of an exemplary prosthetic group, where a tosylate serves as the leaving group for radiofluorination and an azide serves as the handle for subsequent "click chemistry" conjugation.

Principle: The radiosynthesis is based on a nucleophilic substitution of a tosylate leaving group with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. The reaction is facilitated by a phase-transfer catalyst (Kryptofix 2.2.2) and an activating base (K₂CO₃) under anhydrous conditions.[2]

Materials and Equipment:

  • Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens Explora)

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Sep-Pak® Light QMA Carbonate Cartridge

  • Sep-Pak® C18 Plus Cartridge

  • Precursor: 3-azido-1,1-difluorocyclobutane-methyltosylate (5-10 mg)

  • Kryptofix 2.2.2 (K222) (10-15 mg)

  • Potassium Carbonate (K₂CO₃) (2-3 mg)

  • Anhydrous Acetonitrile (MeCN)

  • Ethanol (USP grade)

  • Sterile Water for Injection (WFI)

  • Semi-preparative HPLC system with a radiation detector

  • Sterile reaction vial, filters (0.22 µm), and ancillary supplies

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Drying: a. The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻. b. The trapped activity is eluted into the reaction vessel using an "eluent" solution containing K222 (15 mg) and K₂CO₃ (2.5 mg) in 1.5 mL of MeCN/H₂O (4:1). c. The solvent is removed under a stream of nitrogen or argon with gentle heating (95-110 °C). This azeotropic drying process is repeated twice with the addition of 1 mL of anhydrous MeCN to ensure the complete removal of water, which is critical for activating the fluoride ion.[14]

  • Radiofluorination Reaction: a. A solution of the precursor (e.g., 5 mg in 1 mL anhydrous DMSO or MeCN) is added to the dried [¹⁸F]F⁻/K222 complex in the reaction vessel. b. The vessel is sealed and heated to 100-120 °C for 10-15 minutes. The progress of the reaction can be monitored by radio-TLC.

    • Expert Insight: The choice of solvent is critical. DMSO is a better solvent for the fluoride complex but can be harder to remove. MeCN is more volatile but may require higher temperatures or longer reaction times.

  • Purification of the Prosthetic Group: a. After cooling, the reaction mixture is diluted with 2-4 mL of mobile phase (e.g., 40% MeCN in H₂O) and injected into the semi-preparative HPLC system (e.g., C18 column). b. The fraction corresponding to the [¹⁸F]-labeled prosthetic group is collected into a flask containing 20-30 mL of WFI.

  • Formulation: a. The diluted HPLC fraction is passed through a pre-conditioned C18 cartridge, trapping the radiolabeled product. b. The cartridge is washed with 10 mL of WFI to remove any residual HPLC solvents. c. The final [¹⁸F]3-azido-1,1-difluorocyclobutane prosthetic group is eluted from the cartridge with 0.5-1.0 mL of ethanol (USP) into a sterile, pyrogen-free vial.

G start [¹⁸F]Fluoride in [¹⁸O]Water qma Trap on QMA Cartridge start->qma elute Elute with K222/K₂CO₃ qma->elute dry Azeotropic Drying (MeCN, 110°C) elute->dry react Add Precursor React (120°C, 15 min) dry->react hplc Purify by Semi-Prep HPLC react->hplc reformulate Trap on C18 Cartridge hplc->reformulate final Elute with Ethanol (Final Product) reformulate->final

Figure 2: Workflow for automated radiosynthesis.
Protocol 2: Conjugation to an Alkyne-Functionalized Peptide via CuAAC

Principle: This protocol utilizes the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to conjugate the azide-functionalized prosthetic group to a peptide modified with a terminal alkyne.[3] This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups.

Materials:

  • Purified [¹⁸F]3-azido-1,1-difluorocyclobutane in ethanol (from Protocol 1)

  • Alkyne-functionalized peptide (e.g., Propargyl-Gly-RGD) (1-2 mg)

  • Copper(II) Sulfate (CuSO₄) solution (10 mM in H₂O)

  • Sodium Ascorbate solution (50 mM in H₂O, freshly prepared)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical/Semi-preparative HPLC system

Step-by-Step Methodology:

  • Preparation: a. In a sterile vial, dissolve the alkyne-peptide (1 mg) in 200 µL of PBS. b. Add the ethanolic solution of the [¹⁸F]prosthetic group (approx. 100-500 MBq). c. Add 20 µL of the CuSO₄ solution.

  • Conjugation Reaction: a. Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. b. Vortex the mixture gently and allow it to react at room temperature or 37 °C for 15-20 minutes.

  • Purification of the [¹⁸F]-Labeled Peptide: a. Quench the reaction by adding 500 µL of HPLC mobile phase. b. Inject the entire mixture onto a semi-preparative or analytical C18 HPLC column to separate the final [¹⁸F]-labeled peptide from unreacted prosthetic group, unlabeled peptide, and reaction reagents. c. Collect the product peak and formulate it in a suitable vehicle for in-vivo use (e.g., sterile saline with 5-10% ethanol).

G prosthetic [¹⁸F]Prosthetic Group N₃ reagents CuSO₄ Sodium Ascorbate PBS, RT, 15 min prosthetic:f1->reagents peptide Alkyne-Peptide HC≡C- peptide:f1->reagents product [¹⁸F]Labeled Peptide Triazole Linkage reagents->product:f1 CuAAC Click Reaction

Figure 3: Schematic of the CuAAC conjugation reaction.

Part 3: Quality Control and Data Presentation

For any radiopharmaceutical intended for preclinical or clinical use, rigorous quality control (QC) is mandatory to ensure its safety, purity, and identity.

Table 1: Quality Control Specifications for a Final [¹⁸F]-Labeled Peptide Tracer

ParameterMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCRetention time matches that of a co-injected, non-radioactive reference standard.Confirms that the radioactivity is associated with the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC≥ 95%Ensures that the vast majority of the injected dose is the desired tracer, minimizing off-target effects from radioactive impurities.
Molar Activity (Aₘ) HPLC with calibrated UV and radiation detectors> 40 GBq/µmol at time of injectionHigh molar activity is crucial for imaging low-density targets (e.g., receptors) without causing mass effects (receptor saturation).[4][15]
Radionuclidic Purity Gamma Spectrometry≥ 99.5% ¹⁸F; characteristic 511 keV peakConfirms that the radioactivity originates solely from ¹⁸F and not from other positron-emitting or gamma-emitting contaminants.
pH Calibrated pH meter or pH strip4.5 – 7.5Ensures the final formulation is physiologically compatible and will not cause pain or tissue damage upon injection.
Sterility Tryptic Soy Broth & Fluid Thioglycollate MediumNo microbial growthA fundamental safety requirement to prevent infection.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / administered volumeA critical safety test to prevent pyrogenic (fever-inducing) reactions in the subject.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, MeCN < 410 ppm)High concentrations of organic solvents used during synthesis can be toxic and must be removed.

Part 4: Conclusion and Future Outlook

The 1,1-difluorocyclobutane scaffold represents a valuable addition to the toolkit of the PET radiochemist. By combining the desirable physicochemical properties of this moiety with robust and versatile radiolabeling strategies like the ones detailed here, it is possible to develop novel PET tracers with enhanced performance characteristics. The protocols provided in this guide offer a reliable and reproducible framework for synthesizing these next-generation imaging agents. The continued exploration of such unique fluorinated building blocks will undoubtedly expand the chemical space available for tracer design, paving the way for more sensitive and specific molecular imaging probes to advance biomedical research and personalized medicine.[1][16]

References

Application Notes & Protocols: Creating Novel Scaffolds with 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation.[1][2]

Among fluorinated motifs, the 1,1-difluorocyclobutane moiety has emerged as a particularly valuable bioisostere. This guide focuses on a versatile building block, 1,1-Difluoro-3-(iodomethyl)cyclobutane , detailing its application in the synthesis of novel molecular scaffolds. The strained, puckered four-membered ring provides a degree of conformational restriction that can be advantageous for optimizing binding to biological targets, while the gem-difluoro group acts as a polar, lipophilic hydrogen bond acceptor, often improving metabolic stability by blocking potential sites of oxidation.[2][3]

This document serves as a technical guide, providing both the strategic rationale and detailed experimental protocols for leveraging this building block in drug discovery campaigns.

Physicochemical Impact of the 1,1-Difluorocyclobutane Motif

The decision to incorporate a 1,1-difluorocyclobutane scaffold is driven by its ability to predictably alter key drug-like properties.[4][5][6]

  • Lipophilicity (logP): The gem-difluoro group subtly increases lipophilicity compared to a non-fluorinated cyclobutane. This modification can enhance membrane permeability and oral bioavailability.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated positions resistant to oxidative metabolism. Incorporating this motif can block "metabolic soft spots" in a lead compound, increasing its half-life.[1][2][7]

  • Acidity/Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms can significantly lower the pKa of nearby basic functional groups (e.g., amines) by up to three units.[4][8] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell penetration, and target engagement.

  • Conformational Rigidity: The cyclobutane ring is more rigid than an open alkyl chain, helping to lock the molecule into a specific, bioactive conformation.[3][7] This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing potency.

Core Reactivity: The (Iodomethyl)cyclobutane Handle

The primary reactive site of this compound is the primary alkyl iodide. Iodide is an excellent leaving group, making this building block highly susceptible to nucleophilic substitution and an effective partner in various cross-coupling reactions.[9][10]

Application Protocol 1: Nucleophilic Substitution for C-N, C-O, and C-S Bond Formation

Nucleophilic substitution is a direct and efficient method for attaching heteroatom-containing functional groups to the difluorocyclobutane core. The reaction proceeds via a classic SN2 mechanism, favored by the primary nature of the alkyl iodide, which minimizes steric hindrance.[11][12][13]

Rationale & Mechanistic Insight

In an SN2 reaction, a nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon atom bonded to the iodine.[11] The reaction occurs in a single, concerted step where the nucleophile attacks from the backside relative to the leaving group, causing the C-I bond to break as the new C-Nu bond forms.[12] The choice of a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) is crucial as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thereby maximizing its reactivity.[13] A mild, non-nucleophilic base is often required to deprotonate the nucleophile or scavenge the HI byproduct.

Workflow Diagram: General SN2 Reaction

sn2_workflow reagents 1. This compound 2. Nucleophile (e.g., R-NH2, R-OH) 3. Base (e.g., K2CO3, DIPEA) reaction Reaction Vessel Stir at RT to 80°C reagents->reaction Add solvent Polar Aprotic Solvent (e.g., DMF, CH3CN) solvent->reaction Dissolve workup Aqueous Workup (e.g., H2O, Brine) reaction->workup Quench purification Purification (Column Chromatography) workup->purification Extract & Dry product Final Product (C-N, C-O, or C-S linked) purification->product Isolate

Caption: General workflow for nucleophilic substitution.

Detailed Step-by-Step Protocol (Example: N-Alkylation of Aniline)
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.).

  • Dissolution: Dissolve the aniline in anhydrous Dimethylformamide (DMF, ~0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

  • Reagent Addition: Add this compound (1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-((1,1-difluorocyclobutan-3-yl)methyl)aniline.

Data Summary: Example Nucleophilic Substitution Reactions
NucleophileBaseSolventTemp (°C)Product TypeTypical Yield (%)
MorpholineK₂CO₃CH₃CN80Secondary Amine85-95
Sodium PhenoxideN/ADMF60Aryl Ether80-90
4-MethoxythiophenolCs₂CO₃DMFRTThioether90-98
Sodium AzideN/ADMSO50Alkyl Azide>95

Application Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

While less common for unactivated primary alkyl iodides compared to aryl halides, palladium-catalyzed cross-coupling reactions can be employed under specific conditions to form C-C bonds.[14] These reactions expand the synthetic utility of the building block into realms typically dominated by organometallic reagents.[15][16][17]

Rationale & Mechanistic Insight

Heck-type or Suzuki-Miyaura cross-coupling reactions with alkyl halides are challenging due to slow oxidative addition and potential for β-hydride elimination. However, recent advances in catalyst design have enabled such transformations.[14] The mechanism is thought to involve a Pd(0)/Pd(II) catalytic cycle, but single-electron transfer (SET) pathways involving radical intermediates may also be operative, especially with alkyl iodides.[14] The choice of ligand is critical to stabilize the palladium catalyst and promote the desired bond formation over side reactions.

Mechanism Diagram: Simplified Heck-Type C-C Coupling

heck_mechanism Pd0 Pd(0)L2 A Oxidative Addition PdII R-Pd(II)-I L2 A->PdII B Coordination & Insertion Pd_alkene Alkene Complex B->Pd_alkene C β-Hydride Elimination product Coupled Product Pd_alkene->product PdH H-Pd(II)-I L2 C->PdH D Reductive Elimination D->Pd0 sub R-I sub->A R-I = 1,1-Difluoro-3- (iodomethyl)cyclobutane alkene Alkene alkene->B base Base base->D

Caption: Simplified catalytic cycle for a Heck-type reaction.

Detailed Step-by-Step Protocol (Example: Coupling with Styrene)
  • Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., XPhos, 10 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.), styrene (1.5 eq.), and a base (e.g., Cs₂CO₃, 2.5 eq.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (~0.2 M).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired coupled product.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is an alkylating agent and should be treated as potentially toxic and mutagenic. Store at 4°C, protected from light.[18]

  • Solvents: Use anhydrous and degassed solvents where noted, especially for palladium-catalyzed reactions, to avoid quenching the catalyst.

  • Reagents: Handle bases and palladium catalysts with care according to their specific Safety Data Sheet (SDS) guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Difluoro-3-(iodomethyl)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this versatile building block in your synthetic endeavors. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges and optimize your reaction conditions.

I. Synthesis and Handling of this compound: FAQs and Troubleshooting

The quality and stability of your starting material are paramount to the success of any subsequent reaction. This section addresses common issues related to the synthesis, purification, and storage of this compound.

Q1: My synthesized this compound appears yellow or brown. Is it still usable?

A: The discoloration is likely due to the presence of elemental iodine (I₂), which can form from the decomposition of the alkyl iodide. The carbon-iodine bond is relatively weak and susceptible to cleavage, especially when exposed to light or heat. For many sensitive applications, such as in catalysis where precise stoichiometry is critical, purification is recommended before use. However, for some robust nucleophilic substitution reactions, minor discoloration may be tolerated.

Troubleshooting:

  • Purification: The colored impurity (I₂) can be removed by washing an ethereal solution of the compound with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. Subsequently, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

  • Storage: To prevent further decomposition, store the purified this compound in an amber vial at low temperature (refrigeration is recommended) under an inert atmosphere (argon or nitrogen).[1] Some commercial alkyl iodides are stabilized with copper or silver metal to scavenge any iodine that forms.[1][2]

Q2: I am having trouble synthesizing this compound via the Finkelstein reaction. What are the common pitfalls?

A: The Finkelstein reaction, a nucleophilic substitution of an alkyl halide or tosylate with an iodide salt, is a common and effective method for preparing alkyl iodides.[1][2][3][4][5][6][7][8][9] However, several factors can lead to low yields or incomplete reactions.

Troubleshooting Workflow for Finkelstein Reaction Optimization:

Finkelstein_Troubleshooting start Low Yield in Finkelstein Reaction precursor Check Precursor Quality (Tosylate or Bromide) start->precursor Incomplete conversion? reagents Verify Reagent Quality & Stoichiometry precursor->reagents Precursor is pure sub_precursor1 Incomplete tosylation/bromination? precursor->sub_precursor1 conditions Optimize Reaction Conditions reagents->conditions Reagents are good sub_reagents1 Anhydrous NaI? Sufficient excess (1.5-3 eq)? reagents->sub_reagents1 workup Review Work-up Procedure conditions->workup Still low yield sub_conditions1 Increase temperature? Prolong reaction time? Change solvent (e.g., Acetone, DMF)? conditions->sub_conditions1 success Improved Yield workup->success Optimized sub_workup1 Premature quenching? Losses during extraction? workup->sub_workup1

Caption: Troubleshooting workflow for the Finkelstein reaction.

Detailed Optimization Strategies:

ParameterRecommendationRationale
Precursor Ensure the precursor, (1,1-difluorocyclobut-3-yl)methyl tosylate or bromide, is pure and free of the starting alcohol.Residual alcohol will not react and can complicate purification.
Iodide Source Use anhydrous sodium iodide (NaI) or potassium iodide (KI). Dry in an oven before use if necessary. Use a 1.5 to 3-fold excess.The reaction is an equilibrium. Using an excess of the iodide salt drives the reaction forward. Water can interfere with the reaction.
Solvent Acetone is the classic solvent for the Finkelstein reaction as sodium chloride and sodium bromide are poorly soluble, which drives the equilibrium towards the product.[2][4][5] For less reactive substrates, a higher boiling polar aprotic solvent like dimethylformamide (DMF) can be beneficial.The choice of solvent can significantly impact the reaction rate and equilibrium position.
Temperature Start at room temperature and gradually increase to reflux if the reaction is slow.Higher temperatures increase the reaction rate, but may also promote side reactions.
Reaction Time Monitor the reaction by TLC or GC-MS. Reactions can take anywhere from a few hours to overnight.Ensure the reaction has gone to completion to maximize yield.

Common Impurities from Synthesis:

  • (1,1-Difluorocyclobut-3-yl)methanol: Unreacted starting material from the tosylation or bromination step.

  • (1,1-Difluorocyclobut-3-yl)methyl tosylate/bromide: Incomplete Finkelstein reaction.

  • Wurtz coupling product (1,2-bis(1,1-difluorocyclobutan-3-yl)ethane): A common side product in reactions involving alkyl halides and metals, and can sometimes be observed in Grignard reagent formation.[10][11][12]

II. Reactions of this compound: FAQs and Troubleshooting

This section focuses on the application of this compound in common synthetic transformations.

Q3: I am struggling with the formation of the Grignard reagent from this compound. What are the key parameters for success?

A: The formation of Grignard reagents requires strictly anhydrous conditions, and initiation can sometimes be challenging.[13][14][15] The gem-difluoro moiety in your substrate is generally stable under Grignard formation conditions.

Experimental Protocol: Grignard Reagent Formation

  • Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen.

  • Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask until the iodine sublimes, creating a purple vapor. This helps to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound in anhydrous diethyl ether or THF to the activated magnesium. The reaction is typically initiated by gentle warming, and you should observe the disappearance of the iodine color and the formation of a cloudy solution.

  • Addition: Once the reaction has initiated, add the remaining solution of the alkyl iodide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Troubleshooting Grignard Reagent Formation:

IssuePossible CauseSolution
Reaction fails to initiate Inactive magnesium surface; presence of moisture.Crush the magnesium turnings in the flask with a dry glass rod to expose a fresh surface. Add a small amount of a pre-formed Grignard reagent as an initiator. Ensure all reagents and solvents are scrupulously dry.
Low yield of Grignard reagent Wurtz coupling side reaction; reaction with atmospheric oxygen or carbon dioxide.Use a higher dilution of the alkyl iodide and add it slowly to the magnesium suspension. Maintain a positive pressure of an inert gas throughout the reaction.
Formation of a white precipitate Reaction with water to form the corresponding alkane and magnesium hydroxide.Ensure all glassware, reagents, and solvents are anhydrous.
Q4: My nucleophilic substitution reaction with this compound is sluggish. How can I optimize the conditions?

A: this compound is a primary alkyl iodide, which is generally a good substrate for SN2 reactions.[7] However, the steric bulk of the cyclobutane ring may slightly hinder the reaction rate compared to a simple primary alkyl iodide.

Optimization Parameters for Nucleophilic Substitution:

ParameterRecommendationRationale
Nucleophile Use a strong, non-basic nucleophile if elimination is a concern. The choice of counter-ion can also be important (e.g., using a tetra-n-butylammonium salt can increase the nucleophilicity of the anion).Stronger nucleophiles lead to faster reaction rates.
Solvent For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the anion, increasing the effective nucleophilicity of the anion.The solvent plays a crucial role in stabilizing the transition state of the reaction.
Temperature Gently heating the reaction mixture can significantly increase the reaction rate.As a rule of thumb, the rate of many organic reactions doubles for every 10°C increase in temperature.
Leaving Group Iodine is an excellent leaving group. No modification is needed here.The rate of an SN2 reaction is dependent on the ability of the leaving group to depart.

Decision Tree for Optimizing Nucleophilic Substitution:

Nucleophilic_Substitution_Optimization start Sluggish Nucleophilic Substitution temp Increase Temperature start->temp solvent Change Solvent (e.g., from THF to DMF) temp->solvent Still slow nucleophile Enhance Nucleophile (e.g., add phase-transfer catalyst) solvent->nucleophile No improvement success Successful Reaction nucleophile->success Optimized

Caption: Decision tree for optimizing nucleocytoplasmic transport.

III. Characterization

Accurate characterization of this compound is essential to confirm its identity and purity.

Expected NMR Spectroscopic Data:

  • ¹H NMR:

    • The protons on the carbon bearing the iodine will appear as a doublet due to coupling with the adjacent methine proton.

    • The protons on the cyclobutane ring will appear as complex multiplets.

    • The gem-difluoro group will cause further splitting of the adjacent protons.

  • ¹³C NMR:

    • The carbon bearing the iodine will be shifted downfield.

    • The carbon with the gem-difluoro substitution will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR:

    • A single resonance is expected for the two equivalent fluorine atoms, which will be split by the adjacent protons. A typical chemical shift range for gem-difluoroalkanes is between -80 and -130 ppm (relative to CFCl₃).[4]

We are continuously working to expand this technical support center. If you have a question that is not addressed here, or if you require further assistance, please do not hesitate to contact our technical support team.

IV. References

  • Reagent Guide: Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--

  • Appel Reaction. Organic Synthesis. --INVALID-LINK--

  • Alkyl iodide is prepared by treating alkyl chloride or alkyl bromide with sodium iodide. Sarthaks eConnect. --INVALID-LINK--

  • Grignard Reaction. North Dakota State University. --INVALID-LINK--

  • Finkelstein Reaction. BYJU'S. --INVALID-LINK--

  • Finkelstein Reaction. J&K Scientific LLC. --INVALID-LINK--

  • Application Note: Protocol for Grignard Reagent Formation from 5-iodo-2-methyl-2-pentene. BenchChem. --INVALID-LINK--

  • Finkelstein Reaction. L.S.College, Muzaffarpur. --INVALID-LINK--

  • Common pitfalls in handling iodinated organic compounds. BenchChem. --INVALID-LINK--

  • Alkyl iodide storage container and purifying method of alkyl iodide. Google Patents. --INVALID-LINK--

  • Finkelstein Reaction. SATHEE. --INVALID-LINK--

  • Finkelstein Reaction. Unacademy. --INVALID-LINK--

  • Finkelstein reaction. Wikipedia. --INVALID-LINK--

  • Finkelstein Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Wurtz Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Wurtz reaction. EPFL Graph Search. --INVALID-LINK--

  • Wurtz reaction. Wikipedia. --INVALID-LINK--

References

Technical Support Center: Purification of Difluorocyclobutane Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of difluorocyclobutane products. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable fluorinated motifs. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification of difluorocyclobutane derivatives.

Introduction: The Unique Purification Challenges of Difluorocyclobutanes

Difluorocyclobutanes are increasingly important building blocks in medicinal chemistry and materials science. Their unique conformational properties and the influence of the gem-difluoro group on physicochemical parameters make them attractive scaffolds. However, the purification of these compounds can present unique challenges. These may include the presence of closely-related isomers, potential for azeotrope formation during distillation, and compound stability on common stationary phases like silica gel. This guide provides practical, field-proven insights to help you navigate these challenges and achieve high purity for your difluorocyclobutane products.

Troubleshooting Guide: Common Issues in Difluorocyclobutane Purification

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Poor Separation of Isomers (Diastereomers/Regioisomers) in Flash Chromatography

Q: I'm struggling to separate my desired difluorocyclobutane from its isomers using flash chromatography on silica gel. The spots are too close on the TLC plate, and the column fractions are consistently mixed.

A: This is a common challenge, especially after [2+2] cycloaddition reactions which can yield a mixture of isomers. The polarity and steric profile of these isomers can be very similar, making separation difficult.

Probable Causes & Solutions:

  • Suboptimal Solvent System: The polarity of your eluent may not be providing enough differentiation between the isomers.

    • Action: Systematically screen a range of solvent systems with varying polarities. A good starting point for many difluorocyclobutane derivatives is a mixture of a non-polar solvent like hexane or heptane with a moderately polar solvent such as ethyl acetate or dichloromethane.[1] For challenging separations, even small adjustments to the solvent ratio can have a significant impact. Aim for a TLC Rf value of 0.2-0.3 for your target compound to achieve optimal separation on a column.[2]

  • Insufficient Resolution of the Stationary Phase: Standard silica gel may not be the ideal stationary phase for your specific set of isomers.

    • Action: Consider alternative stationary phases. For some fluorinated compounds, alumina (neutral or basic) can offer different selectivity.[3] Reversed-phase chromatography (e.g., using C18-silica) is another powerful technique for separating isomers that are difficult to resolve by normal-phase chromatography.[4]

  • Column Overloading: Exceeding the capacity of your column will lead to broad peaks and poor separation.

    • Action: As a general rule, the amount of crude product loaded should be 1-3% of the mass of the silica gel. For difficult separations, using a lower loading (e.g., 1%) can significantly improve resolution.

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, leading to streaking on the TLC and mixed fractions from the column.[5]

    • Action: To test for stability, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound may be degrading. To mitigate this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to your eluent for basic compounds) or switch to a more neutral stationary phase like alumina.[5]

Issue 2: Product Co-elutes with a Persistent Impurity

Q: I have a persistent impurity that co-elutes with my difluorocyclobutane product, even after trying different solvent systems for flash chromatography. How can I remove it?

A: This often points to an impurity with very similar polarity and functional groups to your target compound, such as an unreacted starting material or a byproduct from a side reaction.

Probable Causes & Solutions:

  • Similar Polarity of Product and Impurity:

    • Action 1: Chemical Treatment: If the impurity has a reactive functional group that your product lacks (or vice versa), a chemical workup can be used. For example, if the impurity is an acidic starting material, a wash with a mild aqueous base (like sodium bicarbonate solution) during the workup can remove it.[6]

    • Action 2: Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[7] Experiment with different solvents or mixed solvent systems to find conditions where your product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in solution.[8][9]

  • Formation of an Azeotrope: In some cases, the impurity may form an azeotrope with your product, making separation by distillation difficult.[10]

    • Action: Consider changing the distillation pressure (vacuum distillation) as this can sometimes alter or break the azeotrope.[11] Alternatively, extractive distillation, where a third component is added to alter the relative volatilities, can be employed for challenging separations of fluorinated compounds.

Issue 3: Low Recovery After Purification

Q: My yield of pure difluorocyclobutane is very low after purification. Where could my product be going?

A: Low recovery can be due to several factors, from mechanical losses to compound instability.

Probable Causes & Solutions:

  • Product is too Volatile: Some smaller difluorocyclobutanes can be quite volatile.

    • Action: When removing solvent on a rotary evaporator, use a lower temperature and be careful not to apply a very high vacuum. It's often better to leave a small amount of solvent and remove the final traces under a gentle stream of nitrogen or by high vacuum on a manifold.

  • Irreversible Adsorption on Silica Gel: Highly polar difluorocyclobutane derivatives can sometimes bind strongly to silica gel.

    • Action: If you suspect this is the case (e.g., you see streaking on the TLC that doesn't move from the baseline), try adding a more polar solvent to your eluent (e.g., methanol in dichloromethane).[1] Using a more deactivated stationary phase can also help.

  • Mechanical Losses:

    • Action: Be meticulous in your transfers between flasks. When filtering, wash the filter cake with a small amount of cold solvent to recover any dissolved product. During extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose for my difluorocyclobutane product?

The choice of purification method depends on the scale of your reaction, the physical state of your product (solid or liquid), and the nature of the impurities.[7]

  • Flash Chromatography: This is the most common and versatile method for purifying difluorocyclobutane products on a research scale (milligrams to several grams).[2] It is effective for removing a wide range of impurities.

  • Fractional Distillation: This is a good option for liquid difluorocyclobutanes, especially on a larger scale.[7] Vacuum distillation is often necessary for higher boiling point derivatives to prevent decomposition.[12][13]

  • Recrystallization: If your difluorocyclobutane product is a solid, recrystallization is an excellent method for achieving high purity, particularly for removing small amounts of impurities.[7]

Q2: How do I assess the purity of my final difluorocyclobutane product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of your compound and identifying any impurities with distinct NMR signals.[14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting volatile impurities and confirming the mass of your product.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your compound and to separate and quantify isomers.

Q3: Are there any specific safety precautions I should take when handling difluorocyclobutanes?

Yes, as with all chemicals, proper safety precautions are essential.

  • Handling: Always handle difluorocyclobutanes in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store difluorocyclobutanes in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Difluorocyclobutane

This protocol provides a general procedure for the purification of a difluorocyclobutane derivative by flash chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and allow it to pack, ensuring a flat and even surface.

  • Sample Loading:

    • Dissolve the crude difluorocyclobutane product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) based on your initial TLC analysis.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation of the Pure Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Solid Difluorocyclobutane Derivative using a Mixed Solvent System

This protocol is for the purification of a solid difluorocyclobutane using two miscible solvents.

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is soluble when hot but insoluble when cold.

    • Identify a "poor" solvent in which your compound is insoluble even when hot. The two solvents must be miscible. Common pairs include ethanol/water, and dichloromethane/hexane.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Data Summary Tables

Table 1: Common Solvents for Purification of Difluorocyclobutane Derivatives

Purification MethodSolvent/Solvent SystemPolarityNotes
Flash Chromatography Hexane/Ethyl AcetateNon-polar to PolarA versatile system for a wide range of difluorocyclobutanes.
Dichloromethane/MethanolPolarUseful for more polar difluorocyclobutane derivatives.
Recrystallization Ethanol/WaterPolarEffective for moderately polar, solid difluorocyclobutanes.
Dichloromethane/HexaneNon-polar to PolarGood for less polar, solid difluorocyclobutanes.
TolueneNon-polarCan be a good choice for aromatic-substituted difluorocyclobutanes.

Visualizations

Workflow for Selecting a Purification Method

purification_workflow start Crude Difluorocyclobutane Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No (Oily) recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Fractional Distillation is_liquid->distillation Yes chromatography Use Flash Chromatography is_liquid->chromatography No (High MWt or Thermally Labile) recrystallization->chromatography Unsuccessful pure_solid Pure Solid Product recrystallization->pure_solid Successful distillation->chromatography Unsuccessful pure_liquid Pure Liquid Product distillation->pure_liquid Successful chromatography->pure_solid If solidifies chromatography->pure_liquid If remains liquid

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Poor Chromatographic Separation

troubleshooting_chromatography start Poor Separation in Flash Chromatography check_tlc Review TLC Analysis start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Rf not optimal or poor spot shape check_loading Check Column Loading check_tlc->check_loading Good TLC, poor column separation success Improved Separation optimize_solvent->success reduce_loading Reduce Sample Load check_loading->reduce_loading Overloaded check_stability Assess Compound Stability on Silica check_loading->check_stability Loading is appropriate reduce_loading->success check_stability->optimize_solvent Compound is stable change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) check_stability->change_stationary_phase Compound is unstable change_stationary_phase->success

Caption: A logical workflow for troubleshooting poor separation in flash chromatography.

References

Technical Support Center: Difluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges in Difluorocyclobutane Synthesis

Welcome to the technical support guide for the synthesis of gem-difluorocyclobutanes. This motif is of increasing importance in medicinal chemistry and drug development, where the unique stereoelectronic properties of the difluoromethylene group are leveraged to modulate physicochemical properties like metabolic stability and lipophilicity.[1] However, the construction of this strained, fluorinated ring system is frequently plagued by competing side reactions that can drastically reduce yields and complicate purification.

This guide is designed for researchers, by researchers. It moves beyond simple protocols to explain the mechanistic origins of common experimental failures. By understanding why a side reaction occurs, you can make more informed decisions to prevent it. We will cover key issues such as elimination, rearrangement, and dimerization, providing you with actionable troubleshooting strategies and robust experimental designs.

Visualizing the Reaction Landscape: Desired Pathway vs. Common Side Reactions

The synthesis of difluorocyclobutanes, often via a [2+2] cycloaddition of an alkene with a difluorocarbene source, is a delicate balance. The desired pathway can be diverted by several competing reactions, as illustrated below.

Start Alkene + Difluorocarbene Source (e.g., TMSCF2Br) Desired_Rxn Generation of :CF2 Start->Desired_Rxn Initiator (e.g., NaI, TBAF) Side_React_3 Alkene Polymerization Start->Side_React_3 High Temp. / Radical Initiators Product Desired Product: gem-Difluorocyclobutane Desired_Rxn->Product [2+2] Cycloaddition Side_React_2 Carbene Dimerization / Insertion Desired_Rxn->Side_React_2 Self-Reaction / Reaction with Solvent or Substrate Side_React_1 Elimination (from functionalized intermediates) Product->Side_React_1 Post-synthesis Base/Acid Treatment Side_Prod_1 Byproduct: 3-Fluorocyclobut-2-enone Side_React_1->Side_Prod_1 Side_Prod_2 Byproducts: Tetrafluoroethylene, Insertion Products Side_React_2->Side_Prod_2 Side_Prod_3 Byproduct: Polymeric Material Side_React_3->Side_Prod_3

Caption: Key reaction pathways in difluorocyclobutane synthesis.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during difluorocyclobutane synthesis. The table below links observable problems to their probable causes and provides validated solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Yield of Desired Product A. Inefficient Difluorocarbene Generation: The precursor for the carbene is not decomposing effectively. Common sources like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) require a suitable initiator.[2]Solution: Ensure your initiator is active. For TMSCF₂Br, use fresh, anhydrous sodium iodide (NaI) or a fluoride source like tetrabutylammonium fluoride (TBAF). The initiator's role is to facilitate the decomposition of the silane to generate the reactive difluorocarbene.[2]
B. Poor Substrate Reactivity: The alkene partner is electron-deficient. Difluorocarbene is a moderately electrophilic species and reacts faster with electron-rich alkenes.Solution: Increase reaction temperature or concentration. If the substrate is inherently unreactive, consider switching to a more potent difluorocarbene source or a different synthetic strategy altogether, such as reductive cyclization.[3]
C. Catalyst/Reagent Deactivation: Impurities like water or oxygen can poison catalysts or quench reactive intermediates.[4]Solution: Use freshly distilled, anhydrous, and degassed solvents. Ensure all reagents are of high purity and handled under a strictly inert atmosphere (Argon or Nitrogen).[5]
2. Formation of Elimination Byproducts A. Highly Acidic α-Protons: This is particularly common when using 3,3-difluorocyclobutanone as a starting material for further functionalization. The α-protons are highly acidic, leading to E1cb elimination under basic or even mildly nucleophilic conditions.[6]Solution: Switch to less basic nucleophiles. The use of organolanthanum reagents instead of more common organolithiums or Grignards has been shown to be crucial in suppressing this elimination pathway by modulating the basicity of the nucleophile.[1][6]
3. Presence of High Molecular Weight Material (Polymerization) A. Alkene Polymerization: The conditions used for the cycloaddition (e.g., high temperature, trace radical initiators) may favor polymerization of the alkene starting material over the desired [2+2] cycloaddition.[4]Solution: Lower the reaction temperature. Add a radical inhibitor like BHT (butylated hydroxytoluene) if a radical mechanism is suspected. Ensure the reaction is run in the dark if photochemical pathways are possible.
4. Complex Mixture of Unidentified Byproducts A. Carbene Insertion Reactions: Difluorocarbene can insert into C-H or other bonds in the solvent or starting material instead of adding across the double bond.Solution: Choose a solvent with robust C-H bonds (e.g., toluene, dioxane) or one that is less susceptible to insertion. Running the reaction at a higher concentration can favor the bimolecular cycloaddition over insertion into the solvent.
B. Rearrangement Reactions: Formation of carbocationic intermediates, especially during functionalization of the cyclobutane ring, can lead to skeletal rearrangements to relieve ring strain.[6]Solution: Avoid strongly acidic conditions that favor carbocation formation. Utilize reaction pathways that proceed through concerted or radical mechanisms where possible.[6][7] The Beckmann rearrangement is a known transformation for oximes that can occur under acidic conditions.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: My yield is low when using 3,3-difluorocyclobutanone. I see byproducts that suggest HF elimination. What is happening mechanistically?

A1: You are likely observing an E1cb (Elimination, Unimolecular, conjugate Base) reaction. The fluorine atoms are powerful electron-withdrawing groups, which significantly increases the acidity of the protons on the carbon atoms adjacent to the C-F₂ group (the α-protons).

E1cb cluster_mech E1cb Elimination Mechanism Start 3,3-Difluorocyclobutanone Carbanion Carbanion Intermediate (Resonance Stabilized) Start->Carbanion Fast, Reversible Deprotonation Base Base (B:) Product 3-Fluorocyclobut-2-enone Carbanion->Product Slow, Rate-Determining Loss of Fluoride p1 Carbanion->p1 Leaving_Group F⁻ p1->Leaving_Group p2

Caption: Mechanism of E1cb elimination in difluorocyclobutanone.

Even a mild base or a basic nucleophile can deprotonate this position to form a resonance-stabilized carbanion. This is the "conjugate base." The rate-determining step is the subsequent loss of a fluoride ion to form an α,β-unsaturated ketone.[6] To circumvent this, you must use highly non-basic reaction conditions or employ reagents like organolanthanum compounds, which are less basic than their organolithium counterparts.[1][6]

Q2: I am attempting a [2+2] cycloaddition with a difluorocarbene source and an alkene, but the reaction is slow and gives a poor yield. How can I improve it?

A2: The success of a [2+2] cycloaddition hinges on several factors.[11][12][13] First, consider the electronics. Difluorocarbene is electrophilic, so it reacts best with electron-rich alkenes. If your alkene has electron-withdrawing groups, the reaction will be inherently slower.

Second, ensure the efficient generation of the carbene. The choice of precursor and activation method is critical. For example, TMSCF₂Br requires an activator like NaI or TBAF.[2] Other sources like ClCF₂COONa require high temperatures (180–190 °C) for thermal decarboxylation to release the carbene, which might not be compatible with your substrate.[14]

Here is a troubleshooting workflow to guide your optimization:

Troubleshooting Start Low Yield in [2+2] Cycloaddition Check_Alkene Is the alkene electron-rich? Start->Check_Alkene Check_Carbene Is carbene generation efficient? Check_Alkene->Check_Carbene Yes Sol_Alkene Increase Temperature/Concentration or consider alternative strategy Check_Alkene->Sol_Alkene No Check_Conditions Are conditions anhydrous & inert? Check_Carbene->Check_Conditions Yes Sol_Carbene Verify initiator activity. Try alternative carbene source. Check_Carbene->Sol_Carbene No Sol_Conditions Purify reagents & solvents. Improve inert atmosphere technique. Check_Conditions->Sol_Conditions No Success Yield Improved Check_Conditions->Success Yes Sol_Alkene->Start Re-evaluate Sol_Carbene->Start Re-evaluate Sol_Conditions->Start Re-evaluate

Caption: A decision tree for troubleshooting low yields.

Q3: Can rearrangement reactions be a problem after the cyclobutane ring is formed?

A3: Yes, particularly if you are performing subsequent reactions on the difluorocyclobutane core that involve the formation of carbocations. The four-membered ring is strained, and a carbocation adjacent to or on the ring can trigger a rearrangement to form a less strained system (e.g., a cyclopentyl cation). For example, Friedel-Crafts reactions on difluorocyclobutanol derivatives proceed through a difluorocyclobutane carbocation, which, while synthetically useful, could potentially rearrange under different conditions or with less stable substrates.[6][7] It is crucial to choose reaction conditions that avoid or control these intermediates.

A Self-Validating Protocol: [2+2] Cycloaddition of Styrene with TMSCF₂Br

This protocol for the synthesis of 1,1-difluoro-2-phenylcyclobutane is designed to minimize common side reactions. Critical checkpoints are included to validate the procedure as you proceed.

Materials:

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 equiv.)

  • Styrene (1.0 equiv., freshly distilled)

  • Anhydrous Sodium Iodide (NaI) (2.0 equiv., dried under vacuum)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Setup (Inert Atmosphere is CRITICAL): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Maintain a positive pressure of Argon or Nitrogen throughout the experiment.

    • Expertise Insight: Oxygen and water can quench the reactive intermediates. A properly inert setup is the first line of defense against low yields.[4]

  • Reagent Addition: To the flask, add anhydrous NaI (2.0 equiv.) and anhydrous acetonitrile. Stir the suspension.

  • Substrate Addition: Via syringe, add freshly distilled styrene (1.0 equiv.) through the septum.

  • Initiation: Add TMSCF₂Br (1.5 equiv.) dropwise via syringe over 10 minutes. The solution may change color (e.g., to yellow/brown), indicating the formation of iodine as a byproduct of the reaction.

    • Causality Check: The NaI acts as the initiator, reacting with TMSCF₂Br to generate the difluorocarbene.[2] A color change is a good visual indicator that the initiation is proceeding.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and stir for 12-16 hours.

  • Monitoring (Self-Validation): After 12 hours, carefully take a small aliquot from the reaction mixture via a nitrogen-purged syringe. Quench it with a small amount of saturated sodium thiosulfate solution and extract with diethyl ether. Analyze the organic layer by GC-MS or ¹⁹F NMR to check for the consumption of styrene and the formation of the product.

    • Trustworthiness: Do not rely on time alone. Monitoring the reaction confirms that the desired transformation is occurring and prevents unnecessary heating that could lead to byproduct formation.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (to quench unreacted iodine). Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,1-difluoro-2-phenylcyclobutane.

References

Technical Support Center: Optimizing Reactions with 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Difluoro-3-(iodomethyl)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common synthetic challenges.

Introduction to this compound

This compound is a key building block in medicinal chemistry, prized for its unique stereoelectronic properties imparted by the gem-difluorinated cyclobutane motif. This structural unit can enhance metabolic stability, modulate pKa, and alter the conformational preferences of bioactive molecules. However, its reactivity profile, particularly in nucleophilic substitution reactions, can be challenging due to its structural nature as a sterically hindered primary iodide (a neopentyl-like system). This guide provides practical solutions to maximize your success in utilizing this reagent.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses common issues encountered during nucleophilic substitution reactions with this compound.

Issue 1: Low or No Product Yield with Apparent Starting Material Consumption

Question: I am attempting a nucleophilic substitution with my amine/phenol/thiol nucleophile and this compound. My starting iodide seems to be consumed (as per TLC/LC-MS), but I am observing very little of my desired product. What could be the problem?

Answer:

This is a frequent challenge and often points towards competing side reactions, primarily elimination. The carbon bearing the iodide is a primary center, but the adjacent cyclobutyl ring creates significant steric hindrance, slowing down the desired SN2 pathway.[1][2]

Potential Causes and Solutions:

  • Elimination (E2 Pathway): Strong, sterically hindered bases can preferentially abstract a proton from the cyclobutane ring, leading to the formation of 1,1-difluoro-3-methylenecyclobutane. The gem-difluoro group increases the acidity of the ring protons, making this pathway competitive.

    • Solution: Employ a weaker, non-hindered base. For amine alkylations, often the amine nucleophile itself is basic enough, or a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used. For phenols and thiols, which require a stronger base to deprotonate, using a less hindered base like sodium hydride (NaH) or potassium tert-butoxide at low temperatures can favor substitution.

  • Degradation of Starting Material or Product: While this compound is reasonably stable, prolonged reaction times at high temperatures in the presence of strong bases or nucleophiles can lead to degradation.

    • Solution: Monitor the reaction closely and aim for the shortest possible reaction time. If higher temperatures are required to drive the SN2 reaction, consider using a higher boiling point solvent to ensure a consistent temperature. Recommended storage for the reagent is at 4°C, protected from light, to ensure its integrity before use.[3]

Issue 2: Low Conversion with Significant Recovery of Starting Material

Question: My reaction is very slow, and even after prolonged heating, I recover a large amount of unreacted this compound. How can I drive the reaction to completion?

Answer:

The slow reaction rate is characteristic of SN2 reactions at sterically hindered centers.[1][2][4] The bulky cyclobutyl group adjacent to the reaction center impedes the backside attack of the nucleophile.

Potential Causes and Solutions:

  • Insufficient Reaction Temperature/Time: Due to the high activation energy of this SN2 reaction, higher temperatures and longer reaction times are often necessary.

    • Solution: Gradually increase the reaction temperature. Solvents like DMF, DMSO, or NMP are excellent choices as they are polar aprotic (which accelerates SN2 reactions) and have high boiling points.[5] Reaction times of 24-48 hours are not uncommon for these types of substrates.

  • Poor Nucleophilicity: The nucleophile may not be strong enough to react efficiently.

    • Solution:

      • For O- and S-Nucleophiles: Ensure complete deprotonation of your phenol or thiol to generate the more potent anionic nucleophile. Using a strong base like NaH is recommended.

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO are highly recommended as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[5]

  • Leaving Group Exchange (Finkelstein Reaction): If you are using the bromo-analogue, 3-(bromomethyl)-1,1-difluorocyclobutane, and observing low conversion, you can convert it to the more reactive iodo-analogue in situ or in a separate step.

    • Solution: Add a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This is a classic Finkelstein reaction, where the more reactive iodide displaces the bromide.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for reactions with this compound?

A1: The primary productive pathway for nucleophilic substitution is the SN2 mechanism. However, due to the neopentyl-like steric hindrance, this reaction is often slow.[1][2] The competing E2 elimination pathway can become significant, especially with strong, bulky bases.

Q2: What are the best solvents for these reactions?

A2: Polar aprotic solvents are highly recommended to accelerate the SN2 reaction. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their polarity and high boiling points, which allow for a wider range of reaction temperatures.

Q3: How does the gem-difluoro group affect reactivity?

A3: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:

  • It can slightly increase the electrophilicity of the carbon bearing the iodide.

  • It increases the acidity of the adjacent protons on the cyclobutane ring, making the molecule more susceptible to E2 elimination.

Q4: Is it possible to perform this reaction at room temperature?

A4: While not impossible with very potent nucleophiles, reactions with this compound typically require elevated temperatures (often in the range of 80-120 °C) to proceed at a reasonable rate due to the significant steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol provides a starting point for the alkylation of a primary or secondary amine.

  • To a solution of the amine (1.2 equivalents) in DMF (0.2 M), add potassium carbonate (1.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol is a general guideline for the synthesis of aryl ethers.

  • To a solution of the phenol (1.2 equivalents) in anhydrous DMF (0.2 M) at 0 °C, add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 equivalent) in a small amount of DMF.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

ParameterRecommendationRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents that accelerate SN2 reactions.
Base (Amines) K₂CO₃, Cs₂CO₃Mild bases that minimize the competing E2 elimination.
Base (Phenols/Thiols) NaH, KHMDSStrong, non-nucleophilic bases to ensure complete deprotonation.
Temperature 80 - 120 °CElevated temperatures are typically required to overcome the steric hindrance.
Additive NaI or KI (for bromo-analog)Facilitates in situ formation of the more reactive iodide (Finkelstein reaction).[6]

Visual Diagrams

SN2 vs E2 Competition cluster_0 Reaction Pathways Reagents This compound + Nucleophile/Base SN2 SN2 Pathway (Substitution) Reagents->SN2 Weak, non-hindered base Good nucleophile E2 E2 Pathway (Elimination) Reagents->E2 Strong, hindered base Product_SN2 Desired Product SN2->Product_SN2 Product_E2 Elimination Side-Product E2->Product_E2

Caption: Competing SN2 and E2 pathways.

Troubleshooting Low Yield Start Low Product Yield Check_SM Starting Material Consumed? Start->Check_SM Check_SideProduct Elimination Product Observed? Check_SM->Check_SideProduct Yes Increase_Temp Increase Temperature & Extend Reaction Time Check_SM->Increase_Temp No Check_SideProduct->Increase_Temp No Change_Base Use Weaker, Less Hindered Base Check_SideProduct->Change_Base Yes Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Increase_Temp->Change_Solvent

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of 1,1-Disubstituted Difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-disubstituted difluorocyclobutanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable structural motif into their work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your synthetic routes.

The gem-difluorocyclobutane moiety is increasingly recognized in drug discovery for its ability to modulate key physicochemical properties like metabolic stability, lipophilicity, and pKa.[1][2] For instance, the FDA-approved anti-cancer drug Ivosidenib features this scaffold, where it was found to be critical for enhancing metabolic stability.[1][3] However, the synthesis of 1,1-disubstituted variants presents unique challenges that are not always overcome by conventional methods.[3][4][5] This guide provides in-depth, field-proven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor yields and significant byproducts when using Grignard or organolithium reagents with 3,3-difluorocyclobutanone?

Answer: This is a common and critical issue. Standard organolithium and Grignard reagents often fail with 3,3-difluorocyclobutanone due to two primary factors:

  • Increased Acidity of α-Protons: The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the protons on the carbons alpha to the carbonyl group (the C2 and C4 positions).[3]

  • Basicity of the Nucleophile: Grignard and organolithium reagents are highly basic. Instead of performing the desired 1,2-addition to the carbonyl group, they act as bases, deprotonating the ketone at the α-position. This leads to enolization and subsequent side reactions, including elimination of hydrogen fluoride (HF), which is a major undesired pathway.[2][3][6]

In a typical reaction, you might observe only trace amounts of the desired tertiary alcohol, with the majority of the starting material being converted into elimination products or recovered unreacted.[3]

Q2: What is the recommended alternative to Grignard/organolithium reagents for nucleophilic addition to 3,3-difluorocyclobutanone?

Answer: The most effective solution is to use organolanthanum reagents.[3][4][6] These reagents are generated in situ by transmetalation from an organolithium or Grignard reagent with a lanthanide salt, typically lanthanum(III) chloride (LaCl₃).

The Causality: Lanthanide-based reagents are significantly less basic but remain highly nucleophilic (oxophilic). This change in reactivity profile is crucial. The organolanthanum reagent preferentially attacks the electrophilic carbonyl carbon, successfully forming the desired tertiary alcohol (a gem-difluorocyclobutanol) while suppressing the competing deprotonation and HF elimination pathways.[1][2][5] This strategy has proven effective for a wide range of aryl, heteroaryl, alkynyl, and even some C(sp³)-nucleophiles.[3]

Q3: My nucleophilic addition to form the gem-difluorocyclobutanol worked well. Now, how do I replace the tertiary hydroxyl group to install the second substituent?

Answer: The tertiary hydroxyl group of the 1-substituted-3,3-difluorocyclobutanol is a versatile handle for introducing the second substituent. The most robust methods involve generating a reactive intermediate, such as a carbocation or a radical, from the alcohol.

  • Via Carbocation Intermediates: Treatment of the alcohol with a Lewis acid, such as iron(III) chloride (FeCl₃), can generate a stabilized tertiary carbocation. This intermediate can then be trapped by a range of nucleophiles, including arenes (in a Friedel-Crafts type reaction), thiols, and azides.[3][7]

  • Via Radical Intermediates: Alternatively, the C–O bond can be cleaved homolytically using a low-valent titanium catalyst to generate a difluorocyclobutane radical. This radical can then participate in Giese-type additions with Michael acceptors to form new C-C bonds.[3][8]

These divergent pathways from a common intermediate allow for the rapid generation of a diverse library of 1,1-disubstituted difluorocyclobutanes.

Troubleshooting Guide & Experimental Protocols

Problem 1: Failure of Nucleophilic Addition with Standard Organometallics

Symptoms:

  • Low to no yield of the desired 1-substituted-3,3-difluorocyclobutanol.

  • Complex mixture of byproducts observed by NMR and LC-MS.

  • Significant recovery of starting material (3,3-difluorocyclobutanone).

Root Cause: As detailed in the FAQs, the high basicity of Grignard and organolithium reagents leads to deprotonation and elimination rather than nucleophilic addition.[3]

✅ Solution: Lanthanide-Mediated Nucleophilic Addition

This protocol describes the in situ generation of an organolanthanum reagent and its subsequent reaction with 3,3-difluorocyclobutanone.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Nucleophilic Addition LaCl3 LaCl₃•2LiCl Solution RLn Organolanthanum Reagent (RLn) LaCl3->RLn RLi Organolithium Reagent (RLi) RLi->RLn Transmetalation THF, -78 °C to 0 °C Alcohol 1-R-3,3-difluorocyclobutanol (Target Product) RLn->Alcohol Ketone 3,3-Difluorocyclobutanone Ketone->Alcohol Addition -78 °C Byproducts Elimination Byproducts (Minimized) Ketone->Byproducts Competing Pathway (Suppressed) caption Workflow for Lanthanide-Mediated Addition.

Caption: Workflow for Lanthanide-Mediated Addition.

Detailed Protocol:

  • Drying of Lanthanum Chloride: Anhydrous LaCl₃ (1.2 equivalents) is added to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. The flask is heated to 150 °C under high vacuum for 2 hours and then allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Preparation of LaCl₃·2LiCl Solution: Anhydrous lithium chloride (LiCl, 2.4 equivalents) is added, and the flask is again flame-dried under vacuum and cooled under an inert atmosphere. Anhydrous tetrahydrofuran (THF) is added to create a 0.6 M solution, which is stirred vigorously at room temperature for 12-24 hours until the LaCl₃ dissolves completely.

  • Generation of Organolanthanum Reagent: In a separate flame-dried flask under an inert atmosphere, the starting material for the nucleophile (e.g., an aryl bromide) is dissolved in anhydrous THF. The solution is cooled to -78 °C, and an organolithium reagent (e.g., n-BuLi, 1.1 equivalents) is added dropwise to perform a lithium-halogen exchange. After stirring for 30-60 minutes, this organolithium solution is added dropwise to the prepared LaCl₃·2LiCl solution at -78 °C. The mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure complete transmetalation.

  • Nucleophilic Addition: The freshly prepared organolanthanum reagent solution is cooled back down to -78 °C. A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Monitoring and Quench: The reaction is stirred at -78 °C for 1-2 hours. Progress can be monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target gem-difluorocyclobutanol.

Problem 2: Low Yield or Poor Selectivity in Functionalizing the gem-Difluorocyclobutanol

Symptoms:

  • Failure to substitute the tertiary -OH group.

  • Formation of undesired elimination products (alkenes).

  • For arene nucleophiles, formation of a mixture of C2 and C4 regioisomers.[3]

Root Cause: The tertiary alcohol can be sterically hindered, and direct Sₙ1/Sₙ2 type reactions may be sluggish or lead to elimination. For Friedel-Crafts reactions, improper choice of catalyst or conditions can lead to poor regioselectivity.

✅ Solution A: Iron-Catalyzed Dehydrative Substitution (Carbocation Pathway)

This method provides a mild and effective way to react the alcohol with various nucleophiles. Iron(III) chloride is an inexpensive, effective Lewis acid for this transformation.[3]

Mechanism Overview:

G Alcohol gem-Difluorocyclobutanol Intermediate Carbocation Intermediate Alcohol->Intermediate Coordination & -H₂O FeCl3 FeCl₃ (Lewis Acid) FeCl3->Intermediate Product 1,1-Disubstituted Product Intermediate->Product Nucleophile Nucleophile (Nu-H) (Arene, Thiol, Azide) Nucleophile->Product caption Iron-Catalyzed Dehydrative Substitution.

Caption: Iron-Catalyzed Dehydrative Substitution.

Detailed Protocol (Example with Arene Nucleophile):

  • Reaction Setup: To a vial containing the 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent) and the arene nucleophile (e.g., o-cresol, 2.0 equivalents) is added a solvent such as 1,2-dichloroethane (DCE).

  • Catalyst Addition: Anhydrous iron(III) chloride (FeCl₃, 10 mol %) is added.

  • Reaction Conditions: The vial is sealed and heated to the optimized temperature (e.g., 80-110 °C) for 12-24 hours.[3] Higher temperatures can improve solubility and reactivity for less reactive nucleophiles.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM) and washed with water. The organic layer is dried, concentrated, and purified by column chromatography to afford the 1,1-diaryl-3,3-difluorocyclobutane.

Optimization Data Summary:

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
FeCl₃DCE8024High
Bi(OTf)₃DCE8024Moderate
Sc(OTf)₃MeCN8024Low
FeCl₃DCE11012High
Data derived from optimization studies for Friedel-Crafts reactions.[3]
✅ Solution B: Low-Valent Titanium-Mediated Radical Generation (Radical Pathway)

This protocol is ideal for forming C(sp³)–C(sp²) bonds via a Giese-type addition.

Detailed Protocol:

  • Reagent Preparation: In a glovebox, a vial is charged with Ti(Oi-Pr)₄ (2.0 equivalents) and an appropriate Michael acceptor (e.g., acrylonitrile, 1.5 equivalents) in anhydrous THF.

  • Radical Generation: Isopropylmagnesium chloride (i-PrMgCl, 4.0 equivalents) is added dropwise at room temperature, which generates the low-valent titanium species.

  • Precursor Addition: A solution of the 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent) in THF is added, and the mixture is stirred at room temperature for 1-2 hours.

  • Workup and Purification: The reaction is quenched with aqueous HCl (1 M), and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Stability and Characterization

Q4: How stable are the final 1,1-disubstituted difluorocyclobutane products?

Answer: The gem-difluorocyclobutane core is remarkably stable. Studies have shown that these compounds withstand a wide range of chemical conditions, including:

  • Strongly acidic and basic aqueous conditions.

  • The presence of strong nucleophiles (e.g., NaI in acetone).

  • Standard reaction conditions for further functionalization, such as Suzuki-Miyaura cross-coupling and click chemistry.[3]

This high chemical stability makes them excellent building blocks for multi-step syntheses in medicinal chemistry programs.[3]

Q5: What are the key NMR spectroscopic features to look for?

Answer:

  • ¹⁹F NMR: The two geminal fluorine atoms will typically appear as a pair of doublets due to geminal F-F coupling, or as a more complex multiplet if there are other fluorine atoms or chiral centers nearby. The chemical shift is characteristic of a CF₂ group in a four-membered ring.

  • ¹³C NMR: The carbon bearing the two fluorine atoms (C1) will appear as a triplet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant ( > 200 Hz). The adjacent carbons (C2 and C4) will show smaller two-bond C-F couplings (²JCF).

  • ¹H NMR: The protons on the cyclobutane ring will often show complex splitting patterns due to geminal, vicinal, and long-range H-F couplings.

References

Technical Support Center: Catalyst Selection for Coupling Reactions of 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1-Difluoro-3-(iodomethyl)cyclobutane . This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation with this valuable fluorinated building block. Our guidance is grounded in established organometallic principles and field-proven insights to help you navigate the unique challenges of coupling primary alkyl iodides.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions to guide your experimental design before you begin.

Q1: I need to couple this compound with an aryl group. Which cross-coupling reaction is the best starting point: Negishi, Suzuki, or a reductive cross-electrophile coupling?

Answer: This is an excellent question, and the choice depends on your specific coupling partner and tolerance for certain reagents.

  • Negishi Coupling (Organozinc Reagents): This is often the most robust and reliable starting point for C(sp³)–C(sp²) couplings. Organozinc reagents exhibit high reactivity and functional group tolerance.[1] Palladium-catalyzed systems with bulky, electron-rich phosphine ligands are particularly effective for coupling primary alkyl iodides.[1][2]

  • Suzuki-Miyaura Coupling (Organoboron Reagents): While incredibly versatile for C(sp²)–C(sp²) couplings, Suzuki reactions can be more challenging for unactivated C(sp³)-halides.[3][4] The transmetalation step with organoboron reagents is often slower, which can allow side reactions like β-hydride elimination to compete. However, specialized ligands and conditions have been developed to overcome this.

  • Reductive Cross-Electrophile Coupling: This modern approach is highly advantageous as it avoids the pre-formation of organometallic reagents.[5] You can directly couple the alkyl iodide with an aryl halide using a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). This method is particularly powerful if your aryl coupling partner is readily available as a halide.[6][7]

Recommendation: Start with a Palladium-catalyzed Negishi coupling . If that fails or if you prefer to avoid organozinc reagents, a Nickel-catalyzed reductive cross-electrophile coupling is an excellent alternative.

Q2: Should I use a Palladium or a Nickel catalyst for this transformation?

Answer: Both metals are highly effective, but they operate via different mechanistic pathways, which makes them suited for different scenarios.

  • Palladium: Palladium catalysis is exceptionally well-understood and documented. For C(sp³) electrophiles, successful catalysis hinges on promoting the typically slow oxidative addition step while suppressing β-hydride elimination.[1] This is best achieved with highly electron-rich and sterically bulky phosphine ligands. Modern palladium precatalysts (e.g., Buchwald G3 Palladacycles) are strongly recommended as they ensure the efficient and reliable generation of the active Pd(0) species, which is crucial for reproducibility.[8][9]

  • Nickel: Nickel is often superior for challenging C(sp³) couplings. It is less expensive and can more readily access single-electron transfer (SET) pathways, which can be favorable for activating alkyl halides. Nickel is the catalyst of choice for reductive cross-electrophile couplings and can be very effective in Negishi couplings as well.[6][10]

Recommendation: If you have access to modern palladium precatalysts and bulky phosphine ligands, Palladium is a reliable choice for a Negishi coupling. For cross-electrophile couplings or if Pd-based systems are sluggish, Nickel is the preferred catalyst.

Q3: What is the most common reason for failure when coupling a primary alkyl iodide like this one?

Answer: The two most common failure modes are inefficient oxidative addition and β-hydride elimination .

  • Inefficient Oxidative Addition: The C(sp³)–I bond is significantly harder to break with a metal catalyst than a C(sp²)–I bond (e.g., from an aryl iodide).[11][12] If the oxidative addition of the metal into this bond is too slow, the reaction will not proceed, and you will recover your starting material.

  • β-Hydride Elimination: Your substrate, this compound, has hydrogens on the carbon atom beta to the iodomethyl group. After oxidative addition, the resulting alkyl-metal intermediate can eliminate a β-hydride to form an olefin byproduct and a metal-hydride species.[13] If this process is faster than the subsequent transmetalation and reductive elimination steps, your yield will be low, and you will observe the corresponding difluoro-methylidenecyclobutane.

Troubleshooting Guide

This guide is structured by common experimental observations. Identify your issue below to find potential causes and solutions.

Problem 1: Low or No Conversion of this compound

You run the reaction and find that most of your starting iodide remains unreacted.

Potential Cause A: Inefficient Oxidative Addition

The activation of the C(sp³)–I bond is the first and often the rate-limiting step. If this step is too slow, the catalytic cycle will not turn over efficiently.

  • Solution 1: Switch to a More Electron-Rich Ligand. The oxidative addition is facilitated by a metal center with high electron density. For Palladium, switch from standard ligands like PPh₃ to more electron-donating and bulky trialkylphosphine ligands such as Tricyclopentylphosphine (PCyp₃) or Tri-tert-butylphosphine (P(t-Bu)₃).[1] For Nickel, bipyridine or phenanthroline-based ligands are excellent starting points.[5]

  • Solution 2: Increase Reaction Temperature. Rate of oxidative addition is temperature-dependent. Cautiously increase the temperature in 10-20 °C increments. Be aware that higher temperatures can also accelerate decomposition and side reactions.[8]

  • Solution 3: Switch from Palladium to Nickel. Nickel is often more effective at activating alkyl halides. A simple NiCl₂(dme) with a suitable ligand can be a powerful alternative.[6]

Potential Cause B: Catalyst Deactivation or Inefficient Generation

The active Pd(0) or Ni(0) species required for oxidative addition may not be forming correctly or is being deactivated. This is a common source of poor reproducibility.[8]

  • Solution 1: Use a Modern Precatalyst. Instead of using sources like Pd₂(dba)₃ or Pd(OAc)₂, which require in situ reduction, use a well-defined precatalyst. Buchwald G3 palladacycles or PEPPSI-type catalysts are designed for clean, stoichiometric generation of the active L-Pd(0) species.[8][9]

  • Solution 2: Ensure Rigorously Anaerobic Conditions. The low-valent metal catalysts are highly sensitive to oxygen. Ensure all solvents and reagents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solution 3: Check Reagent Purity. Impurities in solvents or starting materials can poison the catalyst. Ensure solvents are anhydrous and reagents are of high purity.

Problem 2: Starting Material is Consumed, but Product Yield is Low with Significant Byproducts

You observe the formation of your desired product, but the isolated yield is poor, and other spots are visible on your TLC or peaks in your GC-MS.

Potential Cause A: β-Hydride Elimination

This is the most likely culprit. The alkyl-palladium or alkyl-nickel intermediate eliminates to form 1,1-difluoro-3-methylenecyclobutane. This occurs when the reductive elimination step is slow compared to β-hydride elimination.[13]

  • Solution 1: Use a Bulkier Ligand. Sterically demanding ligands (e.g., PCyp₃, Sphos, XPhos for Pd) can favor reductive elimination over β-hydride elimination by making the transition state for the latter more sterically hindered.

  • Solution 2: Increase the Concentration. Reductive elimination is often bimolecular in nature (involving the two organic partners on the metal), while β-hydride elimination is a unimolecular process. Running the reaction at a higher concentration can favor the desired pathway.

  • Solution 3: Lower the Reaction Temperature. While seemingly counterintuitive to Problem 1, if oxidative addition is proceeding but β-elimination is dominant, lowering the temperature may slow the rate of elimination more than it slows reductive elimination, improving selectivity.

Potential Cause B: Homocoupling of the Organometallic Partner

In Negishi or Suzuki couplings, you may observe the formation of a biaryl or dialkenyl byproduct derived from your organozinc or organoboron reagent.

  • Solution 1: Check for Oxygen. Trace oxygen can promote the homocoupling of organometallic reagents. Improve degassing procedures.

  • Solution 2: Use a Precatalyst. Improperly generated catalysts can sometimes promote homocoupling. Using a well-defined precatalyst ensures a cleaner reaction profile.[8]

  • Solution 3 (Negishi): Ensure the organozinc reagent is fully formed and does not contain residual metal (e.g., Mg from a Grignard precursor), which can interfere with the main reaction.

Data & Recommended Protocols

Catalyst System Comparison

The following table summarizes recommended starting points for catalyst systems.

Coupling ReactionMetal/PrecatalystRecommended Ligand(s)Key Considerations
Negishi Coupling Pd₂(dba)₃ or Buchwald G3PCyp₃, P(t-Bu)₃High Success Rate. Requires pre-formation of organozinc reagent. PCyp₃ is an excellent first choice.[1][14]
Reductive Cross-Electrophile NiCl₂(dme) or Ni(acac)₂4,4′-di-tert-butyl-bipyridineAvoids Organometallics. Excellent functional group tolerance. Requires a stoichiometric reductant (e.g., Zn).[6]
Photoredox/Nickel Dual Cat. Ir(ppy)₃ or similar(as above for Ni)Mild Conditions. Uses visible light. Can couple with carboxylic acids or other radical precursors.[15][16]
Suzuki-Miyaura Coupling Pd(OAc)₂ or Buchwald G3SPhos, RuPhos, XPhosChallenging. Requires strong base and carefully selected bulky biarylphosphine ligands to outcompete side reactions.[3]
Experimental Workflow Visualization

The following diagram illustrates a general decision-making process for troubleshooting your coupling reaction.

Troubleshooting_Workflow cluster_solutions1 Potential Solutions for Low Conversion cluster_solutions2 Potential Solutions for Low Yield Start Start Experiment Check_Conversion Reaction Complete. Check Conversion of Iodide. Start->Check_Conversion High_Conversion >80% Conversion? Check_Conversion->High_Conversion Low_Conversion_Node Problem: Low Conversion (See Guide Section 2, Problem 1) High_Conversion->Low_Conversion_Node No Check_Yield Check Yield & Byproducts High_Conversion->Check_Yield Yes Sol1A Use more electron-rich/bulky ligand Low_Conversion_Node->Sol1A Sol1B Increase Temperature Low_Conversion_Node->Sol1B Sol1C Switch to Nickel Catalyst Low_Conversion_Node->Sol1C Sol1D Use a Precatalyst Low_Conversion_Node->Sol1D Good_Yield High Yield, Clean Reaction? Check_Yield->Good_Yield Low_Yield_Node Problem: Low Yield / Byproducts (See Guide Section 2, Problem 2) Good_Yield->Low_Yield_Node No Success Success! Good_Yield->Success Yes Sol2A Use bulkier ligand Low_Yield_Node->Sol2A Sol2B Increase Concentration Low_Yield_Node->Sol2B Sol2C Lower Temperature Low_Yield_Node->Sol2C Sol2D Improve Degassing Low_Yield_Node->Sol2D

Caption: Troubleshooting decision tree for coupling reactions.

Recommended Starting Protocol: Pd-Catalyzed Negishi Coupling

This protocol is a robust starting point for coupling with an aryl- or vinyl-zinc reagent.

Materials:

  • This compound (1.0 equiv)

  • Organozinc halide (e.g., Aryl-ZnCl, 1.2-1.5 equiv) in THF

  • Pd₂(dba)₃ (2 mol%) or a suitable G3 precatalyst (4 mol%)

  • Tricyclopentylphosphine (PCyp₃, 8 mol%)

  • Anhydrous, degassed solvent (e.g., THF, NMP)

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the palladium precatalyst and the ligand.

  • Add the anhydrous, degassed solvent (to make a final concentration of ~0.1-0.2 M).

  • Add the this compound.

  • Add the organozinc solution dropwise via syringe.

  • Heat the reaction to the desired temperature (start at 80 °C) and monitor by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in a generic Palladium-catalyzed cross-coupling cycle. The challenges with your substrate lie in Step 1 (Oxidative Addition) and the competing side reaction (β-Hydride Elimination) from the R¹-Pd(II)-X intermediate.

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Slow for C(sp³)-I) Pd0->OxAdd 1 Intermediate R¹-Pd(II)-X (L₂) OxAdd->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation 2 SideReaction β-Hydride Elimination (Major Side Reaction) Intermediate->SideReaction Intermediate2 R¹-Pd(II)-R² (L₂) Transmetalation->Intermediate2 ReductiveElim Reductive Elimination Intermediate2->ReductiveElim 3 ReductiveElim->Pd0 Product R¹-R² (Desired Product) ReductiveElim->Product R1X R¹-I (Your Substrate) R1X->OxAdd R2M R²-[M] (Coupling Partner) R2M->Transmetalation Olefin Olefin Byproduct SideReaction->Olefin

Caption: Generalized catalytic cycle for cross-coupling.

References

Technical Support Center: Solvent Effects on Difluorocyclobutane Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluorocyclobutane alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during these critical synthetic transformations. The gem-difluorocyclobutane motif is a valuable bioisostere in modern drug discovery, prized for its ability to modulate physicochemical properties like metabolic stability and lipophilicity.[1][2][3] However, its successful synthesis, particularly via alkylation, is highly dependent on a nuanced understanding of reaction conditions, with solvent choice being a paramount factor.

This document moves beyond standard protocols to explain the underlying principles governing solvent effects, empowering you to not only troubleshoot existing issues but also proactively design more robust and efficient reactions.

Frequently Asked Questions (FAQs): The "Why" Behind Solvent Choice

This section addresses the fundamental principles governing solvent selection for the alkylation of difluorocyclobutane precursors. These reactions typically proceed through a nucleophilic substitution mechanism, most often SN2, where a nucleophile attacks the electrophilic carbon of the alkylating agent.

Q1: Why is solvent choice so critical in my difluorocyclobutane alkylation reaction?

A1: The solvent does more than just dissolve reactants; it actively participates in the reaction at a molecular level, influencing reaction rates and outcomes.[4] For SN2-type alkylations, the solvent's primary role is to solvate the ions in solution, particularly the nucleophile. The nature of this solvation can either enhance or suppress nucleophilicity, directly impacting reaction speed and efficiency. An improper solvent can "cage" your nucleophile, drastically slowing the reaction, or fail to dissolve your reagents adequately.[5][6]

Q2: What is the difference between polar protic and polar aprotic solvents, and which should I use?

A2: This is the most crucial distinction for SN2 reactions.

  • Polar Protic Solvents: These solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol).[7] They are excellent at solvating both cations and anions. However, they strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that hinders the nucleophile's ability to attack the electrophile.[5][8] This significantly slows down SN2 reactions.

  • Polar Aprotic Solvents: These solvents have large dipole moments but lack acidic protons (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone).[7][9] They are proficient at solvating the cation (the counter-ion of your nucleophile) but interact only weakly with the anionic nucleophile.[8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[10][11]

For most difluorocyclobutane alkylations, a polar aprotic solvent is the superior choice to maximize the reaction rate. [5][11]

Q3: Can the solvent influence the stereochemistry of my product?

A3: Yes, while SN2 reactions are inherently stereospecific (leading to inversion of stereochemistry), the solvent can influence the reaction's selectivity. In cases where competing SN1 pathways are possible (e.g., with secondary alkyl halides or under conditions that favor carbocation formation), the solvent choice is critical. Polar protic solvents stabilize the carbocation intermediate and leaving group, favoring the SN1 pathway, which would lead to racemization.[9][10] By using a polar aprotic solvent, you strongly favor the SN2 pathway, thus preserving stereochemical integrity.

Q4: I'm performing a Friedel-Crafts type alkylation on a difluorocyclobutanol. How does solvent choice matter here?

A4: In Lewis acid-catalyzed reactions like Friedel-Crafts alkylations, which proceed through carbocation intermediates, solvent choice is equally important.[2][12] Solvents can coordinate with the Lewis acid, modulating its activity. Furthermore, the solvent must stabilize the generated carbocation intermediate. While non-polar solvents like dichloromethane or toluene are common, more polar solvents might be needed for solubility.[2] However, highly coordinating solvents like DMSO or DMF can bind too strongly to the Lewis acid catalyst, inhibiting its function. Therefore, a careful balance must be struck, often requiring empirical screening.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This guide provides a systematic approach to diagnosing and solving common problems encountered during difluorocyclobutane alkylation.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check reagent_purity Are all reagents (substrate, alkylating agent, base) pure and anhydrous? reagent_check->reagent_purity reagent_sol Purify reagents. Use freshly opened solvents. Ensure base is active. reagent_purity->reagent_sol No condition_check Step 2: Assess Reaction Conditions reagent_purity->condition_check Yes anhydrous_check Was the reaction run under strictly anhydrous and inert conditions? condition_check->anhydrous_check condition_sol Oven-dry glassware. Use anhydrous solvents. Maintain inert atmosphere (Ar/N2). anhydrous_check->condition_sol No solvent_check Step 3: Evaluate Solvent Choice anhydrous_check->solvent_check Yes solvent_type Are you using a Polar APROTIC solvent (e.g., DMF, DMSO, MeCN)? solvent_check->solvent_type solvent_sol_protic Switch from Protic (MeOH, EtOH) to Aprotic (DMF, DMSO). This enhances nucleophilicity. solvent_type->solvent_sol_protic No solubility_check Are all reactants fully dissolved at the reaction temperature? solvent_type->solubility_check Yes solubility_sol Choose a solvent with better solubilizing power (e.g., NMP). Consider gentle heating. solubility_check->solubility_sol No side_product Issue: Significant Side Products elimination_check Is elimination (E2) competing with substitution (SN2)? side_product->elimination_check elimination_sol Use a less sterically hindered base. Lower reaction temperature. Use a better leaving group. elimination_check->elimination_sol Yes

Caption: A decision tree for troubleshooting low product yield.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion of the starting material, even after an extended time. I've confirmed my reagents are correct. What's wrong?

Answer: This is a classic symptom of suppressed reactivity, often directly linked to the solvent.

  • Primary Cause - Inappropriate Solvent Type: You may be using a polar protic solvent (e.g., ethanol, methanol). These solvents form strong hydrogen bonds with your nucleophile, creating a "solvent cage" that severely reduces its reactivity in an SN2 reaction.[5][8]

    • Solution: Switch to a polar aprotic solvent such as DMF , DMSO , or acetonitrile . These solvents do not form hydrogen bonds with the nucleophile, leaving it more "free" and reactive, which can increase the reaction rate by several orders of magnitude.[10][11]

  • Secondary Cause - Poor Solubility: Your starting materials may not be fully dissolved. A reaction can only occur in the solution phase.

    • Solution: Select a solvent that fully dissolves all reactants at the desired temperature. If solubility is an issue in acetonitrile, consider moving to a more powerful solvent like DMF or N-Methyl-2-pyrrolidone (NMP).[13]

  • Tertiary Cause - Residual Water: Trace amounts of water in your reaction (from solvents or glassware) can quench strong bases and hydrolyze sensitive reagents.

    • Solution: Always use anhydrous solvents. If you are using a strong base like NaH, ensure the solvent is freshly dried and transferred under an inert atmosphere.[14]

Issue 2: Formation of an Elimination Side Product

Question: I am getting my desired alkylated product, but also a significant amount of an alkene byproduct resulting from elimination. How can I favor substitution?

Answer: The competition between substitution (SN2) and elimination (E2) is a common challenge. Solvent choice plays a role here as well.

  • Cause: While polar aprotic solvents favor both SN2 and E2 reactions, the structure of your substrate and base are the primary drivers. However, the solvent environment can influence the transition state energies.

    • Solution 1 - Change the Base: Use a less sterically hindered, non-nucleophilic base if possible. However, the primary solution is often temperature control.

    • Solution 2 - Lower the Temperature: Elimination reactions often have a higher activation energy than their substitution counterparts. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can significantly favor the SN2 pathway.[13]

    • Solution 3 - Solvent Polarity: In some specific cases, increasing solvent polarity can slightly favor substitution over elimination. The SN2 transition state often has a more dispersed charge than the E2 transition state, and a polar solvent can stabilize it more effectively.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to work, but isolating the final product is difficult due to a high-boiling solvent like DMF or DMSO.

Answer: This is a practical challenge that should be considered during reaction design.

  • Solution 1 - Solvent Selection: If possible, choose a lower-boiling polar aprotic solvent like acetonitrile (BP: 82 °C) or acetone (BP: 56 °C) .[15] This is only feasible if your reaction proceeds efficiently at a lower temperature.

  • Solution 2 - Workup Procedure: For high-boiling solvents like DMF (BP: 153 °C) or DMSO (BP: 189 °C), purification requires a robust aqueous workup. Dilute the reaction mixture with a large volume of water and extract your product with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). The high-boiling polar solvent will remain in the aqueous phase. Multiple extractions are key to recovering all of your product.[13][16]

Solvent_Effect_Mechanism cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_p Nucleophile (Nu⁻) Cage Solvent Cage (Hydrogen Bonding) Nu_p->Cage Strong Solvation Slow_TS Hindered Attack (High Activation Energy) Cage->Slow_TS Slow SN2 Nu_a "Naked" Nucleophile (Nu⁻) Free Weak Solvation (Dipole-Dipole) Nu_a->Free Weak Interaction Fast_TS Unhindered Attack (Low Activation Energy) Free->Fast_TS Fast SN2

Caption: How solvent choice impacts nucleophile reactivity in SN2 reactions.

Data Summary & Key Protocols

Table 1: Properties of Common Solvents for Alkylation Reactions
SolventFormulaBoiling Point (°C)Dielectric ConstantTypeKey Considerations
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticExcellent solvent, but high boiling point requires careful removal.
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.7Polar AproticVery powerful solvent, extremely high boiling point. Can be difficult to remove.
Acetonitrile (MeCN)CH₃CN8237.5Polar AproticGood general-purpose solvent with a convenient boiling point for easy removal.
AcetoneC₃H₆O5620.7Polar AproticLower polarity; useful for reactions with less polar substrates. Very low boiling point.
Tetrahydrofuran (THF)C₄H₈O667.6Polar AproticLess polar; good for organometallic reagents but less effective for SN2 with ionic nucleophiles.
Methanol (MeOH)CH₃OH6532.7Polar ProticAvoid for SN2. Cages nucleophiles, drastically slowing the reaction.[10]
Ethanol (EtOH)C₂H₅OH7824.6Polar ProticAvoid for SN2. Similar issues to methanol.

Data compiled from various sources.[15][17][18]

Protocol 1: General Procedure for SN2 Alkylation of a Difluorocyclobutane Derivative

This protocol is a representative example and should be adapted based on the specific substrate and alkylating agent.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, stir bar, condenser, addition funnel) is thoroughly oven-dried or flame-dried under vacuum to remove all traces of moisture.

  • Reaction Setup: Assemble the glassware and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition:

    • To the reaction flask, add the difluorocyclobutane starting material (1.0 eq) and a strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq).

    • Add anhydrous DMF (or another suitable polar aprotic solvent) via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Nucleophile Formation: Stir the mixture at room temperature (or as required for deprotonation) for 30-60 minutes.

  • Alkylation:

    • Dissolve the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) in a small amount of anhydrous DMF.

    • Add the alkylating agent solution dropwise to the reaction mixture at 0 °C to control any potential exotherm.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Dilute the mixture with a large volume of water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[19]

Protocol 2: Purification of N,N-Dimethylformamide (DMF)

Commercial anhydrous DMF is often sufficient, but for highly sensitive reactions, further purification may be necessary.

  • Pre-drying: Let DMF stand over anhydrous potassium carbonate or calcium sulfate for several hours to remove the bulk of the water.

  • Distillation: Decant the pre-dried DMF into a distillation apparatus. Add a small amount of phosphorus pentoxide (P₂O₅) and distill the solvent under reduced pressure.

  • Storage: Store the freshly distilled, anhydrous DMF over activated 4Å molecular sieves under an inert atmosphere.[20]

References

Technical Support Center: Dehalogenation Side Products of Iodomethyl Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting reactions involving iodomethyl reagents. This guide is designed to provide in-depth technical assistance, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with unintended dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common dehalogenation side products observed with iodomethyl reagents?

When using iodomethyl reagents, such as diiodomethane (CH₂I₂) or iodoform (CHI₃), the primary dehalogenation side product is typically the corresponding methylated or methylene-inserted compound where a hydrogen atom replaces the intended functionalization point. For instance, in a cyclopropanation reaction using diiodomethane, the formation of a simple methyl group on the substrate instead of the cyclopropane ring is a common dehalogenation byproduct.[1][2][3]

Other potential side products can arise from the fate of the resulting methyl or methylene radicals. These can include:

  • Methane (CH₄): Formed by the abstraction of a hydrogen atom from the solvent or another reagent by a methyl radical.

  • Ethane (C₂H₆): Resulting from the dimerization of two methyl radicals.

  • Toluene and Bibenzyls: In specific high-temperature reactions with certain reagents like benzyl halides, these can be observed.[4]

The specific distribution of these side products is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of radical initiators or quenchers.

Q2: What are the primary mechanistic pathways leading to these dehalogenation byproducts?

Dehalogenation of iodomethyl reagents can proceed through several mechanistic pathways, primarily radical or reductive pathways. The relatively weak carbon-iodine bond (C-I bond dissociation energy is approximately 234 kJ/mol) makes these reagents susceptible to cleavage.[4]

  • Radical Dehalogenation: This is a common pathway, often initiated by light, heat, or a radical initiator.[5][6][7]

    • Initiation: The C-I bond undergoes homolytic cleavage to generate a methyl radical (•CH₃) and an iodine radical (•I).[6]

    • Propagation: The highly reactive methyl radical can then abstract a hydrogen atom from the solvent, a starting material, or other components in the reaction mixture, leading to the formation of methane and a new radical species.[6][8] This new radical can continue the chain reaction.

    • Termination: The reaction ceases when two radicals combine.[6]

  • Reductive Dehalogenation: This pathway is prevalent in reactions employing metals (like zinc in the Simmons-Smith reaction) or other reducing agents.[9][10]

    • Single Electron Transfer (SET): A metal can transfer an electron to the iodomethyl reagent, forming a radical anion.

    • Fragmentation: This unstable intermediate rapidly fragments, cleaving the C-I bond to yield a methyl radical and an iodide anion.

    • Further Reduction/Abstraction: The methyl radical can then be further reduced to a methyl anion, which is subsequently protonated, or it can abstract a hydrogen atom.

The choice of reagents and reaction conditions will dictate which pathway is dominant. For example, photochemical reactions favor radical pathways, while reactions with zero-valent metals favor reductive pathways.[5][10]

Troubleshooting Guides

Issue 1: Low yield of the desired product and significant formation of a methylated byproduct.

This is a classic sign that dehalogenation is outcompeting your desired reaction pathway.

The formation of a methylated byproduct strongly suggests that a methyl radical or a related species is being generated and is then abstracting a hydrogen atom from the reaction environment instead of participating in the intended chemical transformation.[6] This can be caused by several factors:

  • Sub-optimal Reaction Temperature: Higher temperatures can favor homolytic cleavage of the C-I bond, leading to increased radical formation.[11]

  • Presence of Radical Initiators: Trace impurities or even ambient light can initiate radical chain reactions.[7][12]

  • Slow Desired Reaction Rate: If the primary reaction is sluggish, it provides a larger window of opportunity for the dehalogenation side reaction to occur.[13]

  • Protic or Hydrogen-Donating Solvents: Solvents with readily abstractable hydrogen atoms (e.g., alcohols, THF) can serve as a source for the unwanted methylation.[7]

  • Temperature Control:

    • Action: Lower the reaction temperature. Many reactions involving iodomethyl reagents can be performed at or below room temperature.[14]

    • Rationale: Reducing thermal energy minimizes unwanted homolytic bond cleavage.

  • Exclusion of Light:

    • Action: Conduct the reaction in the dark or in a flask wrapped in aluminum foil.[15][16]

    • Rationale: Iodomethyl compounds can be photolabile, and excluding light prevents photolytic generation of radicals.[16][17]

  • Solvent Selection:

    • Action: Switch to a less hydrogen-donating solvent. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices.[2]

    • Rationale: Minimizing the availability of easily abstractable hydrogen atoms starves the radical dehalogenation pathway.

  • Reagent Purity:

    • Action: Ensure the purity of all reagents and solvents.[11][14]

    • Rationale: Impurities can sometimes act as catalysts or initiators for side reactions.

  • Use of Radical Scavengers (with caution):

    • Action: In some cases, adding a radical scavenger like hydroquinone in small amounts might suppress radical-mediated dehalogenation.

    • Rationale: The scavenger can intercept the methyl radicals before they can cause unwanted side reactions. This should be approached carefully as it can also inhibit the desired reaction if it has a radical component.

Issue 2: Inconsistent results and poor reproducibility in Simmons-Smith cyclopropanation reactions.

The Simmons-Smith reaction, while powerful, can be sensitive to reaction conditions, and dehalogenation can be a significant competing pathway.[1][2][3]

In the context of the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple), the active species is an organozinc carbenoid (IZnCH₂I).[18][19] Dehalogenation can occur if this carbenoid or its precursors decompose to generate methyl radicals or if the reaction conditions are not optimal for the cyclopropanation step.

  • Poor Quality of Zinc-Copper Couple: Inactive zinc can lead to slow formation of the carbenoid, allowing side reactions to dominate.

  • Moisture: Water can react with the organozinc intermediate, leading to decomposition and the formation of methane.[20]

  • Lewis Acidity of Byproducts: The zinc iodide (ZnI₂) byproduct is a Lewis acid and can catalyze side reactions or product degradation.[1]

  • Activation of Zinc:

    • Action: Ensure the zinc-copper couple is freshly prepared and activated. Ultrasound can also be used to improve the rate of formation of the organozinc species.[3][18]

    • Rationale: A highly active zinc surface is crucial for the efficient formation of the carbenoid, which favors the desired cyclopropanation pathway.

  • Anhydrous Conditions:

    • Action: Use oven-dried glassware and anhydrous solvents.[14][20]

    • Rationale: Preventing the hydrolysis of the organozinc intermediate is critical for maximizing the yield of the cyclopropanation product.

  • Scavenging Lewis Acidic Byproducts:

    • Action: In reactions with acid-sensitive products, adding excess diethylzinc (Et₂Zn) or quenching the reaction with pyridine can be beneficial.[1]

    • Rationale: These additives will complex with the ZnI₂ byproduct, reducing its Lewis acidity and preventing it from promoting side reactions.

Visualizing the Pathways

To better understand the competing reactions, consider the following simplified workflow:

Dehalogenation_Pathways Iodomethyl Reagent (R-CH₂I) Iodomethyl Reagent (R-CH₂I) Desired Product Desired Product Iodomethyl Reagent (R-CH₂I)->Desired Product  Desired Reaction  (e.g., Cyclopropanation) Methyl Radical (•CH₃) Methyl Radical (•CH₃) Iodomethyl Reagent (R-CH₂I)->Methyl Radical (•CH₃)  Radical Initiation  (Light, Heat, SET) Dehalogenated Byproduct (R-CH₃) Dehalogenated Byproduct (R-CH₃) Methyl Radical (•CH₃)->Dehalogenated Byproduct (R-CH₃) H-atom Abstraction

Caption: Competing pathways for iodomethyl reagents.

Analytical Detection of Dehalogenation Byproducts

Identifying and quantifying dehalogenation byproducts is crucial for reaction optimization.

Analytical TechniqueApplicationAdvantagesConsiderations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile byproducts like methane, ethane, and methylated starting materials.[21][22]High sensitivity and provides structural information from the mass spectrum.[21][22]Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) Analysis of less volatile dehalogenated products in complex mixtures.[23]Suitable for a wide range of compounds; can be coupled with mass spectrometry (LC-MS) for identification.[23]Chromatographic behavior of the dehalogenated product can be similar to the starting material, requiring careful method development.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated byproducts and in-situ reaction monitoring.Provides detailed structural information.May not be sensitive enough to detect trace-level impurities without concentration.

Sample Preparation for Analysis:

A general procedure for preparing a reaction sample for GC-MS or LC-MS analysis involves:

  • Quenching the Reaction: Carefully quench the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate).[2]

  • Extraction: Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solution under reduced pressure.

  • Analysis: Dilute an aliquot of the concentrated sample in a suitable solvent for injection into the analytical instrument.

References

Technical Support Center: Workup Procedures for Reactions Involving 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions with 1,1-Difluoro-3-(iodomethyl)cyclobutane. This document provides in-depth, field-proven insights for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and safety in the laboratory.

The 1,1-difluorocyclobutane motif is of significant interest in medicinal chemistry, often used to modulate properties like metabolic stability, lipophilicity, and conformation.[1] However, the unique combination of a reactive primary iodide and a gem-difluoro group presents specific challenges during reaction workup. This guide is structured in a question-and-answer format to directly address the issues you may encounter.

Section 1: Understanding the Reagent: Key Properties and Reactivity

Before diving into workup procedures, understanding the molecule's behavior is critical. The workup is not just a purification step; it's an integral part of the reaction that must account for the reagent's inherent properties.

Q1: What are the primary reactivity characteristics of this compound?

A1: The molecule's reactivity is dominated by two key features:

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds. This makes the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions.[2] However, this weakness also means the compound can be sensitive to light and heat and may decompose over time, releasing iodine. Alkyl iodides are generally more reactive than the corresponding bromides or chlorides.[3]

  • The Gem-Difluoro Group: The two fluorine atoms are strongly electron-withdrawing. This electronic effect can influence the reactivity at the iodomethyl group. Furthermore, the presence of fluorine can alter the physical properties of the molecule and its derivatives, such as polarity, boiling point, and solubility, which directly impacts the choice of solvents for extraction and chromatography.[4][5]

Q2: What are the common side reactions to be aware of?

A2: The most common side reaction is elimination (E2) , which competes with the desired substitution (SN2) pathway, especially when using basic nucleophiles.[6] This can lead to the formation of 1,1-difluoro-3-methylenecyclobutane. The reaction temperature and the basicity of the nucleophile are key factors; stronger bases and higher temperatures favor elimination.[7]

Section 2: The General Workup Workflow: A Step-by-Step Guide

A successful workup is a systematic process of quenching the reaction, separating the product from byproducts and unreacted reagents, and isolating it in a pure form. The following workflow provides a general framework.

Workup_Workflow start Reaction Completion quench Step 1: Quenching (Neutralize reactive species) start->quench dilute Step 2: Dilution (Add organic solvent) quench->dilute extract Step 3: Liquid-Liquid Extraction (Wash with aqueous solutions) dilute->extract dry Step 4: Drying (Remove trace water from organic layer) extract->dry concentrate Step 5: Concentration (Remove solvent via rotary evaporation) dry->concentrate purify Step 6: Purification (e.g., Column Chromatography) concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for reaction workup.

Q3: How should I safely and effectively quench my reaction?

A3: Quenching neutralizes any remaining high-energy reagents. The choice of quenching agent is critical and depends on what was used in the reaction.

  • For Organometallic Reactions (e.g., Grignard, Organolithiums): These are common when using the alkyl iodide to form a new C-C bond.[8][9] They react violently with water.[10] The safest method is a gradual reduction in reactivity.[10]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a less reactive alcohol like isopropanol dropwise until the vigorous reaction subsides.[10][11]

    • Follow with a more reactive alcohol like methanol .[11]

    • Finally, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) .[10] Saturated NH₄Cl is often preferred as it is a mild acid that helps to hydrolyze metal alkoxides without drastically changing the pH.

  • For Reactions with Strong Acids or Bases: Neutralize by slowly adding a weak base (like aqueous sodium bicarbonate, NaHCO₃) or a weak acid (like dilute HCl or aqueous NH₄Cl), respectively, while monitoring the temperature and any gas evolution.

Q4: What are the best practices for the extraction phase?

A4: The goal is to separate your organic product from water-soluble impurities.

  • Solvent Choice: Standard non-polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O) are typically effective.

  • Aqueous Washes: A series of washes is recommended:

    • Water Wash: Removes the bulk of water-soluble salts and polar solvents like DMF or DMSO.[12]

    • Sodium Thiosulfate (Na₂S₂O₃) Wash: If you notice a persistent yellow or purple color from elemental iodine (I₂), a wash with 10% aqueous sodium thiosulfate will reduce it to colorless iodide (I⁻).

    • Brine Wash (Saturated NaCl): This wash helps to remove residual water from the organic layer before the drying step and can help break up emulsions.[12]

Q5: My product seems to have some water solubility. How can I prevent its loss during extraction?

A5: This can be an issue with smaller, more polar fluorinated compounds. The solution is a technique called "salting out". Before extracting with your organic solvent, saturate the aqueous layer with sodium chloride (brine).[10] This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.[10]

Section 3: Troubleshooting Guide

Even with a solid plan, unexpected issues can arise. This section addresses common problems in a clear, actionable format.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of salts or polar byproducts. - The density of the fluorinated organic phase is close to the aqueous phase.- Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength and density of the aqueous layer.[10] - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. - If using DCM, switch to a less dense solvent like EtOAc or ether.
Low Yield of Isolated Product - Incomplete reaction. - Product loss during aqueous extraction due to partial water solubility. - Product degradation on silica gel during chromatography. - Elimination side reaction (E2) occurred.[6]- Monitor the reaction by TLC or LCMS to ensure completion before starting workup. - Use the "salting out" technique described in Q5.[10] - Deactivate silica gel by pre-treating it with a small amount of a suitable amine (e.g., 1% triethylamine in the eluent) if the product is basic or sensitive. - Optimize reaction conditions (lower temperature, less basic nucleophile) to minimize elimination.[7]
Organic Layer Remains Colored (Yellow/Brown) After Washing - Residual elemental iodine (I₂) from reagent degradation.- Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Repeat until the color disappears.
Product Decomposes During Rotary Evaporation - The product is thermally unstable. - Residual acid or base in the isolated organic layer is catalyzing decomposition upon heating.- Concentrate the solution at a lower temperature and reduced pressure. - Ensure all acidic or basic reagents have been thoroughly neutralized and washed out before concentration. Test the pH of the final aqueous wash with litmus paper.[12]
Section 4: Protocol Example: Nucleophilic Substitution with an Amine

This section provides a detailed, step-by-step methodology for a common reaction type.

Reaction: Synthesis of N-benzyl-1-(1,1-difluorocyclobut-3-yl)methanamine.

Step-by-Step Workup Protocol:

  • Reaction Monitoring: After the reaction of this compound with benzylamine is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc, 10x the reaction volume).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M aqueous HCl (2x the reaction volume) to protonate and remove excess benzylamine.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to initiate the drying process.[12]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] The drying agent should be free-flowing and not clumped together.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh EtOAc. Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Section 5: Safety First: Handling and Precautions

Q6: What are the essential safety precautions for handling this compound?

A6: As with any alkyl halide, proper safety measures are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]

  • Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][15]

  • Storage: Store the reagent in a tightly sealed container, protected from light, and in a cool, dry place to prevent decomposition.[16][17]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines. Quench reactive mixtures before disposal.[11]

References

Validation & Comparative

The Difluorocyclobutane Moiety: A Comparative Guide to Enhancing Biological Activity and Druglike Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs to optimize the biological activity and pharmacokinetic profile of lead compounds is a paramount challenge. Among the chemical scaffolds that have garnered significant interest, the difluorocyclobutane moiety has emerged as a valuable asset in medicinal chemistry. This guide provides an in-depth, objective comparison of the performance of compounds containing the difluorocyclobutane ring system against relevant alternatives, supported by experimental data and detailed protocols. We will explore the causal relationships behind its efficacy, focusing on its role as a bioisostere and its impact on metabolic stability, potency, and overall druglikeness.

The Rise of the Difluorocyclobutane Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability. The difluorocyclobutane motif, a four-membered carbocycle bearing two fluorine atoms, offers a unique combination of properties that make it an attractive building block for drug design. It is considered a small, polar, yet lipophilic moiety that can serve as a bioisosteric replacement for other chemical groups, profoundly influencing a molecule's biological activity.[1][2]

The rationale for incorporating a difluorocyclobutane ring can be multifaceted:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the difluorocyclobutane ring resistant to metabolic degradation, particularly oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.

  • Conformational Constraint: The rigid structure of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target. This pre-organization can lead to an increase in binding affinity and potency.

  • Modulation of Physicochemical Properties: The electronegative fluorine atoms can influence the electronic properties of neighboring functional groups, affecting their pKa and hydrogen bonding capabilities. Furthermore, the difluorocyclobutane moiety can fine-tune the lipophilicity of a molecule, impacting its solubility, permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosterism: The difluorocyclobutane group can act as a bioisostere for other functionalities, such as amide bonds or other cycloalkanes. This allows medicinal chemists to explore new chemical space and overcome liabilities associated with the original functional group, such as poor metabolic stability or undesirable off-target effects.[3][4][5]

Case Study: Ivosidenib (AG-120) - A Paradigm of the Difluorocyclobutane Advantage

A compelling example of the successful application of the difluorocyclobutane moiety is the FDA-approved drug ivosidenib (Tibsovo®). Ivosidenib is a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[6][7][8]

The Role of the Difluorocyclobutane in Ivosidenib's Profile

The discovery and optimization of ivosidenib revealed that the inclusion of the 3,3-difluorocyclobutyl group was critical for achieving the desired combination of high potency and metabolic stability.[9][10][11] During the lead optimization process, it was discovered that analogs lacking this moiety or containing other cyclic systems were more susceptible to metabolic degradation.

While a direct, publicly available head-to-head comparison of ivosidenib with an analog containing a non-fluorinated cyclobutane is not explicitly detailed in the primary literature, the consistent emphasis in the discovery narrative on the difluorocyclobutane's role in mitigating metabolic liabilities strongly suggests its superiority in this context.[9][10] The preclinical data for ivosidenib demonstrates its favorable pharmacokinetic profile, which is, in part, attributed to the metabolic robustness conferred by the difluorocyclobutane ring.[1][12]

Biological Activity of Ivosidenib

Ivosidenib potently inhibits the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG).[6][7] The accumulation of 2-HG is a key driver of oncogenesis in IDH1-mutant cancers. By lowering 2-HG levels, ivosidenib promotes the differentiation of cancer cells and inhibits tumor growth.[8][10]

Table 1: In Vitro Potency of Ivosidenib Against Mutant IDH1

TargetAssay TypeIC50 (nM)Reference
Mutant IDH1 R132H/R132HBiochemical42[13]
Mutant IDH1 R132C/R132CBiochemical4[13]
HT1080 cells (endogenous IDH1 R132C)Cell-based (2-HG reduction)7.5[6]
Pharmacokinetic Profile of Ivosidenib

The pharmacokinetic properties of ivosidenib have been extensively studied in both preclinical models and humans, demonstrating its suitability for oral administration.[1][12][14]

Table 2: Key Pharmacokinetic Parameters of Ivosidenib in Humans

ParameterValueReference
Time to Maximum Concentration (Tmax)~2-6 hours[14]
Terminal Half-life (t1/2)5.3–18.5 hours (preclinical species)[1][12]
Oral BioavailabilityGood oral exposure observed in clinical trials[9]
MetabolismPrimarily metabolized by CYP3A4[15]
ExcretionPredominantly via feces[15]

Experimental Protocols for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of difluorocyclobutane-containing compounds like ivosidenib.

In Vitro Mutant IDH1 Enzyme Inhibition Assay

This biochemical assay is designed to quantify the inhibitory activity of a compound against the mutant IDH1 enzyme by measuring the consumption of NADPH.

Diagram 1: Workflow for the In Vitro Mutant IDH1 Enzyme Inhibition Assay

G reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrates) reaction_setup Reaction Setup (Plate inhibitor, then enzyme) reagent_prep->reaction_setup preincubation Pre-incubation (15 min at RT) reaction_setup->preincubation reaction_initiation Reaction Initiation (Add α-KG and NADPH) preincubation->reaction_initiation kinetic_measurement Kinetic Measurement (OD at 340 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate IC50) kinetic_measurement->data_analysis

Caption: Workflow of the in vitro mutant IDH1 enzyme inhibition assay.

Materials:

  • Recombinant human mutant IDH1 enzyme (e.g., R132H or R132C)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test compound (e.g., Ivosidenib)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure: [13][16][17]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the inhibitor in Assay Buffer.

    • Prepare stock solutions of α-KG and NADPH in water.

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of recombinant mutant IDH1 enzyme to each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate mix containing α-KG and NADPH in Assay Buffer.

    • Initiate the reaction by adding 28 µL of the substrate mix to each well. Final concentrations should be in the range of 10-50 µM for NADPH and 0.5-5 mM for α-KG.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm over time (kinetic mode) as NADPH is consumed.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based 2-Hydroxyglutarate (2-HG) Production Assay

This cell-based assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in a cell line that endogenously expresses a mutant IDH1 enzyme.

Diagram 2: Workflow for the Cell-Based 2-HG Assay

G cell_seeding Cell Seeding (e.g., HT1080 cells) compound_treatment Compound Treatment (48-72 hours) cell_seeding->compound_treatment sample_prep Sample Preparation (Cell lysis or supernatant collection) compound_treatment->sample_prep two_hg_measurement 2-HG Measurement (Commercial kit or LC-MS/MS) sample_prep->two_hg_measurement data_analysis Data Analysis (Calculate IC50) two_hg_measurement->data_analysis

Caption: Workflow of the cell-based 2-HG production assay.

Materials:

  • Mutant IDH1-expressing cell line (e.g., HT1080 fibrosarcoma cells with IDH1 R132C mutation)

  • Cell culture medium and supplements

  • Test compound (e.g., Ivosidenib)

  • 96-well cell culture plate

  • Commercial 2-HG detection kit (colorimetric or fluorometric) or access to LC-MS/MS

  • Cell lysis buffer (if required by the detection method)

Procedure: [7][13][18][19][20][21][22]

  • Cell Seeding:

    • Seed the mutant IDH1-expressing cells in a 96-well plate at a suitable density (e.g., 10,000-20,000 cells per well).

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

  • Sample Preparation:

    • After incubation, collect the cell culture supernatant or lyse the cells directly in the wells, following the instructions of the 2-HG detection kit manufacturer.

    • If using cell lysates, centrifuge to pellet cell debris and collect the supernatant.

  • 2-HG Measurement:

    • Perform the 2-HG measurement using a commercial kit, adhering to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colorimetric or fluorescent signal proportional to the 2-HG concentration.

    • Alternatively, 2-HG levels can be quantified by LC-MS/MS for higher sensitivity and specificity.

  • Data Analysis:

    • Normalize the 2-HG levels to the cell number or total protein concentration.

    • Plot the percentage of 2-HG reduction against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic model.

Broader Applications and Future Perspectives

The success of ivosidenib has solidified the difluorocyclobutane moiety as a valuable tool in the medicinal chemist's arsenal. Its application is not limited to enzyme inhibitors. The unique properties of this scaffold are being explored in the design of other therapeutic agents, including kinase inhibitors and antiviral drugs.[3] The ability of the difluorocyclobutane ring to act as a conformationally restricted and metabolically robust scaffold makes it an attractive component for developing next-generation therapeutics with improved efficacy and safety profiles.

As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that the strategic use of moieties like difluorocyclobutane will become increasingly sophisticated. The continued development of novel synthetic methodologies will further expand the accessibility and diversity of difluorocyclobutane-containing building blocks, paving the way for their incorporation into a wider range of drug discovery programs.

Conclusion

The difluorocyclobutane moiety offers a distinct set of advantages for medicinal chemists seeking to optimize the biological activity and pharmacokinetic properties of drug candidates. As exemplified by the clinical success of ivosidenib, the incorporation of this structural motif can lead to significant improvements in metabolic stability while maintaining or even enhancing potency. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of compounds containing this valuable scaffold. As the field of drug discovery continues to evolve, the difluorocyclobutane ring is poised to play an increasingly important role in the development of innovative and effective medicines.

References

A Comparative Guide to the Metabolic Stability of Difluorocyclobutane-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Robustness in Drug Design

In modern medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties.[1][2][3] A molecule's metabolic stability—its resistance to being broken down by the body's enzymatic machinery—is a critical determinant of its oral bioavailability, half-life, and overall therapeutic window.[4][5][6][7] Compounds that are rapidly metabolized often fail to achieve sufficient exposure at their target site, necessitating higher or more frequent doses, which can lead to undesirable side effects.[5][7]

The strategic modification of a lead compound to enhance its metabolic stability is a cornerstone of drug design. This often involves the use of bioisosteres—chemical groups that can replace another functional group without significantly altering the molecule's desired biological activity, but with the benefit of improving its drug-like properties.[8][9] Among the most powerful tools in this endeavor is the incorporation of fluorine.[10][11][12] The unique properties of the carbon-fluorine bond can profoundly influence a molecule's metabolic fate.[11][13][14]

This guide focuses on a particularly effective fluorinated motif: the 1,1-difluorocyclobutane group. As a bioisostere for common functionalities like the gem-dimethyl or tert-butyl groups, this small, strained ring system offers a compelling strategy to block metabolic "soft spots."[15][16] We will objectively compare the performance of this moiety against common alternatives, provide the supporting experimental data and workflows necessary to validate these findings in your own research, and explain the scientific causality behind these experimental choices.

The Scientific Rationale: Why Does gem-Difluorination Enhance Stability?

The primary sites of drug metabolism are the liver and the gut wall, where a superfamily of enzymes known as Cytochrome P450s (CYPs) are responsible for the majority of Phase I oxidative metabolism.[17][18] These enzymes often target electron-rich and sterically accessible C-H bonds, hydroxylating them to facilitate excretion.[17]

The strategic advantage of the gem-difluoromethylene (CF₂) group lies in two key principles:

  • Bond Strength: The C-F bond is significantly stronger (bond dissociation energy of ~115 kcal/mol) than a typical C-H bond (~100 kcal/mol). This makes it far more resistant to the hydrogen atom abstraction that often initiates CYP-mediated oxidation.[13] By replacing metabolically vulnerable C-H bonds with C-F bonds, we effectively "shield" that position from enzymatic attack.[11][13]

  • Electronic Effects: The highly electronegative fluorine atoms create a strong dipole, withdrawing electron density from the adjacent carbon atom. This deactivation makes the neighboring C-H bonds less susceptible to oxidation.[11][19]

The cyclobutane ring itself provides a rigid, three-dimensional scaffold that can favorably orient pharmacophoric elements for target binding while potentially reducing planarity and improving solubility compared to aromatic systems.[15][20] Combining this scaffold with the metabolic blocking power of gem-difluorination creates a powerful tool for drug optimization. A prime example is the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency.[21][22]

Comparative Analysis: Gauging the Impact on Metabolic Stability

To objectively assess the impact of the difluorocyclobutane moiety, we must compare it directly with its non-fluorinated and acyclic counterparts. The most common in vitro method for this is the liver microsomal stability assay , which measures the rate at which a compound is metabolized by liver enzymes.[6][23][24] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLᵢₙₜ).[4][25][26] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[25]

Consider a hypothetical parent drug with a metabolically labile gem-dimethyl group. The table below presents representative data from a human liver microsomal stability assay comparing the parent drug with its cyclobutane and 1,1-difluorocyclobutane analogs.

CompoundBioisosteric GroupIn Vitro t½ (min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Parent Drug gem-Dimethyl12115.5
Analog A Cyclobutane2555.4
Analog B 1,1-Difluorocyclobutane> 60< 23.1

Data are representative and synthesized based on principles outlined in cited literature. Actual results are compound-dependent.[21][27][28][29]

Interpretation of Results:

  • Parent Drug: The short half-life and high clearance suggest the gem-dimethyl group is a primary site of metabolic attack (a "soft spot").

  • Analog A (Cyclobutane): Replacing the gem-dimethyl with a cyclobutane ring improves stability. This is likely due to the altered steric and electronic environment of the C-H bonds on the ring compared to the more freely rotating methyl groups.

  • Analog B (1,1-Difluorocyclobutane): The introduction of the gem-difluoro group results in a dramatic increase in metabolic stability. The half-life is significantly extended, and the intrinsic clearance is markedly reduced. This demonstrates the powerful metabolic blocking effect of replacing the two C-H bonds at that position with robust C-F bonds.[13][28][29]

Experimental Design: The Liver Microsomal Stability Assay

A trustworthy protocol is a self-validating one. This workflow includes controls and precise steps to ensure the data generated is reliable and reproducible. The following diagram and protocol detail the standard procedure for assessing in vitro metabolic stability.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) pre_incubate Pre-incubate Microsomes & Test Compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw & Dilute Liver Microsomes (e.g., Human, Rat) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction by adding NADPH System prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (e.g., add ice-cold Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze quantify Quantify Peak Area Ratio (Compound / Internal Standard) analyze->quantify calculate Calculate % Remaining, t½, and CLint quantify->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format to allow for higher throughput screening of multiple compounds.[30]

1. Reagent Preparation:

  • Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. For this experiment, include the parent compound, Analog A, and Analog B. Also include a positive control compound with known metabolic liability (e.g., Midazolam for CYP3A4) and a negative control (incubation without NADPH).[26]

  • Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 20 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). The final protein concentration in the incubation will be significantly lower (e.g., 0.5 mg/mL).[30][31]

    • Causality Check: Using pooled microsomes from multiple donors averages out individual metabolic differences, providing more generalizable data.[6]

  • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously converts NADP+ back to NADPH.

    • Causality Check: CYP enzymes are catalytically active only when their heme iron is in the reduced state, a process requiring NADPH as a cofactor. A regenerating system is crucial to prevent cofactor depletion, which would prematurely halt the reaction and lead to an overestimation of stability.[31][32]

2. Incubation Procedure: [25][26][32]

  • Plate Setup: In a 96-well plate, add the required volume of phosphate buffer.

  • Add Microsomes: Add the diluted liver microsome solution to each well (except for non-microsome controls).

  • Add Test Compound: Add a small volume of the test compound stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This allows the system to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" negative controls). The time of this addition is your T=0 reference point.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new 96-well plate containing an ice-cold "stop solution" (e.g., acetonitrile or methanol with a suitable internal standard).

    • Causality Check: The cold organic solvent serves two purposes: it instantly denatures the enzymes, halting the reaction, and it precipitates the microsomal proteins. The internal standard is critical for correcting variations in sample processing and LC-MS/MS instrument response.[26][32]

3. Sample Analysis:

  • Protein Precipitation: Vigorously mix the quenched samples and then centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[5][23] The analysis relies on monitoring the specific mass transition of the parent compound relative to the internal standard.

Data Analysis and Interpretation

The raw data from the LC-MS/MS (peak area ratios) is used to determine the rate of metabolism.

G data LC-MS/MS Data (Peak Area Ratio at each time point) normalize Normalize to T=0 (Calculate % Remaining) data->normalize plot Plot ln(% Remaining) vs. Time normalize->plot slope Determine Slope of the Line (Linear Regression) Slope = -k (elimination rate constant) plot->slope thalf Calculate Half-Life (t½) t½ = 0.693 / k slope->thalf clint Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (incubation vol / mg protein) slope->clint

Caption: Data analysis pipeline for calculating metabolic stability parameters.

  • Calculate Percent Remaining: For each time point, normalize the peak area ratio of the test compound to the internal standard against the T=0 sample.

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. For first-order kinetics, this will yield a straight line. The slope of this line is the negative elimination rate constant (-k).[31]

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k[25]

  • Calculate Intrinsic Clearance (CLᵢₙₜ): This value represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein in the assay.[4][6]

    • CLᵢₙₜ (µL/min/mg protein) = (Volume of incubation in µL / mg of microsomal protein) * k

Conclusion

The 1,1-difluorocyclobutane moiety is more than just a structural curiosity; it is a validated and highly effective tool for enhancing the metabolic stability of drug candidates. By replacing metabolically labile C-H bonds with robust C-F bonds, medicinal chemists can effectively block common sites of CYP450-mediated oxidation.[13] As demonstrated by comparative in vitro data, this substitution can lead to dramatic improvements in compound half-life and significant reductions in intrinsic clearance.[28][29] The case of Ivosidenib provides compelling clinical-stage evidence of this strategy's success.[21][22] By employing rigorous and well-controlled experimental workflows, such as the liver microsomal stability assay detailed here, researchers can confidently assess the impact of this and other bioisosteric replacements, enabling a more rational and efficient approach to drug design and optimization.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,1-Difluoro-3-(iodomethyl)cyclobutane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Fluorinated Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven method for enhancing pharmacological properties. The gem-difluorocyclobutane motif, in particular, has emerged as a valuable component for improving metabolic stability and binding affinity.[1] The starting material, 1,1-Difluoro-3-(iodomethyl)cyclobutane, is a versatile building block for accessing a diverse range of these valuable structures.[2][3]

However, the reactivity of the iodomethyl group, coupled with the unique conformational constraints of the cyclobutane ring, can lead to complex reaction mixtures containing regioisomers, stereoisomers, and unexpected byproducts. Consequently, a robust, multi-faceted analytical strategy is not just beneficial—it is essential for unambiguous structural elucidation and ensuring the quality of drug development candidates.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze the reaction products of this compound. We will move beyond a simple listing of methods to explain the underlying causality for experimental choices, presenting a logical workflow that integrates data from multiple sources to deliver confident, authoritative structural characterization.

Comparative Analysis of Core Spectroscopic Techniques

The successful analysis of fluorinated cyclobutane derivatives hinges on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the puzzle, and understanding their individual strengths and weaknesses is paramount.

Technique Primary Information Provided Strengths for this Application Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, conformation, and quantification.Unambiguous structure elucidation; ¹⁹F NMR is highly sensitive to the local electronic environment; crucial for isomer differentiation.Lower sensitivity than MS; complex spectra may require advanced 2D experiments; sample must be soluble and pure for full analysis.
Mass Spectrometry Molecular weight, elemental formula (HRMS), and structural information from fragmentation.High sensitivity for detecting trace components; provides definitive molecular weight; characteristic isotopic patterns and fragmentation help identify halogen presence.[4][5][6][7]Isomers often cannot be distinguished; fragmentation can be complex and may not always provide clear structural information.
Infrared Spectroscopy Presence or absence of specific functional groups.Fast and simple method to confirm the conversion of functional groups (e.g., loss of C-I, appearance of a new group).Provides limited information on the overall molecular skeleton; generally not suitable for differentiating isomers.

Deep Dive: Causality in Spectroscopic Choices

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful tool for determining the precise structure of reaction products. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.

  • ¹⁹F NMR: The Primary Probe Given the presence of the gem-difluoro group, ¹⁹F NMR is the logical starting point for analyzing a crude reaction mixture. Expertise & Experience: Fluorine has a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making ¹⁹F NMR a highly sensitive and informative technique.[8] The chemical shift of the fluorine atoms is exquisitely sensitive to changes in the substitution at the 3-position of the cyclobutane ring. A quick ¹⁹F NMR of the crude reaction can often confirm if the starting material has been consumed and reveal the number of new fluorine-containing products formed.[9] The geminal ¹⁹F-¹⁹F coupling can also provide conformational information.[10]

  • ¹H and ¹³C NMR: Mapping the Skeleton While ¹⁹F NMR confirms changes around the fluorine atoms, ¹H and ¹³C NMR are essential for elucidating the full structure. Expertise & Experience: In the ¹H NMR spectrum, the protons on the cyclobutane ring will appear as complex multiplets due to small geminal and vicinal coupling constants, as well as coupling to fluorine. The chemical shift and multiplicity of the protons on the CH₂ group, which was formerly the iodomethyl group, are diagnostic of the success and nature of the substitution reaction. In the ¹³C NMR spectrum, the carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling, providing a clear signature for the C-F₂ group.

  • Conformational Insights The cyclobutane ring is not planar and exists in a puckered conformation. The substituents can occupy axial or equatorial-like positions, and the energy barrier to ring-flipping can sometimes be observed by NMR. Trustworthiness: Variable temperature (VT) NMR studies can be employed to study these conformational dynamics. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic information about the conformational equilibrium between different puckered forms.[10][11]

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

MS is indispensable for confirming the molecular weight of the reaction products and for detecting low-level impurities.

  • Molecular Ion and Fragmentation Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI), commonly used in GC-MS, is a "hard" technique that often leads to extensive fragmentation and a weak or absent molecular ion peak.[12][13][14] Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" techniques that are more likely to yield an observable molecular ion, which is crucial for determining the molecular weight.

    For reaction products of this compound, several key fragmentation patterns can be anticipated:

    • Loss of Iodine: If the iodine atom is still present, a prominent peak corresponding to the loss of an iodine radical ([M-127]⁺) is often observed due to the relative weakness of the C-I bond.[15][16] A peak at m/z 127 corresponding to I⁺ may also be present.

    • Cyclobutane Ring Fragmentation: Cycloalkanes can fragment through the loss of small neutral molecules like ethylene (C₂H₄).

    • Halogen Signatures: While fluorine is monoisotopic, other halogens like chlorine and bromine have distinct isotopic patterns (M+2 peaks) that make them easily identifiable.[4][5][7]

Infrared (IR) Spectroscopy: The Functional Group Watchdog

IR spectroscopy is a rapid and straightforward method to monitor the progress of a reaction by observing changes in functional groups.

Expertise & Experience: In a typical substitution reaction of this compound, the key change to monitor is the disappearance of the C-I stretching vibration and the appearance of new bands corresponding to the incoming functional group.

  • C-F Stretch: Strong absorption bands are typically observed in the 1000-1400 cm⁻¹ region.

  • Cyclobutane Ring Vibrations: The ring deformation of the cyclobutane itself can be seen in the fingerprint region.[17][18]

  • New Functional Groups: For example, if the iodide is replaced by an azide (N₃), a very strong, sharp peak will appear around 2100 cm⁻¹. If it is replaced by a hydroxyl group (OH), a broad band will appear around 3300 cm⁻¹.

Integrated Analytical Workflow

G cluster_0 Initial Reaction Analysis cluster_1 Purification & Isolation cluster_2 Structural Elucidation cluster_3 Final Confirmation Crude_Reaction_Mixture Crude Reaction Mixture TLC_LCMS TLC / LC-MS Analysis Crude_Reaction_Mixture->TLC_LCMS Assess conversion & product masses Crude_NMR Crude ¹⁹F NMR Crude_Reaction_Mixture->Crude_NMR Assess conversion & number of products Purification Column Chromatography / Prep-HPLC TLC_LCMS->Purification Crude_NMR->Purification Isolated_Product Isolated Product(s) Purification->Isolated_Product Full_NMR Full NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) Isolated_Product->Full_NMR HRMS High-Resolution MS Isolated_Product->HRMS FTIR FTIR Analysis Isolated_Product->FTIR Final_Structure Final Structure Confirmed Full_NMR->Final_Structure Connectivity & Stereochemistry HRMS->Final_Structure Elemental Formula FTIR->Final_Structure Functional Groups

References

A Comparative Guide to the X-ray Crystal Structures of Difluorocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Difluorocyclobutanes

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane motif, a strained four-membered ring, offers a rigid scaffold that can effectively orient substituents in three-dimensional space, making it an increasingly popular component in medicinal chemistry.[1][3] The combination of these two features in difluorocyclobutane derivatives has led to their emergence as valuable building blocks in the development of novel therapeutics, such as the FDA-approved anti-cancer drug Ivosidenib.[1][4] Understanding the precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is paramount for predicting their behavior and optimizing their function.

This guide will compare the solid-state structures of key difluorocyclobutane isomers, including gem-difluoro, cis-vicinal, and trans-vicinal derivatives. We will explore how the position of the fluorine atoms dictates the ring's conformation and influences intermolecular interactions, providing a foundational understanding for researchers in the field.

Comparative Analysis of Difluorocyclobutane Crystal Structures

The substitution pattern of fluorine on the cyclobutane ring significantly impacts its geometry. The inherent ring strain of cyclobutane leads to a puckered, non-planar conformation to alleviate eclipsing interactions between adjacent substituents.[1] The introduction of electronegative fluorine atoms further modulates this puckering.

Below is a summary of key structural parameters observed in the X-ray crystal structures of representative difluorocyclobutane derivatives.

DerivativeSubstitution PatternPuckering Angle (°)C-C Bond Lengths (Å)C-F Bond Lengths (Å)Key Intermolecular Interactions
1,1-Diaryl-3,3-difluorocyclobutanegem-Difluoro19.9 - 23.61.551(2) - 1.576(2)[5]~1.35C-H···F, π-stacking
cis-1,2-Difluorocyclobutane Derivativecis-VicinalData not readily available in reviewed literatureData not readily available in reviewed literatureData not readily available in reviewed literatureDipole-dipole, C-H···F
trans-1,2-Difluorocyclobutane Derivativetrans-VicinalData not readily available in reviewed literatureData not readily available in reviewed literatureData not readily available in reviewed literatureC-H···F
cis-1,3-Difluorocyclobutanecis-VicinalData not readily available in reviewed literatureData not readily available in reviewed literatureData not readily available in reviewed literatureDipole-dipole
trans-1,3-Difluorocyclobutanetrans-VicinalData not readily available in reviewed literatureData not readily available in reviewed literatureData not readily available in reviewed literatureMinimal dipole moment

Note: Specific puckering angles and bond lengths for all derivatives were not explicitly available in the initial search results. The data for the gem-difluoro derivative is derived from a representative structure.[1][5]

The puckering of the difluorocyclobutane ring is a critical feature. For instance, in 1,1-disubstituted gem-difluorocyclobutanes, the ring is puckered with angles around 20-24°, which is noted to be more planar than non-fluorinated cyclobutanes (typically ~30°).[1] This alteration in ring conformation directly impacts the spatial orientation of substituents, which is a key consideration in drug design for optimizing interactions with biological targets.

Experimental Workflow: From Synthesis to Crystal Structure

The determination of an X-ray crystal structure is a multi-step process that begins with the synthesis of the target molecule and culminates in the analysis of diffraction data.

Synthesis and Crystallization

The synthesis of difluorocyclobutane derivatives often involves specialized fluorination techniques. For example, gem-difluorocyclobutanes can be synthesized from the corresponding cyclobutanone precursors using deoxofluorinating agents.[6][7][8] Vicinal difluorocyclobutanes can be prepared through cycloaddition reactions.

Experimental Protocol: Synthesis of a gem-Difluorocyclobutanol Derivative [1][4]

  • Reactant Preparation: Commercially available 3,3-difluorocyclobutanone is used as the starting material.

  • Nucleophilic Addition: An organolanthanum reagent (e.g., generated from an aryl or alkynyl lithium reagent and LaCl₃·2LiCl) is added to the difluorocyclobutanone at low temperature (e.g., -78 °C) in an inert solvent like THF. The use of organolanthanum reagents is crucial to prevent the undesired elimination of HF.[1][4]

  • Quenching: The reaction is quenched with a suitable proton source, such as saturated aqueous ammonium chloride.

  • Purification: The crude product is purified by column chromatography to yield the desired 1-substituted-3,3-difluorocyclobutanol.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., hexane/ethyl acetate).

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a difluorocyclobutane derivative.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Starting Materials (e.g., Difluorocyclobutanone) reaction Chemical Synthesis (e.g., Nucleophilic Addition) start->reaction purification Purification (e.g., Chromatography) reaction->purification crystallization Slow Evaporation / Diffusion purification->crystallization crystal Single Crystal Formation crystallization->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for X-ray Crystal Structure Determination.

Impact of Fluorine Substitution on Molecular Conformation and Interactions

The position and stereochemistry of the fluorine atoms on the cyclobutane ring have a profound impact on the molecule's conformation and its potential for intermolecular interactions.

gem-Difluorination: The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) introduces a strong dipole moment. In the solid state, these dipoles can lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which can influence crystal packing.[9][10] The gem-difluoro group can also affect the puckering of the cyclobutane ring, as noted earlier.

cis- and trans-Vicinal Difluorination: In cis-1,2- or cis-1,3-difluorocyclobutanes, the two C-F bond dipoles are on the same side of the ring, resulting in a significant overall molecular dipole moment.[11][12] This can lead to strong dipole-dipole interactions in the crystal lattice. In contrast, the corresponding trans-isomers have their C-F bond dipoles oriented in opposite directions, which can lead to a smaller or even zero molecular dipole moment, resulting in different packing arrangements and physical properties.[11][12]

The conformational preferences of fluorinated alkanes are known to be influenced by the polarity of the medium, and similar effects can be expected for difluorocyclobutanes.[13] The interplay between steric and electronic effects governs the preferred conformation in both solution and the solid state.

The following diagram illustrates the relationship between the fluorine substitution pattern and the resulting molecular properties and solid-state interactions.

relationships cluster_substitution Fluorine Substitution Pattern cluster_properties Molecular Properties cluster_interactions Solid-State Interactions gem_di gem-Difluoro (1,1-) dipole Molecular Dipole Moment gem_di->dipole Strong local dipole conformation Ring Puckering & Conformation gem_di->conformation Influences puckering cis_di cis-Vicinal (1,2- or 1,3-) cis_di->dipole Large overall dipole cis_di->conformation trans_di trans-Vicinal (1,2- or 1,3-) trans_di->dipole Small/no overall dipole trans_di->conformation inter_forces Intermolecular Forces (e.g., C-H···F, Dipole-Dipole) dipole->inter_forces packing Crystal Packing conformation->packing inter_forces->packing

Caption: Influence of Fluorine Substitution on Molecular Properties.

Conclusion

The X-ray crystal structures of difluorocyclobutane derivatives provide invaluable information for understanding their three-dimensional geometry and intermolecular interactions. The substitution pattern of the fluorine atoms is a key determinant of the ring's conformation and the overall polarity of the molecule. This, in turn, dictates the nature of the interactions in the solid state and has significant implications for the molecule's behavior in biological systems. As the use of fluorinated cyclobutanes in drug discovery continues to grow, a thorough understanding of their structural chemistry will be essential for the rational design of new and improved therapeutic agents.

References

assessing the pKa of difluorocyclobutane-substituted amines and acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Assessing the pKa of Difluorocyclobutane-Substituted Amines and Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for modulating physicochemical properties. Among the array of fluorinated motifs, the 3,3-difluorocyclobutane group has emerged as a compelling bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of metabolic stability, conformational constraint, and potent electronic modulation. A fundamental understanding of how this moiety influences the ionization constant (pKa) of nearby acidic and basic centers is critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a comparative analysis of the pKa of difluorocyclobutane-substituted amines and carboxylic acids, supported by experimental data and protocols. We will delve into the underlying electronic principles and offer a practical framework for researchers engaged in drug design and development.

The Electronic Signature of the 3,3-Difluorocyclobutane Moiety

The profound impact of the 3,3-difluorocyclobutane group on molecular pKa stems primarily from the powerful inductive effect of the two fluorine atoms. Fluorine's high electronegativity results in a strong, through-bond electron withdrawal (-I effect). When positioned at the 3-position of a cyclobutane ring attached to an amine or carboxylic acid, this effect is relayed through the carbon framework, significantly altering the electron density at the ionizable center.

  • For Amines: The inductive withdrawal of electron density from the nitrogen atom destabilizes the corresponding ammonium cation (R₃NH⁺). This destabilization facilitates deprotonation, making the amine less basic and thereby lowering its pKa.

  • For Carboxylic Acids: The same -I effect withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion (RCOO⁻). This stabilization favors deprotonation, making the acid more acidic and leading to a lower pKa.

This potent electronic modulation allows chemists to fine-tune the basicity of amines and the acidity of carboxylic acids in a predictable manner, which is a crucial capability in drug discovery for optimizing target engagement and pharmacokinetic properties.

Comparative pKa Analysis: A Data-Driven Perspective

To quantify the influence of the difluorocyclobutane substituent, we compare the pKa values of representative amines and carboxylic acids with their non-fluorinated and acyclic analogs. The data clearly illustrates the significant pKa depression caused by the gem-difluoro substitution.

CompoundStructureFunctional GroupExperimental pKapKa Shift vs. Analog
CyclobutylamineC₄H₇-NH₂Amine~10.4Baseline
3,3-Difluorocyclobutylamine C₄H₅F₂-NH₂Amine~8.6-1.8
tert-Butylamine(CH₃)₃C-NH₂Amine~10.7N/A
Cyclobutanecarboxylic acidC₄H₇-COOHCarboxylic Acid~4.8Baseline
3,3-Difluorocyclobutanecarboxylic acid C₄H₅F₂-COOHCarboxylic Acid~3.9-0.9
Pivalic Acid(CH₃)₃C-COOHCarboxylic Acid~5.0N/A

Table 1: Comparison of experimental pKa values for cyclobutane derivatives and their acyclic counterparts. The data highlights the significant pKa-lowering effect of the 3,3-difluoro substitution.

The nearly two-unit drop in pKa for the amine is particularly noteworthy. This substantial decrease in basicity can be pivotal in reducing off-target effects related to hERG channel interactions or improving oral bioavailability by modulating the charge state at physiological pH.

Visualizing the Inductive Effect

The following diagrams illustrate the electronic pull of the fluorine atoms and its consequence on the stability of the conjugate acid (for amines) and conjugate base (for acids).

G cluster_amine Amine Protonation cluster_R1 R = 3,3-Difluorocyclobutyl amine R-NH₂ ammonium R-NH₃⁺ (Conjugate Acid) amine->ammonium + H⁺ proton H⁺ destab Destabilized by -I Effect ammonium->destab F1 F C_amine C-NH₃⁺ F1->C_amine -I F2 F F2->C_amine -I

Caption: Inductive effect on amine basicity.

G cluster_acid Acid Deprotonation cluster_R2 R = 3,3-Difluorocyclobutyl acid R-COOH carboxylate R-COO⁻ (Conjugate Base) acid->carboxylate - H⁺ stab Stabilized by -I Effect carboxylate->stab proton H⁺ F3 F C_acid C-COO⁻ F3->C_acid -I F4 F F4->C_acid -I

Caption: Inductive effect on carboxylic acid acidity.

Experimental Protocol: pKa Determination via Potentiometric Titration

To ensure accuracy and reproducibility, a standardized protocol for pKa determination is essential. Potentiometric titration remains the gold standard for its reliability and direct measurement of ionic equilibrium.

I. Principle

This method involves the gradual titration of a known concentration of the analyte (the difluorocyclobutane-substituted compound) with a standardized titrant (strong acid or base). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the titration curve as the pH at which the analyte is exactly half-neutralized.

II. Materials & Equipment
  • Calibrated pH meter and electrode (resolution of 0.01 pH units)

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Analyte (e.g., 3,3-difluorocyclobutylamine), accurately weighed

  • Degassed, deionized water

  • Inert gas (Argon or Nitrogen) for blanketing the solution

III. Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (typically 25 °C).

  • Analyte Preparation:

    • Accurately weigh approximately 0.1 mmol of the analyte into a clean titration vessel.

    • Add a precise volume (e.g., 50.0 mL) of deionized water.

    • If the compound has low aqueous solubility, a co-solvent like methanol or DMSO can be used, but its effect on the pKa must be accounted for (e.g., by Yasuda-Shedlovsky extrapolation).

  • Titration Setup:

    • Place the vessel on the magnetic stirrer, add a stir bar, and begin gentle stirring.

    • Immerse the pH electrode and temperature probe into the solution, ensuring the electrode bulb is fully submerged but not in the path of the stir bar.

    • Blanket the solution with an inert gas to prevent interference from atmospheric CO₂.

    • Position the burette tip below the surface of the solution.

  • Titration Execution:

    • For an amine: Titrate with standardized 0.1 M HCl.

    • For a carboxylic acid: Titrate with standardized 0.1 M NaOH.

    • Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

    • The pKa is the pH value at the half-equivalence point (Vₑ / 2). This is the point of minimum slope in the buffer region of the curve.

    • For higher precision, use specialized software that can perform a non-linear regression fit to the titration data using the Henderson-Hasselbalch equation.

IV. Workflow Diagram

Caption: Potentiometric titration workflow for pKa determination.

Conclusion for the Medicinal Chemist

The 3,3-difluorocyclobutane moiety is a powerful tool for modulating the pKa of drug candidates. Its strong, predictable electron-withdrawing nature allows for a significant reduction in the basicity of amines and an increase in the acidity of carboxylic acids. This capability is invaluable for optimizing a compound's charge state at physiological pH, which directly influences its solubility, permeability, target binding, and overall pharmacokinetic profile. By understanding the fundamental principles and employing robust experimental methods like potentiometric titration, researchers can harness the full potential of this unique structural motif to design safer and more effective therapeutics.

A Comparative Guide to the Synthetic Routes of Functionalized Difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluorocyclobutane Motif in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating key physicochemical and pharmacokinetic properties. The gem-difluoro group, in particular, offers a unique combination of electronic effects and metabolic stability. When incorporated into a cyclobutane ring, a strained yet conformationally defined scaffold, the resulting difluorocyclobutane motif presents a powerful tool for medicinal chemists. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access these valuable functionalized difluorocyclobutanes, offering insights into the causality behind experimental choices and providing actionable experimental data to inform your synthetic planning.

The inclusion of the gem-difluorocyclobutane moiety has proven crucial in the development of successful therapeutics. For instance, in the FDA-approved drug Ivosidenib, this motif was instrumental in enhancing metabolic stability while preserving potency.[1][2] Similarly, its presence in other bioactive molecules has been shown to block metabolic weak spots and favorably modulate pKa, thereby mitigating off-target effects.[1] Despite their clear potential, the synthesis of functionalized difluorocyclobutanes has been historically challenging, necessitating the development of robust and versatile synthetic methodologies. This guide will dissect and compare the three most prevalent strategies: Organolanthanum-Mediated Synthesis , Deoxofluorination of Cyclobutanones , and [2+2] Cycloaddition Reactions .

Methodology 1: Organolanthanum-Mediated Synthesis from 3,3-Difluorocyclobutanone

This modern approach has emerged as a highly effective and versatile strategy for the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes, starting from the commercially available 3,3-difluorocyclobutanone.

The Underlying Chemistry: Overcoming the Limitations of Traditional Organometallics

A significant hurdle in the functionalization of 3,3-difluorocyclobutanone is the high acidity of the α-protons, a consequence of the electron-withdrawing nature of the adjacent gem-difluoro group.[1][2] This heightened acidity leads to undesired side reactions, such as E1cb elimination, when using common organometallic reagents like Grignard or organolithium reagents.[1][2]

The key innovation of this method is the use of organolanthanum reagents, generated in situ via transmetalation from organolithiums or Grignard reagents with lanthanum salts (e.g., LaCl₃·2LiCl).[1] These reagents are less basic and more oxophilic, which dramatically shifts the reaction pathway from deprotonation to the desired nucleophilic addition to the carbonyl group, affording the corresponding gem-difluorocyclobutanols in good yields.[1][2]

Workflow for Organolanthanum-Mediated Synthesis and Subsequent Functionalization

cluster_0 Step 1: Organolanthanum Addition cluster_1 Step 2: Divergent Functionalization Organometallic Reagent (RLi or RMgX) Organometallic Reagent (RLi or RMgX) LaCl3_2LiCl LaCl3_2LiCl Organometallic Reagent (RLi or RMgX)->LaCl3_2LiCl Transmetalation Organolanthanum Reagent (R-La) Organolanthanum Reagent (R-La) LaCl3_2LiCl->Organolanthanum Reagent (R-La) Addition Addition Organolanthanum Reagent (R-La)->Addition 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone->Addition gem-Difluorocyclobutanol gem-Difluorocyclobutanol Addition->gem-Difluorocyclobutanol Carbocation Intermediate Carbocation Intermediate gem-Difluorocyclobutanol->Carbocation Intermediate Lewis Acid (e.g., FeCl3) Radical Intermediate Radical Intermediate gem-Difluorocyclobutanol->Radical Intermediate Low-valent Ti Functionalized Difluorocyclobutane (C-C, C-S, C-N bond formation) Functionalized Difluorocyclobutane (C-C, C-S, C-N bond formation) Carbocation Intermediate->Functionalized Difluorocyclobutane (C-C, C-S, C-N bond formation) Functionalized Difluorocyclobutane (C-C bond formation) Functionalized Difluorocyclobutane (C-C bond formation) Radical Intermediate->Functionalized Difluorocyclobutane (C-C bond formation)

Figure 1: Workflow for the synthesis of functionalized difluorocyclobutanes via the organolanthanum route.
Performance and Scope

This method exhibits a broad substrate scope, accommodating a wide range of aryl, heteroaryl, and alkynyl nucleophiles.[1] The resulting gem-difluorocyclobutanols are stable intermediates that can be further functionalized through carbocation or radical-mediated pathways, providing divergent access to a library of 1,1-disubstituted difluorocyclobutanes.[1][2]

Nucleophile TypeExampleYield of AlcoholSubsequent Functionalization
ArylPhenylGoodFriedel-Crafts with arenes, thiols, azides
Heteroaryl2-ThienylGoodNot specified
AlkynylPhenylethynylGoodNot specified
Experimental Protocol: Synthesis of 3-phenyl-3-(trifluoromethyl)cyclobutan-1-ol

Materials:

  • 3,3-Difluorocyclobutanone

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Potassium tert-butoxide (KOtBu)

  • Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl, 0.6 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add KOtBu (1.1 equiv) and anhydrous THF.

  • Cool the suspension to -78 °C and add TMSCF₃ (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to generate the trifluoromethyl anion.

  • In a separate flame-dried flask, add LaCl₃·2LiCl solution (1.2 equiv).

  • Cannulate the freshly prepared trifluoromethyl anion solution to the LaCl₃·2LiCl solution at -78 °C and stir for 1 hour to form the organolanthanum reagent.

  • To this solution, add a solution of 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclobutanol.

Methodology 2: Deoxofluorination of Cyclobutanones

This classical approach involves the conversion of a carbonyl group in a pre-functionalized cyclobutanone to a gem-difluoro moiety using a deoxofluorinating agent.

The Chemistry of Deoxofluorination

Deoxofluorination reagents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this transformation. The reaction proceeds via the formation of a fluorosulfurane intermediate, followed by the nucleophilic attack of fluoride to displace the oxygen atom, resulting in the gem-difluorinated product.

Workflow for Deoxofluorination

Substituted Cyclobutanone Substituted Cyclobutanone Deoxofluorinating Agent (DAST or Deoxo-Fluor) Deoxofluorinating Agent (DAST or Deoxo-Fluor) Substituted Cyclobutanone->Deoxofluorinating Agent (DAST or Deoxo-Fluor) Reaction gem-Difluorocyclobutane gem-Difluorocyclobutane Deoxofluorinating Agent (DAST or Deoxo-Fluor)->gem-Difluorocyclobutane

Figure 2: General workflow for the deoxofluorination of cyclobutanones.
Performance and Scope

Deoxofluorination is a reliable method for the synthesis of gem-difluorocyclobutanes, particularly when the desired substitution pattern is already established on the cyclobutanone precursor.[3][4] The reaction is generally high-yielding, but the substrate scope can be limited by the availability of the starting cyclobutanones. Additionally, the handling of deoxofluorinating reagents requires care due to their reactivity and potential for decomposition.

Deoxofluorinating AgentKey Features
DASTWidely used, but thermally unstable.
Deoxo-Fluor®More thermally stable and often provides higher yields.[5]
Experimental Protocol: Synthesis of 2,2-Difluorocyclobutyl-Substituted Building Blocks

This protocol is adapted from the synthesis of 2,2-difluorocyclobutyl-substituted building blocks.[3][4]

Materials:

  • O-protected 2-(hydroxymethyl)cyclobutanone

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the O-protected 2-(hydroxymethyl)cyclobutanone (1.0 equiv) in anhydrous DCM at 0 °C, add Deoxo-Fluor® (1.5 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,2-difluorocyclobutane derivative.

Methodology 3: [2+2] Cycloaddition Reactions

This approach constructs the cyclobutane ring itself through the reaction of two two-carbon components, at least one of which is fluorinated.

The Chemistry of [2+2] Cycloadditions

[2+2] cycloadditions can be initiated either thermally or photochemically. Thermal [2+2] cycloadditions are often concerted and follow the Woodward-Hoffmann rules, which dictate that the reaction must proceed through a suprafacial-antarafacial transition state, which is often sterically hindered. However, the reaction of ketenes with alkenes is a notable exception and proceeds readily under thermal conditions.[6] Photochemical [2+2] cycloadditions, on the other hand, proceed through a diradical intermediate and are generally more facile.[4][7]

The key to synthesizing difluorocyclobutanes via this method is the use of a fluorinated two-carbon component, such as 1,1-difluoroethene or a difluoroketene.

Workflow for [2+2] Cycloaddition

Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition Difluorocyclobutane Difluorocyclobutane Cycloaddition->Difluorocyclobutane Thermal or Photochemical Conditions Fluorinated Alkene/Ketene Fluorinated Alkene/Ketene Fluorinated Alkene/Ketene->Cycloaddition

Figure 3: General workflow for the synthesis of difluorocyclobutanes via [2+2] cycloaddition.
Performance and Scope

The success of [2+2] cycloadditions is highly dependent on the nature of the alkene and the fluorinated partner. Electron-rich alkenes generally react more readily with electron-poor fluorinated alkenes or ketenes. The regioselectivity and stereoselectivity of the reaction can be influenced by both steric and electronic factors. While a powerful tool for ring formation, the scope can be limited by the availability and stability of the starting materials, particularly fluorinated ketenes which are often generated in situ.

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone with 1,1-Difluoroethene (Representative)

Materials:

  • Cyclic enone

  • 1,1-Difluoroethene (gas)

  • Anhydrous solvent (e.g., acetone or acetonitrile)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Gas dispersion tube

Procedure:

  • Dissolve the cyclic enone in the anhydrous solvent in a quartz reaction vessel.

  • Degas the solution by bubbling argon or nitrogen through it for 30 minutes.

  • Cool the reaction vessel to the desired temperature (e.g., -20 °C) using a cryostat.

  • Slowly bubble 1,1-difluoroethene gas through the solution via a gas dispersion tube.

  • Irradiate the reaction mixture with the UV lamp while maintaining a slow stream of 1,1-difluoroethene.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, stop the irradiation and the gas flow.

  • Allow the reaction mixture to warm to room temperature and carefully vent any excess 1,1-difluoroethene in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the difluorocyclobutane adduct.

Comparative Analysis of Synthetic Routes

FeatureOrganolanthanum-Mediated SynthesisDeoxofluorination[2+2] Cycloaddition
Starting Materials 3,3-Difluorocyclobutanone, OrganometallicsSubstituted CyclobutanonesAlkenes, Fluorinated Alkenes/Ketenes
Key Advantages Broad substrate scope, divergent functionalization, overcomes limitations of Grignard/organolithium reagents.Reliable for known substitution patterns, often high-yielding.Direct formation of the cyclobutane ring, can introduce multiple stereocenters.
Key Limitations Requires handling of organometallic reagents and anhydrous conditions.Substrate scope limited by availability of starting cyclobutanones, hazardous reagents.Can have issues with regioselectivity and stereoselectivity, availability of fluorinated starting materials.
Typical Yields Good to excellent.Good to excellent.Variable, depends on substrates and conditions.
Functional Group Tolerance Good for a range of aryl and alkynyl groups.Depends on the stability of functional groups to fluorinating agents.Can be sensitive to certain functional groups.

Conclusion and Future Outlook

The synthesis of functionalized difluorocyclobutanes has evolved significantly, with the organolanthanum-mediated approach offering a particularly powerful and flexible platform for the generation of diverse molecular architectures. This method's ability to overcome the inherent reactivity challenges of 3,3-difluorocyclobutanone has opened new avenues for the exploration of this valuable chemical space. Deoxofluorination remains a robust and reliable method for specific targets where the cyclobutanone precursor is readily available. [2+2] cycloaddition, while a more classical approach, continues to be a valuable tool for the direct construction of the four-membered ring, especially in the context of photochemical methods.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group diversity. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, further advancements in these and other synthetic methodologies are anticipated, promising even greater access to this important class of compounds.

References

The Strategic Incorporation of Difluorocyclobutane Moieties in Drug Design: A Comparative Guide to Enhancing Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategic incorporation of unique structural motifs. Among these, the difluorocyclobutane ring has emerged as a powerful tool for lead optimization. This guide provides an in-depth, comparative analysis of difluorocyclobutane analogs of existing drugs and drug candidates, supported by experimental data, to illuminate the rationale and outcomes of this design strategy.

The Difluorocyclobutane Moiety: A Bioisostere with Distinct Advantages

The gem-difluorocyclobutane group is often employed as a bioisostere for carbonyl groups, gem-dimethyl groups, or other small cyclic systems. Its utility stems from a unique combination of steric and electronic properties conferred by the two fluorine atoms. These properties can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and target engagement. The strong electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which can be critical for optimizing target binding and pharmacokinetic properties.[1][2]

The primary drivers for incorporating a difluorocyclobutane moiety are often to address metabolic liabilities and enhance drug-like properties. The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1]

Case Study: Ivosidenib (AG-120) - A Paradigm of Difluorocyclobutane's Impact

A compelling example of the successful application of a difluorocyclobutane moiety is the development of Ivosidenib (AG-120), a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][3][4] The initial lead compound in the series, AGI-5198, exhibited potent inhibition of the mutant IDH1 enzyme but suffered from poor metabolic stability due to extensive oxidation of its cyclohexyl and imidazole rings.[1]

To address this liability, a systematic structure-activity relationship (SAR) study was undertaken, exploring various replacements for the metabolically susceptible cyclohexyl group.[1] This led to the synthesis of several fluorinated cycloalkyl analogs, culminating in the discovery of Ivosidenib, which incorporates a difluorocyclobutane ring.

The data below starkly illustrates the transformative impact of this substitution:

CompoundR1 GroupmIDH1-R132H Enzymatic IC50 (nM)HT1080 Cellular IC50 (nM)Human Liver Microsome Stability (% remaining at 1 hr)
AGI-5198Cyclohexyl23800
Analog 14-Fluorocyclohexyl154015
Analog 24,4-Difluorocyclohexyl113045
Ivosidenib (AG-120) 3,3-Difluorocyclobutyl 5 12 >95

Table 1: Comparative data from the lead optimization of Ivosidenib, highlighting the effect of fluorination and the difluorocyclobutane moiety on potency and metabolic stability. Data sourced from Popovici-Muller, J. et al. (2018).[1][3]

As the data clearly demonstrates, the introduction of the difluorocyclobutane ring in Ivosidenib resulted in a dramatic improvement in metabolic stability, with over 95% of the compound remaining after a one-hour incubation with human liver microsomes.[1] Crucially, this was achieved while simultaneously enhancing both enzymatic and cellular potency.[1] This case study serves as a powerful testament to the potential of the difluorocyclobutane motif to resolve significant drug development hurdles.

Broader Applications and Mechanistic Insights

The successful strategy employed in the development of Ivosidenib is not an isolated case. The difluorocyclobutane moiety has been explored in other drug discovery programs to address similar challenges.

Glutaminase-1 (GLS-1) Inhibitors: In the development of inhibitors for glutaminase-1, a target in oncology, the gem-difluorocyclobutane group has been utilized to enhance metabolic stability while maintaining potent inhibition of the enzyme.[2][5][6][7]

β-Secretase (BACE-1) Inhibitors: For β-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease, spirocyclic-1,1-disubstituted gem-difluorocyclobutanes have been employed. In this context, the difluorocyclobutane moiety serves a dual purpose: it helps to stabilize the bioactive conformation of the inhibitor and lowers the pKa of a neighboring basic amidine group.[8][9][10][11] This reduction in basicity is crucial for mitigating off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiac toxicity, and reducing P-glycoprotein (P-gp) efflux, which can limit brain penetration.

The following diagram illustrates the structural transition from a metabolically vulnerable parent compound to a more robust difluorocyclobutane analog.

Caption: Bioisosteric replacement of a metabolically labile group with a difluorocyclobutane moiety can lead to improved drug properties.

Experimental Protocols

To aid researchers in evaluating the impact of incorporating a difluorocyclobutane moiety, detailed protocols for key in vitro assays are provided below.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound and positive control (a compound with known metabolic instability)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound or control to pre-warmed phosphate buffer to achieve the final desired concentration (typically 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system and human liver microsomes. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard to an aliquot of the reaction mixture.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693 / k.

The workflow for this assay is depicted below:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound and Controls Add_Compound Add Compound to Microsome Mixture Prep_Compound->Add_Compound Prep_Microsomes Prepare Microsome/ Buffer Mixture Prep_Microsomes->Add_Compound Add_NADPH Initiate Reaction with NADPH Add_Compound->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_Points Quench at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Centrifuge Centrifuge Time_Points->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate Half-life LCMS->Data_Analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers dedicated to advancing drug development, our work with novel building blocks like 1,1-Difluoro-3-(iodomethyl)cyclobutane is fundamental. However, our responsibility extends beyond the successful execution of a synthesis. The safe and compliant management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the protection of our personnel and the environment. The procedures outlined here are designed to be a self-validating system, integrating causality with practical, step-by-step instructions.

Hazard Identification and Regulatory Context

Understanding the specific hazards of this compound is the first step in managing its waste stream effectively. As a halogenated organic compound, it falls under stringent regulatory scrutiny.

Chemical and Physical Properties

The inherent properties of this compound dictate its handling and disposal requirements.

PropertyValueSource
CAS Number 1434142-22-9[1]
Molecular Formula C₅H₇F₂I[1]
Molecular Weight 232.01 g/mol [1]
Classification Dangerous Good / Hazardous Material[1]
Storage 4°C, protect from light[1]
Regulatory Classification: A Halogenated Compound

The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are of particular concern due to their potential persistence and toxicity.

  • EPA Waste Codes: Spent solvents containing halogenated compounds are often classified under "F-listed" codes, such as F001 and F002.[2][3][4] These codes apply to solvents used in processes like degreasing or that are part of specific solvent mixtures.[2][4]

  • Principle of Classification: Even if not used as a solvent, any waste stream containing this compound must be treated as hazardous due to the carbon-halogen bonds.[5] The presence of iodine also classifies it as a hazardous substance requiring professional disposal to prevent environmental harm.[6][7]

All personnel must be trained on these classifications in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200).[8][9][10]

The Core Protocol: Step-by-Step Disposal Procedures

Adherence to a systematic disposal workflow is critical. The following steps provide a clear path from waste generation to final, compliant disposal.

Step 1: Immediate Segregation at the Point of Generation

Causality: Halogenated organic wastes cannot be mixed with non-halogenated wastes.[11][12] The reason is twofold:

  • Disposal Method: Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen iodide, hydrogen fluoride) produced during combustion. Mixing waste streams complicates and increases the cost of this process.

  • Regulatory Compliance: Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, leading to significantly higher disposal costs and potential regulatory violations.

Procedure:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Place this container in a satellite accumulation area within the fume hood where the work is being performed.

  • Ensure all waste containing this compound—including reaction residues, contaminated solvents (e.g., from chromatography), and rinsates—is placed directly into this container.

Step 2: Proper Containerization and Labeling

Causality: Proper containment prevents leaks, spills, and dangerous reactions, while clear labeling ensures safe handling and compliant disposal.

Procedure:

  • Select an Appropriate Container:

    • Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top cap.

    • The container must be in good condition, free of cracks or defects.[13]

  • Label the Container Before Use:

    • Attach a "Hazardous Waste" label.

    • Clearly write "Halogenated Organic Waste."

    • List all chemical constituents, including this compound and any solvents.

    • Indicate the specific hazards (e.g., Irritant, Environmental Hazard).

    • Keep the container closed at all times except when adding waste.[14]

Step 3: Safe Accumulation and Storage

Causality: Safe temporary storage in the lab minimizes risks of exposure and fire while awaiting pickup by disposal professionals.

Procedure:

  • Storage Location: Store the waste container in a designated, well-ventilated area, such as a chemical storage cabinet.[13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13]

  • Segregation from Incompatibles: Store halogenated waste away from strong bases, oxidizing agents, and reactive metals.[15][16]

  • Quantity Limits: Adhere to institutional limits for the volume of hazardous waste that can be stored in a satellite accumulation area (typically one container of up to 55 gallons, or 1 quart of acutely hazardous waste).

Step 4: Final Disposal via Licensed Vendor

Causality: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by licensed professionals to ensure environmental protection.[17] Disposing of this chemical down the drain is a serious violation and environmentally irresponsible.[6][7]

Procedure:

  • Contact Your Institution's EHS Office: Your Environmental Health and Safety (EHS) department manages the hazardous waste program. Contact them to schedule a waste pickup.

  • Prepare for Pickup: Ensure the waste container is securely closed and the label is complete and legible.

  • Maintain Records: Keep a copy of the waste manifest provided by the disposal vendor. This documentation is your proof of compliant disposal.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generation (Residues, Rinsates, Spills) B Is waste halogenated? (Contains C-I or C-F bonds) A->B C YES: Segregate into HALOGENATED WASTE STREAM B->C Yes D NO: Segregate into NON-HALOGENATED WASTE B->D No E Select & Label Approved Hazardous Waste Container C->E F Store in Ventilated Cabinet with Secondary Containment E->F G Is Container Full or Pickup Scheduled? F->G G->F No H Contact EHS for Pickup by Licensed Disposal Vendor G->H Yes I Maintain Disposal Records (Waste Manifest) H->I

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Causality: A prepared response minimizes harm in the event of an accident. The presence of iodine suggests the compound may be an irritant.[14]

Spill Response
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your EHS emergency line.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill: Use a commercial spill kit or absorbent material (e.g., vermiculite) to dike the spill area.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes as halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[14]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Comprehensive Safety and Handling Guide for 1,1-Difluoro-3-(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and handling procedures for 1,1-Difluoro-3-(iodomethyl)cyclobutane (CAS No. 1434142-22-9). As a dedicated resource for researchers and professionals in drug development, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

This compound is a halogenated organic compound. Its primary hazards stem from the presence of difluoro and iodomethyl functionalities on a cyclobutane ring.

  • Fluorinated Compounds: The introduction of fluorine can significantly alter a molecule's biological and toxicological properties.[1] Some fluorinated compounds exhibit persistence in the environment and can have metabolic toxicity.[1] While not all fluorinated compounds are hazardous, it is prudent to handle them with care. Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated chemicals, have been linked to various health issues, including cancer and hormonal disruption, due to their persistence in the environment and bioaccumulation.[2][3]

  • Organoiodine Compounds: The iodomethyl group introduces reactivity and potential toxicity. Organoiodine compounds can be lachrymators and skin irritants. The carbon-iodine bond can be labile, potentially leading to the release of iodine or iodide under certain conditions.

  • Cyclobutane Ring: The strained cyclobutane ring can influence the molecule's reactivity.

Based on these structural features, the primary anticipated hazards include:

  • Skin and eye irritation.

  • Respiratory tract irritation upon inhalation.

  • Potential for unknown systemic toxicity.

A related compound, 3-Bromomethyl-1,1-difluoro-cyclobutane, is classified with a "Warning" signal word, suggesting moderate hazards.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87 certified)Protects against splashes and potential vapors. Standard safety glasses are insufficient.[5][6]
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile provides good resistance to a range of organic solvents.[5] Double-gloving minimizes the risk of exposure from a single glove failure.
Body Protection Flame-resistant lab coatProvides a barrier against spills and splashes.[5]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary line of defense. A fume hood will prevent inhalation of vapors.
Footwear Closed-toe shoesProtects feet from spills and falling objects.[5]

For situations with a higher risk of aerosol generation or when working with larger quantities, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[7]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The compound should be protected from light.[8]

Handling and Dispensing

All handling of this compound must be conducted within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Dispensing:

    • For solids, use a spatula or powder funnel to transfer the material.

    • For liquids, use a calibrated pipette or syringe.

  • Reaction Setup: Add the compound to the reaction vessel slowly and carefully.

  • Post-Handling:

    • Securely cap the primary container.

    • Clean any contaminated surfaces within the fume hood.

    • Properly dispose of all contaminated disposable materials (see Section 4).

    • Remove PPE in the correct order to avoid cross-contamination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_dispense Dispense Compound prep_ppe->handle_dispense handle_reaction Add to Reaction Vessel handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

Decontamination and Disposal Plan

Proper disposal is critical to protect personnel and the environment.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and weighing paper, must be collected in a designated, sealed hazardous waste container.

  • Decontamination:

    • Work surfaces should be decontaminated with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Glassware should be rinsed with a suitable solvent before washing.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and proper action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your EHS office immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-3-(iodomethyl)cyclobutane
Reactant of Route 2
1,1-Difluoro-3-(iodomethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.